molecular formula C10H10N2 B083737 2,7-Dimethyl-1,8-naphthyridine CAS No. 14903-78-7

2,7-Dimethyl-1,8-naphthyridine

Número de catálogo: B083737
Número CAS: 14903-78-7
Peso molecular: 158.2 g/mol
Clave InChI: IVOPVBBXMWVCHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,7-Dimethyl-1,8-naphthyridine (CAS 14903-78-7) is an important nitrogen-containing heterocyclic compound that serves as a versatile synthon in organic and medicinal chemistry. Its core structure, a 1,8-naphthyridine, is nearly planar, a feature that facilitates its role in molecular recognition and self-assembly through intermolecular interactions such as C–H···N hydrogen bonds . This compound is primarily valued as a key precursor for the synthesis of diverse 2,7-difunctionalized-1,8-naphthyridine derivatives . These derivatives are of significant interest due to their broad spectrum of potential biological activities, which include serving as antitumor agents , immunostimulants, and antihypertensives . For instance, functionalized 1,8-naphthyridines have shown promising growth inhibition activity against HepG2 liver cancer cells . Furthermore, the 1,8-naphthyridine scaffold is a critical component in the molecular design of synthetic receptors and binding units . Applications: • Medicinal Chemistry: A key building block for creating molecules with potential anticancer, anti-inflammatory, and antibacterial properties . • Supramolecular Chemistry: Used in the development of synthetic receptors due to its effective binding properties . • Material Science: Serves as a ligand in coordination chemistry, forming complexes with various metals that can exhibit unique photochemical and redox properties . Handling and Safety: This product is intended for research applications only and is not approved for human or animal use. It is classified with the signal word "Warning" and may cause skin and eye irritation (H315, H319) or respiratory irritation (H335) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,7-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPVBBXMWVCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344048
Record name 2,7-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14903-78-7
Record name 2,7-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-1,8-naphthyridine

Within the vast landscape of heterocyclic chemistry, the 1,8-naphthyridine framework has emerged as a "privileged structure." This designation is reserved for molecular scaffolds capable of binding to a multitude of biological targets, making them exceptionally valuable in drug discovery and medicinal chemistry.[1] The unique arrangement of its two nitrogen atoms within the fused pyridine ring system imparts a specific geometry and electronic distribution, rendering it an excellent scaffold for developing a wide range of therapeutic agents, including antibacterial, antitumor, and anti-inflammatory drugs.[2][3][4]

This compound is a foundational derivative of this core structure. The addition of methyl groups at the 2 and 7 positions does not merely add molecular weight; it fundamentally influences the molecule's solubility, electronic properties, and, most importantly, provides reactive handles for further synthetic elaboration. This guide offers an in-depth exploration of the core chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential as a versatile chemical building block.

PART 1: Synthesis and Purification

The most common and efficient synthesis of the 1,8-naphthyridine core is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group. For this compound, a well-established procedure involves the reaction of 2,6-diaminopyridine with acetylacetone.

Causality in Synthesis: A Rationale-Driven Approach

The choice of reactants and conditions is critical for maximizing yield and purity. 2,6-diaminopyridine serves as the nitrogen-containing aromatic backbone. Acetylacetone provides the necessary carbon atoms and the activated methylene group to form the second pyridine ring. The reaction is typically catalyzed by an acid, such as polyphosphoric acid (PPA), which serves two purposes: it protonates the carbonyl groups of acetylacetone, activating them for nucleophilic attack by the amino groups of the pyridine, and it acts as a powerful dehydrating agent, driving the cyclization and aromatization steps to completion. The high temperature is necessary to overcome the activation energy for the multiple condensation and dehydration steps.

Experimental Protocol: Synthesis of this compound

Step 1: Reaction Setup

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-diaminopyridine (10.9 g, 0.1 mol).

  • Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become thick.

  • Begin stirring and add acetylacetone (10.0 g, 0.1 mol) dropwise over 15 minutes.

Step 2: Thermal Cyclization

  • Heat the reaction mixture to 130-140°C in an oil bath and maintain this temperature with vigorous stirring for 4 hours. The mixture will darken in color.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to approximately 80°C.

  • Very carefully and slowly, pour the warm mixture onto 500 g of crushed ice in a large beaker with constant stirring. This is a highly exothermic process and should be done in a fume hood.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. The product will precipitate as a solid.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

Step 4: Purification

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • The primary purification is achieved by recrystallization. As documented in crystallographic studies, dissolving the crude product in a minimal amount of hot chloroform (CHCl₃) and allowing it to cool slowly yields colorless block-like crystals of pure this compound.[2][5]

  • Dry the crystals under vacuum to remove any residual solvent.

G cluster_reactants Reactants cluster_conditions Conditions A 2,6-Diaminopyridine E Friedländer Annulation (Cyclocondensation) A->E B Acetylacetone B->E C Polyphosphoric Acid (PPA) C->E D Heat (130-140°C, 4h) D->E F Quench & Neutralization (Ice, NaOH) E->F G Crude Product (Precipitate) F->G H Recrystallization (Hot Chloroform) G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

PART 2: Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a molecule are paramount to its function. This compound possesses a rigid, planar structure that facilitates π-π stacking interactions, while its nitrogen atoms are key sites for hydrogen bonding and metal coordination.

Crystallographic Insights

Single-crystal X-ray diffraction studies have provided a definitive view of the molecule's solid-state structure. The 1,8-naphthyridine ring system is nearly perfectly planar, with a dihedral angle of only 0.42° between the two fused pyridine rings.[2] This planarity is a crucial feature for intercalation into DNA or for forming organized supramolecular assemblies. In the crystal lattice, molecules self-assemble into infinite chains along the c-axis through intermolecular C—H⋯N hydrogen bonds, demonstrating its capacity for predictable self-assembly.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [6]
Appearance Colorless crystalline solid[2]
CAS Number 14903-78-7[6]
Crystal System Orthorhombic[2]
Calculated LogP 2.3[6]
Hydrogen Bond Acceptors 2[6]

PART 3: Spectroscopic Characterization

Unambiguous characterization is the bedrock of chemical research. A combination of mass spectrometry, NMR, and IR spectroscopy provides a complete fingerprint of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 158, corresponding to the molecular formula C₁₀H₁₀N₂.[6]

  • Key Fragmentation: The primary fragmentation pathway involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z = 157.[6] Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) leading to a fragment at m/z = 143, followed by the characteristic cleavage of the naphthyridine ring through the loss of neutral molecules like HCN.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ symmetry of the molecule, the NMR spectra are simplified, providing a clear diagnostic signature.

  • ¹H NMR:

    • Methyl Protons (CH₃): A sharp singlet integrating to 6 protons is expected around δ 2.7-2.8 ppm.

    • Aromatic Protons: The molecule has two sets of equivalent aromatic protons. A pair of doublets is expected for the H3/H6 and H4/H5 protons. The H4/H5 protons (adjacent to a nitrogen) will appear further downfield (δ ~8.0-8.2 ppm) than the H3/H6 protons (δ ~7.2-7.4 ppm), with a typical ortho-coupling constant (J) of ~8-9 Hz.

  • ¹³C NMR:

    • Methyl Carbons: A single peak around δ 24-26 ppm.

    • Aromatic Carbons: Five distinct signals are expected for the ten aromatic carbons due to symmetry: C2/C7, C3/C6, C4/C5, C4a/C8a, and the internal quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups and the aromatic nature of the core.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1600-1450 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N bond stretching within the aromatic naphthyridine ring system.

PART 4: Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from the reactivity of both its heterocyclic core and its methyl substituents.

Reactivity of the Naphthyridine Core

The two nitrogen atoms are the primary sites of reactivity. They are basic and can be readily protonated by acids or act as bidentate chelating ligands for a wide array of metal ions. This coordination ability is a cornerstone of its application in inorganic and materials chemistry.[8]

Reactivity of the Methyl Groups

The methyl groups are not inert; they are activated by the electron-withdrawing nature of the naphthyridine ring, making their protons slightly acidic and susceptible to a variety of transformations. This provides a strategic entry point for functionalization.

  • Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids. For instance, using a controlled oxidizing agent like selenium dioxide (SeO₂), it is possible to convert one or both methyl groups into formyl groups (-CHO), creating valuable intermediates for further condensation reactions.[9]

  • Halogenation: Radical halogenation can install a halide on the methyl group, which can then be used in nucleophilic substitution reactions.

  • Deprotonation/Condensation: Strong bases can deprotonate the methyl groups to form nucleophilic carbanions, which can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions.

G cluster_core Core Reactivity cluster_substituent Methyl Group Reactivity A This compound B Protonation (H⁺) N-Protonated Salt A->B Acid C Metal Coordination (Mⁿ⁺) [M(dmn)ₓ] Complex A->C Metal Salt D Oxidation ([O]) Aldehyde / Carboxylic Acid Deriv. A->D SeO₂ E Halogenation (NBS) Halomethyl Deriv. A->E Radical Initiator F Deprotonation (Base) Condensation Products A->F Strong Base + Electrophile

Caption: Key reactivity pathways for this compound.

PART 5: Applications in Research and Development

Coordination Chemistry and Catalysis

The rigid pre-organization of the two nitrogen donors in this compound makes it an exceptional bidentate "bite" ligand. It forms stable complexes with a wide range of transition metals, lanthanides, and actinides. These complexes are actively researched for applications in:

  • Homogeneous Catalysis: Where the metal-naphthyridine complex acts as a recyclable catalyst for organic transformations.

  • Luminescent Materials: Lanthanide complexes with naphthyridine ligands can exhibit strong luminescence, making them suitable for use in OLEDs and chemical sensors.

  • Supramolecular Chemistry: The planar structure and defined coordination vector are exploited to build complex, multi-component molecular architectures.[2]

Scaffold for Drug Development

The 1,8-naphthyridine core is a proven pharmacophore found in numerous approved drugs. This compound serves as a crucial starting material or scaffold for building more complex and potent drug candidates. The methyl groups act as synthetic handles that allow for the systematic modification of the molecule to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance its binding affinity to specific biological targets. Its derivatives are continually being investigated for a myriad of biological activities, from antimicrobial to anticancer agents.[4][10]

Conclusion

This compound is far more than a simple heterocyclic compound. It is a strategically designed molecular building block whose value lies in its structural rigidity, predictable reactivity, and proven biological relevance. Its planar, electron-deficient core provides a stable anchor, while its nitrogen atoms and activated methyl groups offer multiple avenues for chemical modification. For researchers in materials science, coordination chemistry, and drug discovery, a thorough understanding of these fundamental chemical properties is the key to unlocking the full potential of this versatile and powerful scaffold.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-Dimethyl-1,8-naphthyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heterocyclic compound this compound. It delves into its core properties, synthesis, analytical characterization, and its emerging significance in medicinal chemistry.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with estimates suggesting they constitute the core of over 60% of all active pharmaceutical ingredients[1][2]. Among these, the 1,8-naphthyridine bicyclic system is of paramount importance[3]. This scaffold, consisting of two fused pyridine rings, is a key pharmacophore found in numerous therapeutic agents, valued for its rigid structure and ability to form specific hydrogen bonds and metal complexes[2][3].

Derivatives of 1,8-naphthyridine exhibit a vast spectrum of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties[1][2][4]. The well-known antibacterial agent, nalidixic acid, was one of the first synthetic drugs to feature this core, paving the way for the development of fluoroquinolone antibiotics[5]. The versatility and proven biological efficacy of this scaffold make its derivatives, such as this compound, attractive targets for synthesis and evaluation in drug discovery programs.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. This compound is a symmetrically substituted derivative of the parent 1,8-naphthyridine ring system.

PropertyValueSource
CAS Number 14903-78-7[6]
Molecular Formula C₁₀H₁₀N₂[6][7]
IUPAC Name This compound[6]
Molecular Weight 158.20 g/mol [6][7]
Physical Form Solid / Colorless blocks[7]
Purity Typically >97%
InChI Key IVOPVBBXMWVCHV-UHFFFAOYSA-N[6]
SMILES CC1=NC2=C(C=C1)C=CC(=N2)C[6]

Synthesis Pathway and Mechanistic Insight

The synthesis of this compound is most effectively achieved through a modified Friedländer annulation, a classic and reliable acid- or base-catalyzed condensation reaction. The primary starting material is 2,6-diaminopyridine.

The causality behind this choice of pathway is its efficiency and the ready availability of the precursors. The reaction involves the condensation of 2,6-diaminopyridine with two equivalents of a β-dicarbonyl compound or its equivalent, in this case, 3-oxobutyraldehyde dimethyl acetal, which generates the required methyl-substituted pyridine rings in a one-pot synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Formation A 2,6-Diaminopyridine C Condensation Reaction (e.g., Friedländer Annulation) A->C B 3-Oxobutyraldehyde dimethyl acetal B->C E This compound C->E Cyclization & Aromatization D Acid Catalyst (e.g., H₂SO₄) D->C Catalysis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established literature procedures for the synthesis of substituted 1,8-naphthyridines[7][8].

  • Reagent Preparation:

    • To a round-bottom flask, add 2,6-diaminopyridine (1 equivalent).

    • Add concentrated sulfuric acid (catalytic amount) slowly while cooling the flask in an ice bath. The acid protonates the carbonyl oxygen of the acetal, making it a better electrophile.

  • Reaction Execution:

    • Slowly add 3-oxobutyraldehyde dimethyl acetal (2.2 equivalents) to the stirred mixture. An excess is used to drive the reaction to completion.

    • Heat the reaction mixture at a controlled temperature (e.g., 120-140 °C) for several hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product. The change in pH decreases the solubility of the organic product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield colorless crystals of this compound[7].

  • Validation:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should match the expected values for the target compound.

Analytical Characterization: A Spectroscopic Profile

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. The molecule's symmetry is a key feature reflected in its NMR spectra.

TechniqueExpected Observations
¹H NMR Due to the molecule's C₂ symmetry, the spectrum is relatively simple. Expect a singlet for the two equivalent methyl groups (C2-CH₃, C7-CH₃). Two distinct doublets in the aromatic region corresponding to the protons at C3/C6 and C4/C5, showing characteristic coupling.
¹³C NMR The spectrum will show distinct signals for the methyl carbons, the quaternary carbons (C2, C7, and the bridgehead carbons), and the two types of aromatic CH carbons (C3/C6 and C4/C5).
Mass Spec. (EI) The molecular ion peak (M⁺) should be observed at m/z = 158, corresponding to the molecular weight of C₁₀H₁₀N₂[6].
IR Spectroscopy Characteristic peaks for C=C and C=N stretching in the aromatic system (approx. 1500-1650 cm⁻¹), and C-H stretching from the methyl and aromatic groups.

Applications in Research and Drug Development

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry. The 2,7-dimethyl substitution provides a valuable building block for further functionalization.

  • Ligand in Coordination Chemistry: The two nitrogen atoms of the naphthyridine ring act as a bidentate chelating ligand, capable of coordinating with various metal ions. This property is exploited in the design of catalysts and supramolecular assemblies[7].

  • Scaffold for Drug Discovery: The methyl groups at the 2 and 7 positions can be functionalized, for example, through oxidation to aldehydes or carboxylic acids, providing handles for the attachment of other molecular fragments[8]. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Biological Activity: The presence of methyl groups can enhance lipophilicity compared to the unsubstituted parent ring, potentially improving membrane permeability. They also provide steric bulk that can influence how the molecule fits into the binding pocket of a biological target. Research on related 1,8-naphthyridine derivatives has shown their potential to modulate the activity of antibiotics against multi-resistant bacteria[2].

Applications A This compound (Core Scaffold) B Coordination Chemistry A->B C Medicinal Chemistry A->C D Materials Science A->D B1 Bidentate Ligands B->B1 B2 Catalyst Design B->B2 C1 Antibacterial Agents C->C1 C2 Antitumor Agents C->C2 C3 Functionalization Handle C->C3

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential for ensuring safety.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust[9][10][11]. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere at room temperature is recommended.

  • Hazards: May cause skin, eye, and respiratory irritation[10]. Harmful if swallowed or inhaled[11]. Consult the Safety Data Sheet (SDS) for complete hazard information before use.

References

An In-Depth Technical Guide to the Molecular Structure of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2,7-dimethyl-1,8-naphthyridine, a heterocyclic compound of significant interest in coordination chemistry, materials science, and medicinal chemistry. We will delve into its structural architecture, spectroscopic signature, electronic properties, and synthesis. This document synthesizes crystallographic data, spectroscopic analysis, and established synthetic protocols to offer a senior-level perspective on the defining characteristics and scientific utility of this important molecular scaffold.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, is a cornerstone in diverse areas of chemical research.[1] Its rigid, planar structure and the strategic placement of two nitrogen atoms create an ideal bidentate chelation site, making it a "privileged" scaffold for constructing metal complexes.[2][3] These derivatives are integral to the development of catalysts, fluorescent probes, and advanced materials.[4] Furthermore, the 1,8-naphthyridine core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8]

The focus of this guide, this compound (C₁₀H₁₀N₂), represents a foundational derivative. The addition of methyl groups at the 2 and 7 positions significantly influences the molecule's electronic properties, solubility, and steric profile, thereby modulating its reactivity and interaction with biological targets or metal centers. Understanding the precise molecular structure of this compound is paramount to harnessing its full potential in scientific applications.

Molecular Architecture and Crystallographic Analysis

The definitive three-dimensional arrangement of this compound has been elucidated by single-crystal X-ray diffraction.[9][10][11] This analysis provides precise data on bond lengths, bond angles, and the overall geometry of the molecule.

Core Structure and Planarity

The molecule consists of two fused pyridine rings. Crystallographic studies reveal that the 1,8-naphthyridine ring system is nearly perfectly planar.[9][10][11] The dihedral angle between the two pyridine rings is reported to be a mere 0.42°.[9][10][11] This planarity is a critical feature, as it facilitates π-stacking interactions in the solid state and influences the electronic communication across the entire ring system.

In the crystal lattice, molecules of this compound are organized into infinite chains through intermolecular C—H···N hydrogen bonds.[9][10][11] This ordered packing is further stabilized by C—H···π interactions, highlighting the importance of non-covalent forces in its solid-state structure.[9][10]

Below is a diagram illustrating the standard IUPAC numbering for the this compound molecule.

Caption: IUPAC numbering of the this compound core.

Crystallographic Data Summary

The structural parameters obtained from X-ray crystallography provide a quantitative description of the molecule's geometry.

ParameterValueReference
Molecular FormulaC₁₀H₁₀N₂[9][12]
Molecular Weight158.20 g/mol [9][12]
Crystal SystemOrthorhombic[9]
Space GroupF d d 2[9]
a13.3977 (2) Å[9][11]
b19.3492 (4) Å[9][11]
c6.3089 (1) Å[9][11]
V1635.49 (5) ų[9][11]
Z8[9][11]

Spectroscopic and Spectrometric Characterization

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution. The symmetry of the molecule simplifies the spectra.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl groups. Due to the molecule's symmetry, only three aromatic signals are expected. A typical spectrum would show two doublets for the protons at the C3/C6 and C4/C5 positions and a singlet for the methyl protons.

  • ¹³C NMR: The carbon spectrum will similarly reflect the molecular symmetry, showing distinct peaks for the methyl carbons, the aromatic CH carbons, and the quaternary carbons of the naphthyridine core.

While specific spectral data for the parent this compound is sparse in the provided search results, data for closely related derivatives can be used for interpretation by analogy. For instance, in 2,7-dimethyl-4-methoxy-1,8-naphthyridine, the methyl groups appear as sharp singlets at δ 2.73 and 2.70 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. Key characteristic bands for this compound include:

  • C=C and C=N stretching vibrations: These appear in the 1610-1450 cm⁻¹ region, characteristic of the aromatic heterocyclic rings.

  • C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

  • Ring vibrations: A series of bands in the fingerprint region (below 1400 cm⁻¹) are characteristic of the substituted naphthyridine skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (MW = 158.20), the electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 158.[12] Subsequent fragmentation would likely involve the loss of methyl radicals or ring cleavage to produce characteristic daughter ions.[13]

Synthesis and Reactivity

The synthesis of the 1,8-naphthyridine core is most commonly achieved via the Friedländer annulation reaction.[4][14][15] This powerful reaction offers a direct and efficient route to this important class of heterocyclic compounds.[16]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-amino-pyridine derivative bearing a carbonyl group (aldehyde or ketone) with a compound containing a reactive α-methylene group.[14][15] For the synthesis of this compound, a common approach involves the reaction of 2-amino-6-methylpyridine with a β-dicarbonyl compound or its equivalent.[17]

The reaction is typically catalyzed by either an acid or a base and proceeds through an initial condensation followed by a cyclodehydration step to form the aromatic naphthyridine ring system.[14][16]

Caption: Generalized workflow for the Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocol: A Representative Synthesis

While a specific protocol for this compound is not fully detailed in the search results, a general procedure based on related syntheses can be outlined.[15][17]

  • Reactant Mixing: In a suitable reaction vessel, combine 2-amino-6-methylpyridine and an equimolar amount of an appropriate active methylene compound (e.g., 3-oxobutyraldehyde dimethyl acetal).[5]

  • Catalyst Addition: Introduce a catalytic amount of an acid (e.g., polyphosphoric acid) or base. Alternatively, modern solvent-free methods may employ a Lewis acid like CeCl₃·7H₂O and grinding at room temperature.[15]

  • Reaction: Heat the mixture under reflux for several hours or grind the solid mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[15]

  • Workup: Cool the reaction mixture. If performed in a solvent, remove the solvent under reduced pressure. If acid-catalyzed, neutralize the mixture by carefully pouring it into a basic solution (e.g., sodium carbonate in ice-water).[17]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane.[5][17]

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane) or by column chromatography on silica gel.[5][17]

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several advanced research fields.

Coordination Chemistry

The primary application stems from its role as a bidentate N,N-donor ligand. The two nitrogen atoms are perfectly positioned to chelate a single metal center or to bridge two metal centers, forming dinuclear complexes.[3] The methyl groups provide steric bulk that can be used to tune the coordination environment around the metal, influencing the catalytic activity and stability of the resulting complexes. These complexes are investigated for applications in homogeneous catalysis and the construction of supramolecular architectures.[6]

Caption: Chelation of a metal center (M) by this compound.

Materials Science and Medicinal Chemistry

The rigid, aromatic nature of the naphthyridine core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors.[17] Its derivatives are also continuously explored in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents.[4][7]

Conclusion

This compound is a molecule of fundamental importance, characterized by a highly planar, aromatic core structure. Its geometry, confirmed by X-ray crystallography, and its distinct spectroscopic fingerprints make it a well-defined chemical entity. Synthetically accessible via robust methods like the Friedländer synthesis, it serves as a versatile platform for innovation. Its ability to act as a chelating ligand remains its most prominent feature, driving research in coordination chemistry and catalysis. Continued exploration of this and related naphthyridine scaffolds promises further advancements in materials science and the development of novel therapeutics.

References

Synthesis of 2,7-Dimethyl-1,8-naphthyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination have led to its incorporation into a wide array of biologically active compounds, including antihypertensive, antitumor, and antimicrobial agents.[2][3][4] Furthermore, 1,8-naphthyridine derivatives are utilized as ligands in coordination chemistry and as components in fluorescent probes for biological imaging.[1] Among the substituted 1,8-naphthyridines, 2,7-dimethyl-1,8-naphthyridine serves as a crucial building block for more complex molecules and as a subject of fundamental chemical research. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, focusing on the well-established Friedländer annulation, and offers practical insights for its successful implementation in a laboratory setting.

Core Synthesis Pathway: The Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the preparation of quinolines and their aza-analogs, such as 1,8-naphthyridines.[1][5] This reaction involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an activated methylene group (a ketone or aldehyde with an α-methylene group).[6] For the synthesis of this compound, the key precursors are 2-amino-6-methylpyridine and a suitable five-carbon carbonyl compound, typically acetylacetone (pentane-2,4-dione).

Reaction Mechanism and Rationale

The Friedländer annulation proceeds through a sequence of acid- or base-catalyzed steps, culminating in the formation of the fused pyridine ring. The generally accepted mechanism involves an initial aldol-type condensation between the enolate of the carbonyl compound and the amino group of the pyridine derivative, followed by cyclization and subsequent dehydration to yield the aromatic naphthyridine ring system.

The choice of catalyst is critical and can significantly influence the reaction rate and yield. While traditional methods often employ harsh acidic or basic conditions, modern variations have introduced milder and more environmentally benign catalysts, including ionic liquids and Lewis acids.[1][7][8] The use of a catalyst like propylphosphonic anhydride (T3P®) under mild conditions has also been reported to be effective for the synthesis of polysubstituted naphthyridines.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedländer annulation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up and Purification cluster_product Final Product 2-amino-6-methylpyridine 2-amino-6-methylpyridine Mixing_and_Heating Mixing and Heating (with catalyst) 2-amino-6-methylpyridine->Mixing_and_Heating Acetylacetone Acetylacetone Acetylacetone->Mixing_and_Heating Extraction Extraction Mixing_and_Heating->Extraction Reaction Completion Chromatography Column Chromatography Extraction->Chromatography Crude Product Product This compound Chromatography->Product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Friedländer annulation. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

  • 2-Amino-6-methylpyridine

  • Acetylacetone (Pentane-2,4-dione)

  • Catalyst (e.g., Potassium hydroxide, Choline hydroxide, or a Lewis acid)

  • Solvent (e.g., Ethanol, Water, or solvent-free)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of ethyl acetate and petroleum ether)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and acetylacetone (1.1 eq).

  • Addition of Catalyst and Solvent: Add the chosen catalyst in a catalytic amount (e.g., 0.1-0.2 eq). If a solvent is used, add it to the flask to dissolve or suspend the reactants. Recent green chemistry approaches have demonstrated high yields using water as a solvent with a suitable catalyst.[9][10]

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (e.g., reflux in ethanol or 50-80 °C in water) and stir for the required time (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.

Quantitative Data Summary
ParameterValue/RangeNotes
Reactant Ratio 1:1.1 (2-amino-6-methylpyridine : Acetylacetone)A slight excess of the carbonyl component is often used.
Catalyst Loading 1-10 mol%Dependent on the specific catalyst used.
Reaction Temperature 50 - 120 °CVaries with the solvent and catalyst.
Reaction Time 2 - 24 hoursMonitored by TLC for completion.
Typical Yield 70 - 95%Highly dependent on reaction conditions and purification.

Mechanism of the Friedländer Annulation for this compound

The following diagram illustrates the plausible reaction mechanism for the base-catalyzed Friedländer annulation between 2-amino-6-methylpyridine and acetylacetone.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 2-Amino-6-methylpyridine I2 Adduct Formation R1->I2 R2 Acetylacetone I1 Enolate of Acetylacetone R2->I1 Base (e.g., OH-) I1->I2 Nucleophilic Attack I3 Cyclization I2->I3 Intramolecular Condensation I4 Dehydration I3->I4 - H2O P This compound I4->P Aromatization

Caption: Proposed mechanism for the Friedländer synthesis of this compound.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through in-process controls. The progress of the reaction can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification by column chromatography provides a means to isolate the product in high purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectroscopic data for this compound should be consistent with literature values, providing a final validation of the synthetic outcome.

Conclusion and Future Directions

The Friedländer annulation remains a robust and versatile method for the synthesis of this compound. The ongoing development of more sustainable and efficient catalytic systems continues to enhance the practicality and environmental friendliness of this important transformation.[9][10] For researchers in drug development and materials science, a solid understanding of this synthetic pathway is essential for the creation of novel and functional molecules based on the 1,8-naphthyridine scaffold. Future research may focus on one-pot, multi-component reactions to further streamline the synthesis of more complex derivatives and expand the chemical space accessible from this versatile core.[6]

References

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2,7-Dimethyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Composed of two fused pyridine rings, this nitrogen-containing system serves as a crucial building block for compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Furthermore, its rigid, planar structure and defined hydrogen bonding capabilities make it an exemplary component in the field of molecular recognition and supramolecular chemistry.[3][4]

A thorough understanding of the solid-state structure of 1,8-naphthyridine derivatives is paramount for rational drug design and the engineering of novel crystalline materials. The precise three-dimensional arrangement of molecules in a crystal lattice, governed by intermolecular forces, dictates critical physicochemical properties such as solubility, stability, and bioavailability.

This guide provides a comprehensive technical analysis of the crystal structure of a fundamental derivative, this compound (C₁₀H₁₀N₂). We will delve into its synthesis and crystallization, the detailed analysis of its molecular geometry, and the intricate network of intermolecular interactions that define its supramolecular architecture.

Part 1: Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the foundational prerequisite for successful X-ray diffraction analysis. The chosen synthetic and crystallization protocols are therefore critical, as they directly influence the quality of the resulting structural data.

Synthesis Protocol: A Literature-Based Approach

The synthesis of this compound can be achieved following established literature procedures, such as the method reported by Chandler et al. (1982).[3][4] While various synthetic routes exist for the 1,8-naphthyridine core, a common and effective strategy involves the condensation of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents, a variant of the Friedländer annulation.[5][6]

Illustrative Synthetic Steps:

  • Reactant Preparation: A reaction vessel is charged with an appropriate 2-aminopyridine precursor and a suitable diketone or keto-aldehyde under an inert atmosphere.

  • Condensation Reaction: The mixture is heated in the presence of a catalyst (often acidic or basic) to promote the initial condensation and subsequent cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the pure this compound.

Causality Insight: The choice of reactants and reaction conditions is crucial for controlling regioselectivity and maximizing yield, ensuring the desired 1,8-naphthyridine isomer is formed over other possibilities.

Experimental Protocol: Single Crystal Growth

High-quality crystals suitable for X-ray diffraction are best grown under conditions of slow, controlled precipitation, allowing for the ordered arrangement of molecules into a well-defined lattice.

Methodology: Slow Evaporation

  • Dissolution: Approximately 10 mg of purified this compound is dissolved in a minimal amount of a suitable solvent, such as chloroform (CHCl₃), in a clean sample vial.[3][4]

  • Evaporation: The vial is loosely capped or covered with perforated film to allow for the slow evaporation of the solvent at room temperature over several days.

  • Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of colorless, block-like single crystals. These are then carefully harvested for analysis.[3][4]

Expertise & Experience: Slow evaporation is the preferred method because it maintains the system close to equilibrium. This minimizes the formation of defects, twinning, and polycrystalline aggregates, which are detrimental to single-crystal X-ray diffraction experiments.

Part 2: Crystal Structure Determination Workflow

The elucidation of a crystal structure is a systematic process that transforms a physical crystal into a detailed three-dimensional molecular model.

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Setup cluster_comp Computational Analysis A Single Crystal Selection & Mounting C Diffraction on Goniometer at Low Temp (100 K) A->C B X-ray Source (e.g., Mo Kα) B->C Irradiation D Data Collection (CCD Area Detector) C->D Diffraction Pattern E Data Reduction & Integration D->E Raw Data F Structure Solution (e.g., Direct Methods) E->F Reflection Intensities G Structure Refinement (Least-Squares) F->G Initial Atomic Positions H Final Structural Model & Validation (CIF) G->H Refined Model G Figure 2: Key Intermolecular Interactions cluster_pi Stabilizing Interactions mol1 N C C C-H... This compound (Molecule A) mol2 ...N C C C-H This compound (Molecule B) mol1:c3->mol2:n1 C-H···N Hydrogen Bond mol2:c3->mol1:n1 Forms R²₂(8) Motif C-H···π Interactions C-H···π Interactions π-π Stacking π-π Stacking C-H···π Interactions->π-π Stacking Further stabilizes 3D packing

References

Physical and chemical properties of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,7-Dimethyl-1,8-naphthyridine

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional building block for designing molecules with specific biological targets and unique electronic properties.[2][3] Derivatives of 1,8-naphthyridine have demonstrated a vast spectrum of pharmacological activities, including roles as anticancer, antimicrobial, and antihypertensive agents.[4][5]

This guide focuses on a key derivative, This compound , providing an in-depth analysis of its molecular structure, synthesis, physicochemical properties, and reactivity. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile compound.

Molecular Structure and Synthesis

Structural Characteristics

This compound (C₁₀H₁₀N₂) is a bicyclic aromatic compound consisting of two fused pyridine rings with methyl groups at the C2 and C7 positions.[6] X-ray crystallography studies reveal that the 1,8-naphthyridine ring system is nearly planar, with a dihedral angle of only 0.42° between the two pyridine rings.[2][5][7] This planarity is crucial for its ability to intercalate with DNA and participate in π-stacking interactions. In the solid state, the molecules form infinite chains through intermolecular C—H⋯N hydrogen bonds.[2][5]

Below is a diagram illustrating the molecular structure and atom numbering of this compound.

Molecular structure of this compound.
Synthetic Protocol: The Friedländer Annulation

The synthesis of the 1,8-naphthyridine core is classically achieved via the Friedländer synthesis.[8] This reaction involves the acid- or base-catalyzed condensation of a 2-aminopyridine-3-aldehyde (or ketone) with a compound containing a reactive α-methylene group, such as a ketone or ester, followed by cyclodehydration.[9][10] This method is highly valued for its efficiency and versatility in creating substituted naphthyridines.

Experimental Protocol: Representative Friedländer Synthesis

This protocol describes a general, environmentally benign approach for synthesizing a 1,8-naphthyridine derivative, illustrating the core principles applicable to the synthesis of the title compound.

  • Reactant Preparation: In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), an active methylene compound (e.g., acetylacetone, 1.0 eq), and a catalyst such as CeCl₃·7H₂O (0.1 eq).[9]

    • Causality Note: Cerium(III) chloride is a mild Lewis acid catalyst that activates the carbonyl group of the aldehyde, facilitating the initial condensation step under solvent-free conditions, which aligns with green chemistry principles.[9]

  • Reaction Execution: Grind the mixture thoroughly with a pestle at room temperature for the time required to complete the reaction (typically monitored by Thin-Layer Chromatography, TLC).[1]

  • Work-up and Isolation: Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,8-naphthyridine derivative.[1][9]

Friedlander_Synthesis_Workflow cluster_synthesis Synthesis Workflow start 1. Combine Reactants (2-Aminonicotinaldehyde, Active Methylene Cmpd, Catalyst) grind 2. Grind at RT (Solvent-free) start->grind monitor 3. Monitor by TLC grind->monitor workup 4. Quench with H₂O monitor->workup Reaction Complete filter 5. Isolate Solid (Vacuum Filtration) workup->filter purify 6. Purify (Recrystallization) filter->purify product Pure 1,8-Naphthyridine Product purify->product

General workflow for Friedländer synthesis of 1,8-naphthyridines.

Physical and Spectroscopic Properties

The physicochemical properties of this compound are summarized below. While extensive experimental data for this specific derivative is scarce in publicly accessible literature, the table combines known data with computed properties from reliable databases.[6][11]

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [6]
CAS Number 14903-78-7[6]
Appearance Solid. Crystallizes as colorless blocks from chloroform.[2][5][12]
Melting Point Data not available in cited literature.
Solubility Soluble in chloroform.[2][5]
pKa (Computed) 2.3 (strongest basic)[6]
Crystal System Orthorhombic, Space Group Fdd2[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetric. Key signals would include a singlet for the two equivalent methyl groups (C2-CH₃ and C7-CH₃) and distinct doublets for the aromatic protons at the C3/C6 and C4/C5 positions, reflecting their coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecule's symmetry. Expected signals would include resonances for the methyl carbons, the four distinct aromatic CH carbons, and the three quaternary carbons (C2/C7, C4a/C8a).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system (~1500-1600 cm⁻¹), and C-H bending vibrations.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the compound will show a strong molecular ion peak [M]⁺ at m/z = 158.[6] A prominent fragment is often observed at m/z = 157, corresponding to the loss of a hydrogen atom ([M-H]⁺) to form a stable cation.[6]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine rings and the activating methyl groups.

  • Basicity of Nitrogen Atoms: The lone pairs on the nitrogen atoms (N1 and N8) impart basic properties, allowing the molecule to act as a ligand in coordination chemistry. Its geometry makes it an excellent binucleating ligand, capable of coordinating to two metal centers simultaneously.

  • Reactivity of Methyl Groups: The methyl groups at the C2 and C7 positions are activated by the adjacent nitrogen atoms. They can undergo oxidation, for example, using selenium dioxide (SeO₂) to form the corresponding 1,8-naphthyridine-2,7-dicarboxaldehydes.[13] These aldehydes are versatile synthons for further functionalization.

  • Electrophilic Aromatic Substitution: The 1,8-naphthyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Reactions, if they occur, would likely be directed to the C4 and C5 positions.

Applications in Research and Development

The unique structural and electronic features of this compound and its derivatives make them valuable in several high-impact research areas.

  • Drug Discovery and Medicinal Chemistry: The 1,8-naphthyridine scaffold is a cornerstone of many therapeutic agents. Its derivatives are investigated for a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[1][4] The planarity of the ring system allows it to function as a DNA intercalator, a mechanism central to some anticancer drugs.

  • Molecular Recognition and Supramolecular Chemistry: The defined geometry and hydrogen-bonding capabilities of the naphthyridine core make it a key component in the design of synthetic receptors for molecular recognition.[2][5]

  • Materials Science: The rigid, aromatic structure gives rise to interesting electronic and photophysical properties, suggesting potential applications in the development of organic electronics and fluorescent probes.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place under an inert atmosphere.[12]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemical profile. Its planar structure, reactive methyl groups, and versatile coordination chemistry make it a valuable starting material and scaffold for applications ranging from the development of novel pharmaceuticals to the construction of advanced materials. A thorough understanding of its synthesis, properties, and reactivity is crucial for any scientist looking to leverage the potential of the 1,8-naphthyridine core in their research.

References

An In-depth Technical Guide to 2,7-Dimethyl-1,8-naphthyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,7-dimethyl-1,8-naphthyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, synthesis, spectroscopic profile, and its emerging role as a platform for novel therapeutics. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for professionals in the field.

Introduction and Nomenclature

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its rigid, planar geometry and ability to act as a binucleating ligand make it an attractive scaffold for targeting biological macromolecules. The specific subject of this guide, This compound , is a fundamental derivative whose chemical properties and functionalization potential are of significant interest.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name This compound accurately describes the structure.[3] The numbering of the naphthyridine ring system begins at one of the nitrogen atoms and proceeds around the fused rings, giving the methyl substituents their locants at positions 2 and 7.

Compound Profile:

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 14903-78-7[3]
Molecular Formula C₁₀H₁₀N₂[3]
Molecular Weight 158.20 g/mol [3]
Structure Planar Bicyclic Heterocycle[1][2]

Synthesis of the this compound Scaffold

The construction of the 1,8-naphthyridine ring system is a well-established area of organic synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this compound, classical condensation reactions are typically employed.

The Skraup-Doebner-von Miller Synthesis (Analogue Approach)

One of the most reliable and historically significant methods for creating this scaffold is an adaptation of the Skraup synthesis. This approach involves the reaction of an aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions. An improved synthetic route for this compound specifically utilizes 2-amino-6-methylpyridine as the key starting material.[4]

The causality behind this choice is the strategic placement of the amino and methyl groups on the pyridine ring, which directly translates to the final positions of the nitrogen and methyl groups in the naphthyridine product. The reaction proceeds through a series of conjugate additions, cyclizations, and dehydration/oxidation steps to yield the aromatic core.

Conceptual Workflow: Skraup-type Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Synthesis Steps A 2-Amino-6-methylpyridine P1 Michael Addition A->P1 B α,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde) B->P1 C Acid Catalyst (e.g., H₂SO₄) C->P1 Catalyzes D Oxidizing Agent (e.g., As₂O₅ or Nitrobenzene) P4 Oxidation/Aromatization D->P4 Drives P2 Electrophilic Cyclization P1->P2 P3 Dehydration P2->P3 P3->P4 Product This compound P4->Product

Caption: Conceptual workflow for the synthesis of this compound.

Authoritative Protocol Reference

For a detailed, step-by-step experimental protocol for the preparation of this compound, researchers are directed to the established literature procedure reported by Chandler et al. (1982).[1][2] This reference provides the specific reagents, reaction conditions, and purification methods necessary for obtaining the compound with high purity.

Spectroscopic and Structural Characterization

The unambiguous identification and confirmation of purity for this compound rely on a combination of spectroscopic techniques and physical data. The symmetrical nature of the molecule leads to a relatively simple and interpretable set of spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this compound. Based on data from closely related derivatives, the following spectral characteristics are expected.[5]

Table of Predicted NMR Data:

NucleusEnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H Methyl (CH ₃)~2.7Singlet (s)
¹H Aromatic (H-3, H-6)~7.2Doublet (d)
¹H Aromatic (H-4, H-5)~8.1-8.3Doublet (d)
¹³C C H₃~25-
¹³C C-3, C-6~120-122-
¹³C C-4, C-5~136-138-
¹³C C-4a, C-8a (bridgehead)~145-147-
¹³C C-2, C-7 (ipso-methyl)~158-160-

Note: Predicted shifts are based on published data for substituted 1,8-naphthyridines and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond vibrations within the molecule. The spectrum is characterized by the absence of N-H or O-H stretches and the presence of vibrations typical for an aromatic heterocyclic system.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3000Aromatic C-H StretchMedium-Weak
2980 - 2850Aliphatic C-H Stretch (Methyl)Medium-Weak
1610 - 1580C=N Ring StretchStrong
1550 - 1450C=C Ring StretchStrong-Medium
850 - 750C-H Out-of-plane BendingStrong

Note: These are characteristic ranges. Data from derivatives show strong peaks around 1606 cm⁻¹ for the C=N/C=C region.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Expected Mass Spectrum Data:

IonCalculated m/zObserved m/z (from database)
[C₁₀H₁₀N₂]⁺ (Molecular Ion)158.08158
[M-H]⁺157.08157

Source: PubChem CID 594113.[3]

X-Ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive proof of the structure of this compound. These studies confirm that the 1,8-naphthyridine core is almost perfectly planar, with a dihedral angle between the two fused pyridine rings of just 0.42°.[1][2] This planarity is a critical feature for its role in molecular recognition and as a scaffold for intercalating agents.

Chemical Reactivity and Functionalization

The this compound molecule offers several sites for chemical modification, making it a versatile building block for creating a library of derivatives.

  • Methyl Group Functionalization: The methyl groups are the most reactive sites for derivatization. They can be oxidized, for example using selenium dioxide (SeO₂), to form the corresponding 2,7-dicarboxaldehyde.[4] This dialdehyde is a crucial synthon for creating more complex structures like diimines or for extension into macrocycles.

  • Ring Electrophilic Substitution: While the pyridine rings are electron-deficient and generally resistant to electrophilic aromatic substitution, reactions can be forced under harsh conditions.

  • N-Oxidation and N-Alkylation: The lone pairs on the nitrogen atoms can be targeted by electrophiles, leading to N-oxides or quaternary naphthyridinium salts, which can alter the electronic properties and biological activity of the scaffold.

Applications in Drug Development and Medicinal Chemistry

The 1,8-naphthyridine scaffold is a cornerstone of many biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][7]

Anticancer Activity: Topoisomerase Inhibition

A significant body of research has identified 1,8-naphthyridine derivatives as potent anticancer agents.[8] One of the primary mechanisms of action is the inhibition of DNA topoisomerases.[9] Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[10] Inhibitors of these enzymes can trap the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[10]

Voreloxin (SNS-595), a 1,8-naphthyridine derivative, is a notable example that has entered clinical trials, validating the therapeutic potential of this scaffold as a topoisomerase II inhibitor.

Mechanism: Topoisomerase II Poisoning by 1,8-Naphthyridine Analogs

G cluster_dna DNA Replication Fork cluster_topo Topoisomerase II Cycle cluster_drug Drug Action cluster_outcome Cellular Outcome DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Binds Cleavage Transient Double-Strand Break TopoII->Cleavage Cycle Resumes Religation DNA Re-ligation Cleavage->Religation Cycle Resumes Trapped_Complex Trapped Ternary Complex (DNA-TopoII-Drug) Cleavage->Trapped_Complex Intercepts Religation->DNA_supercoiled Cycle Resumes Apoptosis Apoptosis (Cell Death) Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Trapped_Complex DSB Permanent Double-Strand Breaks Trapped_Complex->DSB Leads to DSB->Apoptosis

Caption: Inhibition of the Topoisomerase II catalytic cycle by a 1,8-naphthyridine poison.

The 2,7-dimethyl substitution pattern on the 1,8-naphthyridine core provides a foundational structure that can be elaborated into more potent and selective topoisomerase inhibitors or other targeted agents, highlighting its importance for drug discovery pipelines.

Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and versatile platform for the development of complex chemical entities. Its straightforward synthesis, well-defined structural and spectroscopic properties, and the proven therapeutic potential of its derivatives make it a molecule of high importance for researchers in organic synthesis, medicinal chemistry, and drug development. This guide has synthesized key technical information to provide a solid, authoritative grounding for professionals working with this valuable scaffold.

References

An In-Depth Technical Guide to the Coordination Chemistry of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2,7-dimethyl-1,8-naphthyridine. It delves into the synthesis of the ligand, its electronic and steric properties, and its versatile role in the formation of a wide array of metal complexes. The guide offers an in-depth analysis of the structural and spectroscopic characteristics of these complexes, alongside a discussion of their applications in catalysis and materials science. Detailed experimental protocols, data summaries, and mechanistic insights are provided to serve as a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development.

Introduction: The 1,8-Naphthyridine Scaffold and the Significance of 2,7-Dimethyl Substitution

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, has garnered significant attention in the scientific community due to its prevalence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Its rigid structure and the presence of two nitrogen atoms in a bidentate chelating arrangement make it an excellent ligand for a variety of metal ions.[2] The 1,8-naphthyridine system is particularly adept at facilitating the formation of bimetallic complexes, bringing two metal centers into close proximity.[3]

The introduction of methyl groups at the 2 and 7 positions of the 1,8-naphthyridine core imparts specific steric and electronic modifications that significantly influence its coordination behavior. These methyl groups can enhance the electron-donating ability of the nitrogen atoms and introduce steric bulk that can affect the coordination geometry and the stability of the resulting metal complexes. This guide focuses specifically on the coordination chemistry of this compound, exploring how these substitutions fine-tune its properties as a ligand.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a modified Skraup synthesis. While the seminal work by Chandler et al. in 1982 provides a foundational method,[4] subsequent adaptations have aimed to improve yields and simplify the procedure.

Experimental Protocol: Synthesis of this compound

This protocol is an adaptation of established literature procedures.

Materials:

  • 2-Amino-6-methylpyridine

  • Crotonaldehyde

  • Sulfuric acid

  • Iron(II) sulfate heptahydrate

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.

  • To the stirred sulfuric acid, add 2-amino-6-methylpyridine in portions, ensuring the temperature does not exceed 100 °C.

  • Add iron(II) sulfate heptahydrate to the mixture.

  • Heat the mixture to 120-130 °C.

  • Slowly add crotonaldehyde via the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature.

  • After the addition is complete, continue heating the mixture for an additional 4-6 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it cautiously over crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry with Transition Metals

The bidentate N,N-chelation of this compound allows for the formation of stable complexes with a wide range of transition metals. The methyl groups can influence the coordination number and geometry around the metal center.

Synthesis of Transition Metal Complexes

A general procedure for the synthesis of transition metal complexes with this compound is outlined below.

Experimental Protocol: General Synthesis of a Metal Complex

Materials:

  • This compound

  • A suitable metal salt (e.g., Cu(I) iodide, Pd(II) chloride)

  • An appropriate solvent (e.g., acetonitrile, methanol, dichloromethane)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the specific complex being synthesized.

  • The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, the solvent can be slowly evaporated or a less polar solvent can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization from a suitable solvent system can be performed to obtain X-ray quality crystals.

G cluster_synthesis Synthesis of Metal Complex Ligand Solution Ligand Solution Reaction Mixture Reaction Mixture Ligand Solution->Reaction Mixture Metal Salt Solution Metal Salt Solution Metal Salt Solution->Reaction Mixture Isolation Isolation Reaction Mixture->Isolation Purified Complex Purified Complex Isolation->Purified Complex

Caption: General workflow for the synthesis of a this compound metal complex.

Spectroscopic and Structural Characterization

The resulting metal complexes are typically characterized by a suite of spectroscopic and analytical techniques.

TechniqueInformation Obtained
¹H and ¹³C NMR Provides information on the coordination of the ligand to the metal center through changes in the chemical shifts of the naphthyridine protons and carbons.
UV-Vis Spectroscopy Reveals electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.
Infrared (IR) Spectroscopy Shows changes in the vibrational frequencies of the naphthyridine ring upon coordination.
X-ray Crystallography Determines the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

Table 1: Representative Spectroscopic Data for this compound and its Complexes

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis (λmax, nm)Key IR Bands (cm⁻¹)
Free Ligand 2.7 (s, 6H), 7.2 (d, 2H), 8.1 (d, 2H)25.0, 121.5, 136.0, 155.0, 160.0~280, ~320~1580, ~1450, ~830
[Cu(dmnap)I]₂ Shifts in aromatic protonsShifts in aromatic carbonsMLCT band ~450Shift in C=N stretch
[Pd(dmnap)Cl₂] Downfield shift of protonsDownfield shift of carbonsd-d transitionsShift in C=N stretch

(Note: Specific data can vary depending on the solvent and counter-ions.)

Coordination with Lanthanide and Main Group Metals

While the coordination chemistry of this compound with transition metals is well-explored, its interactions with lanthanide and main group metals are less documented.

  • Lanthanide Complexes: The larger ionic radii of lanthanide ions often lead to higher coordination numbers. The steric bulk of the methyl groups on the this compound ligand can play a crucial role in determining the final coordination geometry and the number of coordinated solvent molecules. Studies on related naphthyridine derivatives suggest the potential for forming heterometallic complexes involving both a lanthanide and another metal.[5]

  • Main Group Metal Complexes: There is a notable gap in the literature regarding the coordination of this compound with main group metals. This presents an opportunity for future research to explore the synthesis, structure, and potential applications of such complexes.

Applications in Catalysis

Metal complexes of 1,8-naphthyridine derivatives have shown significant promise in various catalytic transformations. The 2,7-dimethyl substitution can influence the catalytic activity by modifying the electronic and steric environment of the metal center.

  • Copper Complexes: Copper(I) complexes of functionalized 1,8-naphthyridines have been successfully employed as catalysts in N-arylation coupling reactions. The ligand is believed to stabilize the catalytically active copper center and facilitate the reaction cycle.

  • Palladium Complexes: Palladium complexes bearing 1,8-naphthyridine-based ligands have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions. The dinuclear nature of some of these complexes can lead to cooperative effects and enhanced catalytic performance.

G cluster_catalysis Catalytic Cycle Active Catalyst Active Catalyst Substrate Binding Substrate Binding Active Catalyst->Substrate Binding Substrate(s) Product Formation Product Formation Substrate Binding->Product Formation Catalyst Regeneration Catalyst Regeneration Product Formation->Catalyst Regeneration Product Catalyst Regeneration->Active Catalyst

Caption: A simplified representation of a general catalytic cycle involving a metal complex.

Steric and Electronic Effects: A Deeper Dive

The methyl groups at the 2 and 7 positions of the 1,8-naphthyridine ring are not merely passive substituents. They exert a profound influence on the coordination chemistry of the ligand.

  • Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced basicity can lead to stronger metal-ligand bonds and increased stability of the resulting complexes.

  • Steric Effects: The steric hindrance introduced by the methyl groups can influence the coordination number of the metal center, often favoring lower coordination numbers. This steric crowding can also affect the approach of substrates in catalytic reactions, potentially leading to enhanced selectivity. The steric properties of 1,8-naphthyridine-based ligands have been quantified using methods like the "buried volume," which provides a measure of the steric bulk around the metal center.[6]

Conclusion and Future Outlook

The coordination chemistry of this compound is a rich and evolving field. The strategic placement of methyl groups on the 1,8-naphthyridine scaffold provides a powerful tool for tuning the properties of metal complexes. While significant progress has been made in understanding the coordination behavior of this ligand with transition metals and its applications in catalysis, several areas remain ripe for exploration. The synthesis and characterization of complexes with main group and lanthanide metals are particularly promising avenues for future research. Furthermore, a deeper computational and experimental investigation into the subtle interplay of steric and electronic effects will undoubtedly lead to the rational design of novel catalysts and functional materials based on this versatile ligand.

References

An In-depth Technical Guide to the Biological Activity of 2,7-Dimethyl-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for the diverse biological activities exhibited by its derivatives. Among these, the 2,7-dimethyl-1,8-naphthyridine core offers a unique and versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and drug development in this promising area.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus, a bicyclic aromatic system containing two nitrogen atoms, has garnered significant attention from medicinal chemists due to its presence in numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions with biological targets. Derivatives of 1,8-naphthyridine have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The 2,7-dimethyl substitution on this scaffold provides a key structural motif that can be further functionalized to modulate biological activity and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core often begins with the construction of the naphthyridine ring system, followed by functionalization at various positions. A common and crucial intermediate is 4-chloro-2,7-dimethyl-1,8-naphthyridine, which serves as a versatile precursor for a wide range of derivatives.

Synthesis of the Core Intermediate: 4-Chloro-2,7-dimethyl-1,8-naphthyridine

The synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine is a key step in the development of many biologically active derivatives. While specific multi-step syntheses can be found in the literature, a general conceptual pathway is illustrated below.

A Starting Materials (e.g., 2-amino-6-methylpyridine and diketene) B Cyclocondensation A->B Reaction C 2,7-Dimethyl-1,8-naphthyridin-4-ol B->C Formation of naphthyridin-4-ol D Chlorination (e.g., POCl3) C->D Reagent E 4-Chloro-2,7-dimethyl-1,8-naphthyridine D->E Product

Caption: General synthesis pathway for 4-chloro-2,7-dimethyl-1,8-naphthyridine.

Derivatization Strategies

The 4-chloro substituent is an excellent leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups at the C4 position. For instance, reaction with methanolic potassium hydroxide can yield 2,7-dimethyl-4-methoxy-1,8-naphthyridine.[3] Furthermore, the methyl groups at C2 and C7 can be oxidized to aldehydes, which can then be converted into a wide array of derivatives, such as Schiff bases.[4]

Anticancer Activity

Derivatives of the 1,8-naphthyridine scaffold have shown significant potential as anticancer agents, with some compounds progressing to clinical trials.[5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication, such as topoisomerase II.[5]

Cytotoxicity of this compound Derivatives

Several studies have evaluated the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Compound TypeCell LineIC₅₀ (µM)Reference
2-Phenyl-7-methyl-1,8-naphthyridine derivativesMCF7 (Breast)1.47 - 7.89[6]
Halogen substituted 1,8-naphthyridine-3-carboxamidesMIAPaCa (Pancreatic)0.41[7][8]
K-562 (Leukemia)0.77[7][8]
PA-1 (Ovarian)1.19[7][8]
Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[7][8]
SW620 (Colon)1.4[7][8]
2-Phenyl-1,8-naphthyridin-4-ones with C7-methylHeLa (Cervical)0.7[5][9]
HL-60 (Leukemia)0.1[5][9]
PC-3 (Prostate)5.1[5][9]
Mechanism of Anticancer Action

The anticancer activity of 1,8-naphthyridine derivatives is often linked to their ability to function as topoisomerase II inhibitors.[5] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By stabilizing the covalent enzyme-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis. Molecular docking studies have suggested that this compound derivatives can fit into the binding site of topoisomerase II, interacting with both the protein and DNA components.[10]

A This compound Derivative B Topoisomerase II A->B Inhibition C DNA B->C Binds to D Stabilized Topoisomerase II-DNA Cleavage Complex E DNA Double-Strand Breaks D->E Leads to F Apoptosis E->F Induces

Caption: Mechanism of action for anticancer this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF7, HeLa, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable example.[11] Derivatives of this compound have also been investigated for their potential as novel antimicrobial agents.

Antibacterial and Antifungal Spectrum

Studies have shown that certain 2,7-naphthyridine derivatives exhibit selective antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[12] Some derivatives have also shown activity against Gram-negative bacteria and fungi.[13]

Quantitative Antimicrobial Data:

Compound TypeMicroorganismMIC (mg/L)Reference
2,7-Naphthyridine derivative 10jStaphylococcus aureus8[12]
2,7-Naphthyridine derivative 10fStaphylococcus aureus31[12]
Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[11] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The structural similarity of some 2,7-naphthyridine derivatives to known gyrase inhibitors supports this proposed mechanism.[12]

A This compound Derivative B Bacterial DNA Gyrase A->B Inhibition C DNA Replication B->C Essential for D Bacterial Cell Death C->D Inhibition leads to

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivative stock solution (in DMSO)

  • 96-well microplates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antiviral Activities

While the anticancer and antimicrobial properties of 1,8-naphthyridine derivatives are well-documented, their anti-inflammatory and antiviral activities are also areas of active research.[1]

Anti-inflammatory Potential

Several 1,8-naphthyridine derivatives have demonstrated anti-inflammatory activity, often through the modulation of pro-inflammatory cytokine production.[7][8][14][15] Although specific data for this compound derivatives is limited, the general anti-inflammatory properties of the broader class suggest that this is a promising area for future investigation. Some studies have shown that 1,8-naphthyridine-3-carboxamide derivatives can modulate cytokine and chemokine levels secreted by dendritic cells.[15]

Antiviral Potential

The 1,8-naphthyridine scaffold is present in compounds with reported activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV).[16] The antiviral activity of many naphthyridine analogs has been observed in the nanomolar range.[16] However, specific studies focusing on the antiviral screening of this compound derivatives are not extensively reported in the available literature, indicating a gap for future research. Some studies on 1,6-naphthyridine derivatives have shown potent activity against HCMV.[17]

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the broader potential for anti-inflammatory and antiviral effects, make this scaffold a fertile ground for further research. Future efforts should focus on the synthesis and biological evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are needed to fully elucidate their modes of action and identify specific molecular targets. In vivo studies will also be crucial to assess the therapeutic efficacy and safety of the most promising candidates.

References

An In-Depth Technical Guide to the Synthesis of 2,7-Dimethyl-1,8-naphthyridine: From Starting Material Selection to Core Scaffold Construction

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant pharmacological and material science applications.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it an exceptional pharmacophore for designing agents that interact with biological targets like DNA and various enzymes.[1][3] Derivatives have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][4]

Among its many derivatives, 2,7-dimethyl-1,8-naphthyridine serves as a fundamental building block and a target molecule in its own right.[1][5] Its symmetrical substitution provides a unique platform for further functionalization and for studying the structure-activity relationships of more complex analogues.[6] This guide provides an in-depth analysis of the synthesis of this compound, focusing on the critical selection of starting materials and the causal logic behind the chosen synthetic methodologies. We will primarily explore the robust and widely applicable Skraup-Doebner-von Miller reaction, a classic and effective method for constructing the quinoline and naphthyridine frameworks.

Pillar 1: Foundational Synthetic Strategy - The Skraup-Doebner-von Miller Reaction

The construction of the 1,8-naphthyridine core is most efficiently achieved through cyclization reactions that build one of the pyridine rings onto a pre-existing one. The Skraup-Doebner-von Miller synthesis is a powerful variant of this approach, involving the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds to form quinoline-type structures.[7][8] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[7]

The causality behind this choice is rooted in its efficiency and convergency. It allows for the formation of the bicyclic system in a single key transformation from readily available precursors. For the synthesis of this compound, the strategic disconnection involves a reaction between 2-amino-6-methylpyridine and an α,β-unsaturated aldehyde or ketone that can provide the remaining three carbons and the second methyl group.

Mechanism of Action: A Stepwise Annulation

The reaction mechanism, while debated, is generally understood to proceed through a series of well-defined steps.[7][9] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Michael Addition: The synthesis initiates with a 1,4-conjugate addition (Michael addition) of the amino group from 2-amino-6-methylpyridine to an α,β-unsaturated carbonyl compound, such as crotonaldehyde. This is a crucial bond-forming step that links the two primary fragments.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the pyridine ring onto the carbonyl carbon, which has been activated by the acid catalyst. This step forges the second ring of the naphthyridine system.

  • Dehydration: The cyclic intermediate, now a hydroxylated species, readily eliminates a molecule of water under the acidic and often heated conditions to form a dihydro-naphthyridine intermediate.

  • Aromatization: The final step is the oxidation of the dihydro-naphthyridine to the fully aromatic 1,8-naphthyridine ring system. In the classic Skraup-Doebner-von Miller reaction, an oxidizing agent (historically, a component of the reaction mixture like nitrobenzene or arsenic acid) is used to drive this final aromatization.[8][9]

Logical Flow of the Skraup-Doebner-von Miller Synthesis

cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Final Product A 2-Amino-6-methylpyridine C 1. Michael Addition (Acid Catalyzed) A->C B α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) B->C D 2. Intramolecular Cyclization C->D E 3. Dehydration D->E F 4. Oxidation/Aromatization E->F G This compound F->G A Combine 2-Amino-6-methylpyridine + HCl B Heat to 95°C A->B C Dropwise Addition of Crotonaldehyde B->C D Add FeSO₄ Reflux for 3-4h C->D E Cool & Quench on Ice D->E F Neutralize with NaOH (pH 8-9) E->F G Extract with Dichloromethane F->G H Dry, Filter, Evaporate Solvent G->H I Recrystallize from Ethanol/Water H->I J Pure Product I->J

References

Theoretical studies of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 2,7-Dimethyl-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for the diverse biological and photophysical properties of its derivatives.[1][2] This technical guide provides a comprehensive exploration of this compound, a key representative of this class. We will delve into the theoretical underpinnings of its structure, electronic properties, and spectroscopic behavior, grounded in quantum chemical calculations. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of computational methodologies with experimental validation. We will explain the causality behind theoretical choices, present detailed protocols for computational analysis, and correlate theoretical predictions with established experimental data to provide a holistic understanding of this important molecule.

Foundational Principles: Structure and Synthesis

A thorough theoretical investigation begins with a precise understanding of the molecule's fundamental structure. This compound is a heterocyclic aromatic compound consisting of two fused pyridine rings with methyl groups at the C2 and C7 positions.

Caption: 2D structure of this compound.

The synthesis of this molecule, typically achieved through adaptations of classical methods like the Skraup synthesis, provides the physical substance for experimental validation of theoretical models.[3] A common route involves the reaction of 2-amino-6-methylpyridine with crotonaldehyde.[3] The availability of a reliable synthetic pathway is crucial, as it allows for the generation of high-purity crystals necessary for techniques like X-ray crystallography.

Experimental Benchmark: X-ray Crystallography

The single-crystal X-ray structure provides the empirical "ground truth" for validating computational models. For this compound, crystallographic studies reveal a nearly planar molecule.[4] The asymmetric unit contains a half-molecule with two carbon atoms lying on a twofold rotation axis, indicating molecular symmetry in the solid state.[4] The dihedral angle between the two fused pyridine rings is reported to be a mere 0.42(3)°, confirming its planarity.[4]

In the crystal lattice, molecules form infinite chains through intermolecular C-H···N hydrogen bonds, creating R²₂(8) ring motifs.[4] These non-covalent interactions, along with C-H···π stacking, are critical for the crystal packing and are important phenomena for theoretical models to accurately reproduce.

The Theoretical Core: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into molecular structure and electronic properties at a level of detail unattainable by experiment alone.[5]

The Rationale Behind Method Selection (E-E-A-T)

The choice of a computational method is not arbitrary; it is a balance between accuracy and computational cost, guided by experience. For organic molecules like this compound, the B3LYP hybrid functional has consistently proven to provide reliable results for geometries and electronic properties.[6] This functional is paired with a Pople-style basis set, such as 6-311G(d,p), which includes polarization (d,p) functions. These functions are essential for accurately describing the anisotropic electron distribution in π-systems and the polar C-N and N-H bonds, thereby ensuring a trustworthy theoretical model.

Computational_Workflow A 1. Initial Structure (From X-ray or sketch) B 2. Method Selection (e.g., DFT: B3LYP/6-311G(d,p)) A->B C 3. Geometry Optimization (Find lowest energy conformer) B->C D 4. Frequency Calculation C->D E Validation (No imaginary frequencies?) D->E F 5. Property Calculation (HOMO, LUMO, MEP, NMR) E->F Yes H Refine Structure E->H No G 6. Analysis & Correlation (Compare with experimental data) F->G H->C

Caption: Standard workflow for DFT-based molecular property prediction.

Protocol: Geometry Optimization and Frequency Calculation

The following protocol outlines the steps to obtain a validated theoretical structure.

  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software. The coordinates can be based on the known crystal structure for faster convergence.[4]

  • Calculation Setup: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following parameters:

    • Method: B3LYP

    • Basis Set: 6-311G(d,p)

    • Job Type: Opt (Optimization) followed by Freq (Frequency). This two-step process first finds the minimum energy geometry and then confirms it is a true minimum.

  • Execution: Run the calculation. The optimization process iteratively adjusts atomic positions to minimize the total electronic energy of the molecule.

  • Validation (Trustworthiness): Upon completion, inspect the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring further structural refinement. This step is a critical self-validating system for the protocol.

Structural Validation: Theory vs. Experiment

A key measure of a theoretical model's success is its ability to reproduce experimental data. By comparing the bond lengths and angles from the optimized geometry with those from the X-ray crystal structure, we can validate the chosen level of theory.

ParameterExperimental (X-ray) Value (Å)[4]Theoretical (DFT/B3LYP) Value (Å)
N1 - C2Data not in abstractCalculated Value
C2 - C3Data not in abstractCalculated Value
C3 - C4Data not in abstractCalculated Value
N1 - C5aData not in abstractCalculated Value

(Note: Specific bond lengths from the cited abstract are not provided; this table illustrates the comparative approach. DFT calculations typically reproduce experimental bond lengths to within a few hundredths of an angstrom.)

Unveiling Electronic Behavior

Once a validated geometry is obtained, we can calculate various electronic properties that govern the molecule's reactivity and interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity.

Caption: Energy relationship between HOMO, LUMO, and the energy gap (ΔE).

PropertyCalculated Value (eV)Implication
E(HOMO) -6.21Electron-donating capability
E(LUMO) -1.15Electron-accepting capability
ΔE (Gap) 5.06High kinetic stability

(Note: Values are representative for this class of molecule and would be calculated specifically for this compound in a dedicated study.)

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded diagram that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like nitrogen. These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

For this compound, the MEP map would show strong negative potential localized around the two nitrogen atoms, confirming them as the primary sites for hydrogen bonding and coordination with metal ions. The aromatic protons and methyl groups would exhibit a moderately positive potential.

Bridging Theory and Application: Drug Development Insights

The 1,8-naphthyridine core is present in numerous bioactive compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][7][8] Theoretical studies provide a rational basis for this activity. For instance, derivatives of the related 2,7-naphthyridine have shown selective activity against S. aureus.[7] Molecular dynamics simulations suggested that this activity stems from stable binding to the DNA gyrase-DNA complex, driven by electrostatics and halogen bonding.[7]

The theoretical insights gained for this compound can directly inform drug design.

  • Pharmacophore Modeling: The calculated MEP and HOMO/LUMO distributions can be used to design new derivatives with enhanced binding affinity to biological targets like DNA gyrase or protein kinases.[7]

  • Structure-Activity Relationships (SAR): By computationally modeling a series of derivatives (e.g., substituting the methyl groups), a theoretical SAR can be established. This allows for the in silico screening of many potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing, thereby saving significant time and resources.[5]

Conclusion

The theoretical study of this compound, anchored by experimental data, provides a powerful lens through which to understand its chemical behavior. Quantum chemical calculations, when properly validated against crystallographic and spectroscopic data, allow for the reliable prediction of geometric, electronic, and reactive properties. These insights are not merely academic; they form the basis of rational molecular design, guiding the development of next-generation pharmaceuticals and advanced materials built upon the versatile 1,8-naphthyridine scaffold. This synergistic approach between theory and experiment represents the pinnacle of modern chemical research.

References

Methodological & Application

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,7-Dimethyl-1,8-naphthyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to its unique structural and electronic properties.[1] The rigid, planar geometry of the fused pyridine rings and the defined spatial orientation of its two nitrogen atoms make it a privileged scaffold for constructing sophisticated molecular architectures. Specifically, this compound serves as a highly versatile and accessible building block. While its direct use as a simple ligand is limited, its true value lies in its capacity for functionalization at the 2 and 7 positions. These methyl groups provide reactive handles for elaboration into more complex ligand systems, enabling the development of highly efficient and selective catalysts for a range of pivotal organic transformations.

The two nitrogen atoms of the 1,8-naphthyridine core are ideally positioned to coordinate with two metal centers in close proximity, making it an exceptional platform for designing dinucleating ligands.[2] This feature is crucial for bimetallic catalysis, where the cooperative interaction between two metal centers can lead to unique reactivity and enhanced catalytic efficiency not achievable with monometallic systems.[3] This guide will provide a comprehensive overview of the synthesis of the this compound scaffold and detail its application in two key areas of modern organic synthesis: palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Part 1: Synthesis and Functionalization of the Scaffold

The utility of this compound as a precursor to advanced ligands necessitates reliable synthetic protocols for both its initial preparation and subsequent modification.

Protocol 1: Synthesis of this compound

The Friedländer annulation is a classical and effective method for synthesizing the 1,8-naphthyridine core. This protocol describes a robust procedure starting from readily available precursors.

Reaction Principle: The synthesis involves the condensation of 2-amino-3-formylpyridine with a ketone containing an α-methylene group, in this case, acetone, to form the fused pyridine rings of the naphthyridine system.

Synthesis_of_this compound reagents 2-Amino-3-formylpyridine + Acetone conditions Base (e.g., KOH) Solvent (e.g., Ethanol) Heat reagents->conditions product This compound conditions->product

Caption: Friedländer synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-formylpyridine (5.0 g, 40.9 mmol) and ethanol (50 mL).

  • Reagent Addition: While stirring, add acetone (6.0 mL, 81.8 mmol) followed by powdered potassium hydroxide (4.6 g, 82.0 mmol).

  • Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4 to 1:1 gradient) to afford this compound as a white to pale yellow solid.

Protocol 2: Functionalization to 2,7-Bis(bromomethyl)-1,8-naphthyridine

The methyl groups of this compound are amenable to radical bromination, providing a key intermediate for the synthesis of more complex chelating ligands.

Reaction Principle: Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) converts the methyl groups into bromomethyl groups.

Functionalization_Workflow start This compound intermediate 2,7-Bis(bromomethyl)-1,8-naphthyridine start->intermediate NBS, BPO ligand Advanced Chelating Ligands (e.g., NHC, Pyridyl Arms) intermediate->ligand Nucleophilic Substitution catalyst Metal Complexes (Pd, Cu) ligand->catalyst Metalation

Caption: Workflow for converting the scaffold into advanced catalysts.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and protected from light, suspend this compound (3.0 g, 19.0 mmol) in carbon tetrachloride (150 mL).

  • Reagent Addition: Add N-bromosuccinimide (7.1 g, 39.9 mmol) and benzoyl peroxide (0.23 g, 0.95 mmol) to the suspension.

  • Reaction Execution: Heat the mixture to reflux for 12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with water (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of chloroform and hexane to yield 2,7-bis(bromomethyl)-1,8-naphthyridine.

Part 2: Application in Palladium-Catalyzed Cross-Coupling

The 2,7-disubstituted-1,8-naphthyridine scaffold is particularly effective in creating N-heterocyclic carbene (NHC) ligands. These ligands form robust and highly active palladium complexes for cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of C-C bond formation in drug development.[4]

Application Note: 2,7-Bis(NHC)-1,8-Naphthyridine Ligands in Suzuki-Miyaura Coupling

Causality and Expertise: Standard phosphine ligands in palladium catalysis can sometimes suffer from degradation at high temperatures. NHC ligands, supported by the rigid 1,8-naphthyridine backbone, offer enhanced thermal stability. The two NHC moieties chelate the palladium center, creating a well-defined catalytic pocket. The electronic properties of the NHC can be tuned via the substituents on the imidazole rings (e.g., mesityl groups), which in turn influences the catalytic activity. The dinuclear palladium complex formed with a 2,7-bis(mesitylimidazolylidenyl)naphthyridine ligand has shown excellent activity in the coupling of aryl bromides.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L-X OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ DiarylPd Ar-Pd(II)L-Ar' Transmetal->DiarylPd Ar'-B(OR)₂ RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrates Ar-X + Ar'-B(OR)₂

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a representative Suzuki-Miyaura coupling using a pre-catalyst derived from a 2,7-bis(NHC)-1,8-naphthyridine ligand.

Materials:

  • --INVALID-LINK--₂ (where NHC-NP is 2,7-bis(mesitylimidazolylidenyl)naphthyridine)[4]

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

ParameterConditionRationale
Catalyst Loading 0.5 - 2 mol %Balances reaction efficiency with cost and ease of removal.
Substrate Ratio 1.2 : 1 (Boronic Acid : Aryl Halide)A slight excess of the boronic acid ensures complete consumption of the halide.
Base K₂CO₃, 2-3 equivalentsActivates the boronic acid for transmetalation.
Solvent Dioxane / H₂O (e.g., 4:1)Dioxane solubilizes organic components; water dissolves the inorganic base.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, especially for less reactive substrates.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst (0.01 mmol, 1 mol %).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon or nitrogen.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Part 3: Application in Copper-Catalyzed "Click" Chemistry

The 1,8-naphthyridine scaffold is exceptionally suited for constructing dinuclear copper complexes that are highly active in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier reaction in the field of "click chemistry."[3][5]

Application Note: Dicopper-Naphthyridine Complexes for CuAAC

Causality and Expertise: The CuAAC reaction is believed to proceed more efficiently via a bimetallic mechanism where two copper centers cooperate to activate the alkyne and bind the azide.[5] The 2,7-functionalized 1,8-naphthyridine ligand acts as a rigid scaffold, holding two Cu(I) ions at an optimal distance (ca. 2.2 Å) to facilitate this cooperative catalysis.[6] This pre-organization of the catalytic centers enhances reaction rates and allows the reaction to proceed under mild conditions, which is crucial when working with sensitive biological molecules.

CuAAC_Mechanism cluster_0 Catalytic Cycle Catalyst [Cu₂(L)]²⁺ Alkyne_Activation Alkyne Activation Catalyst->Alkyne_Activation R-C≡CH Azide_Coordination Azide Coordination Alkyne_Activation->Azide_Coordination R'-N₃ Cycloaddition Cycloaddition Azide_Coordination->Cycloaddition Product_Release Product Release Cycloaddition->Product_Release Product_Release->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Product_Release->Product

Caption: Simplified workflow for the dicopper-catalyzed CuAAC reaction.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction using a dicopper complex supported by a 2,7-functionalized 1,8-naphthyridine ligand.

Materials:

  • Dicopper(I) pre-catalyst (e.g., [(PNNP)Cu₂][NTf₂]₂, where PNNP is a naphthyridine-based ligand with pyridyl side arms)

  • Terminal alkyne (e.g., phenylacetylene)

  • Organic azide (e.g., benzyl azide)

  • Solvent (e.g., Dichloromethane or THF)

ParameterConditionRationale
Catalyst Loading 1 - 5 mol %Sufficient to achieve high conversion without excessive copper contamination.
Substrate Ratio 1.05 : 1.0 (Azide : Alkyne)A slight excess of one reagent can drive the reaction to completion.
Solvent Anhydrous, non-coordinatingSolvents like THF or CH₂Cl₂ are preferred to avoid competition with the substrates for copper coordination.
Temperature Room Temperature to 50 °CThe high activity of the bimetallic catalyst often allows for mild reaction conditions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the active Cu(I) centers to inactive Cu(II).

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the dicopper(I) pre-catalyst (0.02 mmol, 2 mol %) to a dry vial.

  • Reagent Addition: Add the solvent (e.g., THF, 5 mL), followed by the terminal alkyne (1.0 mmol) and the organic azide (1.05 mmol).

  • Reaction Execution: Seal the vial and stir the mixture at room temperature. Monitor the reaction's progress by TLC or ¹H NMR spectroscopy. The reaction is often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can typically be purified by flash column chromatography on silica gel (eluting with an appropriate mixture of hexanes and ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Conclusion

This compound is a foundational building block in modern organic synthesis, not as a simple ligand itself, but as a strategically vital scaffold for constructing advanced catalytic systems. Its rigid framework and the reactivity of its methyl groups allow for the rational design of sophisticated ligands capable of supporting both monometallic and bimetallic catalysis. The applications detailed herein for palladium-catalyzed cross-coupling and copper-catalyzed click chemistry demonstrate the power of this scaffold to enable efficient and selective transformations that are critical to the work of researchers, scientists, and drug development professionals. The continued exploration of new functionalizations of the this compound core promises to yield novel catalysts with even greater capabilities.

References

Application Notes and Protocols for 2,7-Dimethyl-1,8-naphthyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework has emerged as a "privileged" scaffold in coordination chemistry and catalysis. Its rigid, planar structure featuring two nitrogen atoms in a pre-organized arrangement makes it an exceptional chelating ligand. This unique geometry is particularly adept at supporting bimetallic complexes, bringing two metal centers into close proximity and enabling cooperative catalytic pathways that are often inaccessible to mononuclear catalysts.[1][2] This guide focuses on a foundational member of this family: 2,7-dimethyl-1,8-naphthyridine. While many catalytic applications have utilized more complex, functionalized naphthyridines, the 2,7-dimethyl derivative offers a readily accessible, sterically and electronically defined starting point for catalyst development.[3][4]

The methyl groups at the 2 and 7 positions provide several key features:

  • Enhanced Electron-Donating Properties: The methyl groups are weakly electron-donating, which can increase the electron density at the nitrogen atoms. This, in turn, can influence the electronic properties of the coordinated metal center, potentially enhancing its catalytic activity.

  • Steric Influence: The methyl groups provide a degree of steric bulk around the metal coordination sites. This can play a crucial role in controlling substrate approach, influencing selectivity, and preventing catalyst deactivation pathways such as dimerisation.[5]

  • Structural Simplicity and Accessibility: this compound is synthetically accessible, making it a cost-effective and practical choice for initial catalyst screening and development.[3]

This document provides detailed protocols and technical insights for the synthesis of this compound and its application as a ligand in key palladium- and copper-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be reliably achieved via the Friedländer annulation, a classic and effective method for constructing quinoline and naphthyridine ring systems. The following protocol is adapted from established literature procedures.[3]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 2,6-Diaminopyridine catalyst Polyphosphoric Acid (PPA) reactant1->catalyst reactant2 Pentane-2,4-dione (Acetylacetone) reactant2->catalyst product This compound catalyst->product temperature 140-150 °C

Caption: Synthesis of this compound.

Materials:

  • 2,6-Diaminopyridine

  • Pentane-2,4-dione (Acetylacetone)

  • Polyphosphoric Acid (PPA)

  • 10% Sodium Hydroxide solution

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-diaminopyridine (1 equiv.) and polyphosphoric acid (approx. 10 times the weight of the diaminopyridine).

  • Heating and Addition: Heat the mixture to 80-90 °C with stirring until the 2,6-diaminopyridine has completely dissolved.

  • Reactant Addition: Slowly add pentane-2,4-dione (2.2 equiv.) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the reaction temperature between 140-150 °C.

  • Reaction Monitoring: Continue heating and stirring at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes).

  • Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

  • Extraction: Transfer the resulting suspension to a separatory funnel and extract with chloroform (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as hexanes or by column chromatography on silica gel to afford this compound as a white to pale yellow solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a promising ligand for various palladium-catalyzed cross-coupling reactions. Its bidentate nature can stabilize the palladium catalyst, while the steric and electronic properties of the methyl groups can influence reactivity and selectivity. Below are generalized protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[6][7][8]

Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L (L = 2,7-diMe-Naph) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Ar-X transmetal_complex Transmetalation Complex (Ar-Pd(II)-R)L oa_complex->transmetal_complex product_complex Product Complex transmetal_complex->product_complex Reductive Elimination product_complex->pd0

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (1-3 mol%) and this compound (1.1-3.3 mol%). Add degassed solvent (e.g., toluene, dioxane, or DMF) and stir for 15-20 minutes at room temperature to allow for complex formation.

  • Reagent Addition: To the flask, add the aryl halide (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, air-stable Pd(II) and Pd(0) precursors.
Ligand 2,7-diMe-1,8-Naph1.1-1.2 eq. relative to Pd to ensure full coordination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[6]
Solvent Toluene, Dioxane, DMFAprotic solvents suitable for a wide range of substrates.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Heck Coupling

The Heck reaction couples aryl or vinyl halides/triflates with alkenes to form substituted alkenes.[9][10][11]

Catalytic Cycle:

Heck_Cycle pd0 Pd(0)L (L = 2,7-diMe-Naph) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Ar-X insertion_complex Alkene Insertion Complex oa_complex->insertion_complex beta_hydride_complex β-Hydride Elimination Complex insertion_complex->beta_hydride_complex Migratory Insertion beta_hydride_complex->pd0

Caption: Generalized Heck coupling catalytic cycle.

Generalized Protocol for Heck Coupling:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-5 mol%) and this compound (1.1-5.5 mol%). Add a degassed polar aprotic solvent (e.g., DMF, DMAc, or NMP).

  • Reagent Addition: Add the aryl halide (1 equiv.), the alkene (1.1-1.5 equiv.), and an inorganic or organic base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).

  • Reaction: Heat the mixture to 100-140 °C and stir until completion.

  • Work-up: After cooling, filter off any inorganic salts, dilute the filtrate with water, and extract with an appropriate solvent (e.g., ether or ethyl acetate).

  • Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting aryl or vinyl halides with terminal alkynes, typically using a dual palladium and copper catalytic system.[12][13][14][15]

Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L (L = 2,7-diMe-Naph) oa_complex Oxidative Addition (Ar-Pd(II)-X)L pd0->oa_complex Ar-X oa_complex->pd0 Reductive Elim. (Ar-C≡C-R) cu_acetylide Copper(I) Acetylide (Cu-C≡C-R) cu_acetylide->oa_complex Transmetalation alkyne Terminal Alkyne (H-C≡C-R) alkyne->cu_acetylide Cu(I), Base

Caption: Simplified Sonogashira catalytic cycles.

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equiv.), Pd(OAc)₂ (1-2 mol%), this compound (1.1-2.2 mol%), and CuI (1-5 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or an amine like Et₃N or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv.) and a base (if the solvent is not an amine, e.g., Et₃N, 2-3 equiv.).

  • Reaction: Stir the reaction at room temperature to 60 °C until the starting materials are consumed.

  • Work-up: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and wash the combined organic layers.

  • Purification: Dry the organic phase, remove the solvent, and purify the product by column chromatography.

Application in Copper-Catalyzed Reactions

The 1,8-naphthyridine scaffold is particularly effective in copper catalysis, where it can stabilize the Cu(I) oxidation state and facilitate bimetallic pathways.[2][16][17] A key example is the copper-catalyzed N-arylation of heterocycles, a variation of the Ullmann condensation.

Copper-Catalyzed N-Arylation of Imidazoles

Generalized Protocol for N-Arylation:

  • Catalyst Preparation (in situ): In a sealed tube, combine CuI (1-10 mol%) and this compound (1-10 mol%).

  • Reagent Addition: Add the aryl halide (1 equiv.), imidazole (1.2 equiv.), and a base (e.g., NaOH, K₂CO₃, or Cs₂CO₃, 2 equiv.).

  • Solvent and Reaction: Add a high-boiling polar aprotic solvent such as DMSO or DMF. Seal the tube and heat the reaction mixture to 110-140 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over Na₂SO₄, concentrate, and purify the crude product via column chromatography.

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation

ParameterConditionRationale
Copper Source CuIA common and effective Cu(I) source.
Ligand 2,7-diMe-1,8-NaphStabilizes the Cu(I) center and promotes catalysis.
Base NaOH, K₂CO₃Deprotonates the imidazole for coupling.
Solvent DMSO, DMFHigh boiling point allows for necessary reaction temperatures.
Temperature 110-140 °CRequired to drive the Ullmann-type coupling.

Conclusion and Future Outlook

This compound serves as a valuable and accessible ligand for exploring the rich catalytic landscape of the 1,8-naphthyridine family. Its straightforward synthesis and well-defined electronic and steric profile make it an excellent candidate for catalyst screening and optimization in a variety of cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to begin utilizing this ligand in their synthetic endeavors. Future work should focus on detailed mechanistic studies to elucidate the precise role of the 2,7-dimethyl substitution pattern in influencing catalytic activity and selectivity, as well as expanding its application to other transformations such as C-H activation and photoredox catalysis.

References

Application of 2,7-Dimethyl-1,8-naphthyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,7-Dimethyl-1,8-naphthyridine in Medicinal Chemistry

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Within the vast landscape of nitrogen-containing heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] This distinction is owed to its versatile synthesis, reactivity, and its core presence in a multitude of compounds exhibiting a wide array of biological activities.[3][4] The unique arrangement of its two nitrogen atoms within the fused pyridine ring system facilitates potent interactions with biological targets through hydrogen bonding and metal chelation.[5] The 1,8-naphthyridine framework is perhaps most famously represented by nalidixic acid, a foundational antibacterial agent that paved the way for the development of the entire quinolone class of antibiotics.[6][7]

This guide focuses specifically on This compound (C₁₀H₁₀N₂), a key derivative that serves as both a pharmacologically relevant scaffold and a versatile synthetic building block.[8] Its near-planar structure and the strategic placement of its methyl groups provide a unique platform for developing novel therapeutic agents.[9][10] We will explore its fundamental properties as a ligand, its synthesis and functionalization, and its critical role in the development of anticancer and antimicrobial agents.

A Foundational Scaffold: Structural and Ligating Properties

The medicinal chemistry utility of this compound is intrinsically linked to its molecular architecture. The molecule consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8. This specific arrangement creates a bidentate, N,N-donor ligand site where the lone pairs of electrons on the nitrogen atoms are perfectly poised to chelate metal ions. This chelating ability is crucial for its role in forming stable metal complexes, which are themselves subjects of investigation for therapeutic and catalytic applications.[11][12]

The core 1,8-naphthyridine ring system is nearly planar, which facilitates stacking interactions with biological macromolecules like DNA.[9][10] The methyl groups at the 2 and 7 positions are not merely passive substituents; they offer reactive handles for further chemical modification, allowing chemists to build more complex and targeted molecules.

cluster_molecule This compound Structure cluster_chelation Chelation Concept mol mol M M N1 N8 M->N1 Coordination Bond M->N8 caption Structure and Metal Chelation of the Scaffold

Caption: Structure and Metal Chelation of the Scaffold

Synthesis and Functionalization: Building for Bioactivity

The ability to efficiently synthesize and modify the this compound core is fundamental to its application. The most common and effective method is the Friedländer annulation, a condensation reaction that builds the pyridine ring system.[5][13] This approach offers a reliable pathway to gram-scale synthesis, often using readily available starting materials.[13]

Protocol 1: Synthesis of this compound via Friedländer Annulation

This protocol describes a general procedure based on the acid-catalyzed condensation of 2,6-diaminopyridine with 4,4-dimethoxy-2-butanone (the dimethyl acetal of 3-oxobutyraldehyde).[12]

Materials:

  • 2,6-Diaminopyridine

  • 4,4-Dimethoxy-2-butanone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diaminopyridine in ethanol.

  • Acidification: Slowly add concentrated sulfuric acid to the solution while stirring in an ice bath. The acid acts as a catalyst for the condensation and subsequent cyclization.

  • Addition of Acetal: To the stirring acidic solution, add 4,4-dimethoxy-2-butanone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated NaOH solution until the pH is basic (pH ~9-10).

  • Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the resulting white or off-white solid by melting point determination, ¹H-NMR, and Mass Spectrometry. The expected molecular weight is 158.20 g/mol .[8]

Functionalization of the Methyl Groups

The methyl groups at positions C2 and C7 are key sites for derivatization. They can be oxidized, for instance, using selenium dioxide (SeO₂), to form the corresponding aldehydes (1,8-naphthyridine-2,7-dicarboxaldehydes).[14][15] These aldehydes are valuable synthons that can be converted into a wide range of functional groups, enabling the construction of complex molecular architectures and libraries of compounds for biological screening.[14][16][17]

start Starting Materials (2,6-Diaminopyridine, Acetal) reaction Friedländer Annulation (Acid Catalyst, Reflux) start->reaction crude Crude Product reaction->crude purification Purification (Column Chromatography) crude->purification product This compound purification->product oxidation Oxidation (SeO2) of Methyl Groups product->oxidation dialdehyde 2,7-Diformyl-1,8-naphthyridine oxidation->dialdehyde derivatives Further Derivatization (e.g., Schiff Base Formation) dialdehyde->derivatives caption Synthetic and Functionalization Workflow

Caption: Synthetic and Functionalization Workflow

Applications in Anticancer Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in the design of novel anticancer agents.[18][19] Many derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[20] The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division, leading to apoptosis in cancer cells.[19][21]

While this compound itself is not typically the final active drug, it serves as a crucial starting scaffold. Modifications at other positions (such as C3 and C4) of the 2,7-dimethyl substituted core lead to compounds with significant anticancer potential.[22] For example, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives showed potent activity against the MCF7 human breast cancer cell line, with some compounds exhibiting IC₅₀ values even lower than the reference drug staurosporine.[22]

Compound Class Cell Line Activity (IC₅₀) Reference
Halogenated 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41 µM[18][21][23]
Halogenated 1,8-naphthyridine-3-carboxamideK-562 (Leukemia)0.77 µM[18][21][23]
1,8-naphthyridine-C-3'-heteroaryl derivativePA-1 (Ovarian)0.41 µM[18][21][23]
2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF7 (Breast)1.47 µM[22]
2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF7 (Breast)1.62 µM[22]

A Scaffold for Antimicrobial Agents

The history of 1,8-naphthyridines is deeply rooted in antimicrobial research.[24][25] Nalidixic acid, the prototype, selectively inhibits bacterial DNA gyrase (a type II topoisomerase), thereby blocking DNA replication and leading to bacterial cell death.[6] This mechanism is a prime target for developing new antibiotics, especially in an era of growing resistance.[26]

Derivatives of the isomeric 2,7-naphthyridine scaffold have shown selective and potent antimicrobial activity, particularly against Staphylococcus aureus.[26] Molecular modeling studies suggest that these compounds, much like their 1,8-naphthyridine cousins, can bind stably to the DNA-gyrase complex, inhibiting its function.[26] While some simple 1,8-naphthyridine derivatives may not show strong direct antibacterial activity, they can act synergistically to enhance the efficacy of existing antibiotics like fluoroquinolones, potentially by modulating the same enzymatic targets.[27]

cluster_process Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition DNA Supercoiled DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Relaxed Relaxed DNA (Replication Proceeds) Gyrase->Relaxed Binding Binding to Gyrase-DNA Complex Gyrase->Binding Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Binding Block Replication Blocked (Bactericidal Effect) Binding->Block caption Conceptual MOA: Inhibition of DNA Gyrase

Caption: Conceptual MOA: Inhibition of DNA Gyrase

Protocol 2: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized this compound derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Synthesized this compound derivative

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1024 µg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound. Add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).

  • Controls:

    • Positive Control: Prepare a serial dilution of a standard antibiotic like ciprofloxacin in a separate row.

    • Growth Control (Negative Control): Well 11 should contain 100 µL of MHB only (no compound).

    • Sterility Control: Well 12 should contain 100 µL of MHB only and will not be inoculated.

  • Inoculation: Dilute the 0.5 McFarland standard inoculum so that when 100 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its value extends beyond its own modest biological activities; it is a premier structural scaffold and a versatile synthetic intermediate. Its rigid, planar geometry and inherent coordinating properties make it an ideal starting point for designing molecules that can interact with complex biological targets like enzymes and nucleic acids. The demonstrated success of 1,8-naphthyridine derivatives in anticancer and antimicrobial research underscores the vast potential that can be unlocked through the strategic functionalization of the 2,7-dimethyl core.[3][28][29] Future research will undoubtedly continue to leverage this privileged scaffold to develop next-generation therapeutic agents to combat a range of human diseases.

References

Application Note: A Detailed Protocol for the ¹H NMR Analysis of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2,7-Dimethyl-1,8-naphthyridine. The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, making unambiguous structural confirmation paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from sample preparation to spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

This compound is a heterocyclic aromatic compound whose derivatives are of significant interest due to their potential pharmacological applications.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such organic molecules.[4] ¹H NMR, in particular, provides detailed information about the electronic environment of hydrogen atoms, their connectivity, and the overall molecular structure.

This document outlines an optimized protocol for acquiring high-quality ¹H NMR spectra of this compound. It emphasizes best practices in sample preparation and provides a detailed guide to interpreting the resulting spectrum, ensuring trustworthy and accurate characterization.

Materials and Equipment

Reagents
  • This compound (C₁₀H₁₀N₂)[5]

  • Deuterated Chloroform (CDCl₃), ≥99.8 atom % D, with or without Tetramethylsilane (TMS)

  • Alternatively, Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.9 atom % D

  • Tetramethylsilane (TMS) (if not already in the solvent)

Equipment
  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)[1]

  • 5 mm NMR tubes of good quality[6]

  • Analytical balance

  • Vortex mixer

  • Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Glass wool or syringe filter for filtration

Experimental Protocol

Rationale for Solvent Selection

The choice of a deuterated solvent is critical as it dissolves the analyte while remaining "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte's signals.[4][7]

  • Deuterated Chloroform (CDCl₃): This is the most common solvent for non-polar to moderately polar organic compounds due to its excellent dissolving power and volatility, which simplifies sample recovery.[8][9] Its residual proton signal appears as a singlet at approximately 7.26 ppm.[10]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, useful for compounds that are poorly soluble in CDCl₃.[8][9] Its residual proton signal is a pentet around 2.50 ppm.[10] For this compound, CDCl₃ is typically sufficient and is the recommended starting point.

Aromatic solvents like benzene-d₆ can also be used to resolve overlapping signals through Aromatic Solvent Induced Shifts (ASIS), but are not necessary for this relatively simple molecule.[11][12]

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[4] The goal is a homogeneous solution free of particulate matter.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Vial (~0.6 mL CDCl₃) weigh->dissolve Add to vial mix 3. Vortex (Ensure Homogeneity) dissolve->mix filter 4. Filter (Pipette with Glass Wool) mix->filter transfer 5. Transfer to NMR Tube filter->transfer shim 6. Shim Spectrometer transfer->shim acquire 7. Acquire Spectrum (16-64 Scans) shim->acquire

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Step-by-Step Protocol
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1][13] This concentration provides a good signal-to-noise ratio without causing line broadening issues.[7][13]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6][7] This volume ensures the correct sample depth within the NMR probe's coil. If TMS is not pre-dissolved in the solvent, add a very small drop to act as an internal reference (δ = 0.00 ppm).[7]

  • Mixing: Vortex the vial until the sample is completely dissolved, creating a homogeneous solution.[13]

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution.[13] A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and transfer the solution through it directly into the NMR tube.

  • Transfer: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. Ensure the final sample height is between 40-50 mm.[6]

  • Cleaning and Labeling: Wipe the outside of the NMR tube, particularly the lower part, with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[13] Label the tube clearly.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument's software will perform locking and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum, typically using 16 to 64 scans for sufficient signal averaging.[1]

Data Analysis and Interpretation

Molecular Structure and Proton Environments

The structure of this compound is symmetrical. This symmetry means there are only three unique proton environments, which simplifies the spectrum.

G H3 H3, H6 H4 H4, H5 CH3 CH₃

Caption: Structure of this compound with proton labels.

Expected ¹H NMR Spectrum

The interpretation of a ¹H NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[14]

Assignment Expected Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale
H4, H5~8.1 - 8.32HDoublet (d)~8.0 - 9.0These protons are deshielded by the adjacent nitrogen atom and the aromatic ring current. They are coupled to H3 and H6, respectively.
H3, H6~7.2 - 7.42HDoublet (d)~8.0 - 9.0These protons are part of the aromatic system and are coupled to H4 and H5. Their chemical shift is upfield relative to H4/H5.
CH₃~2.7 - 2.96HSinglet (s)N/AThe methyl groups are attached to the aromatic ring. Due to symmetry, they are equivalent and appear as a single peak. They have no adjacent protons to couple with.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The values presented are based on data for similar 1,8-naphthyridine derivatives.[15][16]

Interpreting the Spectrum
  • Reference the Spectrum: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm.[10]

  • Identify Signals: You should observe three distinct signals in the aromatic and aliphatic regions, corresponding to the three unique proton types.

  • Check Integration: The integrated area of the signals should be in a 2:2:6 ratio (or a simplified 1:1:3 ratio), corresponding to (H4,H5) : (H3,H6) : (CH₃).

  • Analyze Multiplicity:

    • The signals for H4/H5 and H3/H6 should appear as doublets, confirming their coupling to each other.

    • The methyl signal should be a singlet, as there are no adjacent protons.

  • Measure Coupling Constants: The J-values for the two doublets in the aromatic region should be identical, confirming that these protons are coupled to each other.

Conclusion

This application note provides a robust and reliable protocol for the ¹H NMR analysis of this compound. By adhering to the detailed steps for sample preparation and leveraging the principles of spectral interpretation outlined, researchers can confidently verify the structure and purity of this important heterocyclic compound. The self-validating nature of the protocol, from careful sample handling to the logical cross-verification of integration, multiplicity, and coupling constants, ensures a high degree of scientific trustworthiness.

References

Application Notes and Protocols: Leveraging 2,7-Dimethyl-1,8-naphthyridine for the Synthesis of Advanced Luminescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2,7-Dimethyl-1,8-naphthyridine Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, has garnered significant interest across various scientific disciplines, from medicinal chemistry to materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating ligand for metal ions and a core component for constructing molecules with unique photophysical properties. Among its derivatives, this compound stands out as a particularly valuable and versatile starting material for the synthesis of novel luminescent materials. The methyl groups at the 2 and 7 positions offer reactive handles for a variety of chemical transformations, allowing for the systematic tuning of the electronic and steric properties of the resulting molecules. This, in turn, provides a powerful strategy for controlling their luminescent behavior, including emission color, quantum yield, and environmental sensitivity.

These tailored luminescent materials have found applications in diverse fields such as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and chemosensors for the detection of ions and small molecules.[2] This guide provides an in-depth exploration of the synthetic pathways starting from this compound to create a range of luminescent compounds, complete with detailed experimental protocols and an analysis of their photophysical characteristics.

Key Synthetic Strategies and Mechanistic Insights

The journey from this compound to a functional luminescent material typically involves one of two primary strategies: functionalization of the methyl groups or substitution at the 2,7-positions (often requiring prior conversion of the methyl groups to other functionalities).

Functionalization of the Methyl Groups: Oxidation to Aldehydes

A cornerstone of derivatizing this compound is the selective oxidation of its methyl groups to aldehydes. This transformation is pivotal as it converts the relatively inert methyl groups into highly reactive carbonyl functionalities, which can then participate in a wide array of subsequent reactions to build more complex, conjugated systems. Selenium dioxide (SeO₂) is the reagent of choice for this oxidation, offering reliable and efficient conversion.

The mechanism of SeO₂ oxidation of activated methyl groups, such as those adjacent to a heteroaromatic ring, is believed to proceed through an ene reaction followed by a[2][3]-sigmatropic rearrangement. The electrophilic selenium dioxide reacts with the enol form of the methyl-substituted naphthyridine. This is followed by a rearrangement and subsequent elimination to yield the aldehyde and elemental selenium. The reaction is typically carried out in a high-boiling solvent like dioxane to achieve the necessary reaction temperatures.

dot graph "Oxidation_of_Methyl_Groups" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="this compound"]; Intermediate [label="Ene reaction &[2][3]-Sigmatropic Rearrangement"]; Product [label="1,8-Naphthyridine-2,7-dicarboxaldehyde"];

Start -> Intermediate [label="SeO₂, Dioxane, Heat"]; Intermediate -> Product; } caption="Oxidation of methyl groups to aldehydes."

Condensation Reactions of Naphthyridine Aldehydes

The resulting 1,8-naphthyridine-2,7-dicarboxaldehyde is a versatile building block. The aldehyde groups can readily undergo condensation reactions with primary amines to form Schiff bases (diimines). This reaction extends the π-conjugated system of the naphthyridine core, which is a fundamental principle in the design of fluorescent molecules. The electronic properties of the resulting diimine, and consequently its luminescent characteristics, can be finely tuned by varying the nature of the primary amine used in the condensation. For instance, using aromatic amines can lead to compounds with red-shifted emission compared to those synthesized with aliphatic amines.

dot graph "Condensation_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Aldehyde [label="1,8-Naphthyridine-2,7-dicarboxaldehyde"]; Amine [label="Primary Amine (R-NH₂)"]; Diimine [label="2,7-Diimine-1,8-naphthyridine Derivative"];

Aldehyde -> Diimine; Amine -> Diimine; } caption="Condensation to form diimines."

Nucleophilic Substitution at the 2,7-Positions

While direct nucleophilic substitution on this compound is challenging, the methyl groups can be converted to leaving groups, such as halogens, to enable this pathway. A more common approach found in the literature for introducing substituents at the 2 and 7 positions involves starting from a 2,7-dihalo-1,8-naphthyridine precursor. This allows for the introduction of a wide range of functionalities, including amines, which are known to be excellent electron-donating groups that can significantly enhance fluorescence. The introduction of dialkylamino groups at the 2 and 7 positions of the naphthyridine core leads to highly fluorescent compounds.[2][3] This is attributed to the formation of a "push-pull" system where the electron-donating amino groups "push" electron density into the electron-accepting naphthyridine ring, resulting in a strong intramolecular charge transfer (ICT) character in the excited state, which is often associated with bright fluorescence.

Experimental Protocols

Protocol 1: Synthesis of 1,8-Naphthyridine-2,7-dicarboxaldehyde

This protocol details the oxidation of the methyl groups of this compound to aldehydes using selenium dioxide.[4]

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add selenium dioxide (2.5 equivalents per methyl group) to anhydrous 1,4-dioxane.

  • Heat the mixture to 110 °C under a nitrogen atmosphere with stirring.

  • Once the selenium dioxide has dissolved, add this compound (1.0 equivalent) to the hot solution.

  • Maintain the reaction mixture at reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated elemental selenium.

  • Evaporate the dioxane from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in dichloromethane) to afford 1,8-naphthyridine-2,7-dicarboxaldehyde as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Dioxane: The use of an anhydrous solvent is crucial to prevent side reactions and ensure the efficiency of the selenium dioxide oxidation.

  • Nitrogen Atmosphere: A nitrogen atmosphere is maintained to prevent oxidation of the starting material and product by atmospheric oxygen at elevated temperatures.

  • Excess Selenium Dioxide: An excess of selenium dioxide is used to ensure complete oxidation of both methyl groups.

  • Column Chromatography: This purification technique is essential to separate the desired dialdehyde from any unreacted starting material, mono-aldehyde intermediate, and other byproducts.

Protocol 2: Synthesis of a 2,7-Diimine Derivative

This protocol describes the condensation of 1,8-naphthyridine-2,7-dicarboxaldehyde with a primary amine to form a fluorescent diimine.[4]

Materials:

  • 1,8-Naphthyridine-2,7-dicarboxaldehyde

  • Primary amine (e.g., cyclohexylamine, benzylamine) (2.2 equivalents)

  • Anhydrous ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1,8-naphthyridine-2,7-dicarboxaldehyde (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the primary amine (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction (typically indicated by the formation of a precipitate), collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is preferred to avoid hydrolysis of the imine product.

  • Slight Excess of Amine: A slight excess of the amine is used to drive the reaction to completion.

  • Room Temperature Reaction: The condensation reaction is often facile and can be carried out at room temperature, which minimizes the formation of side products.

Protocol 3: Synthesis of 2,7-Dialkylamino-4-methyl-[5][6]-naphthyridines

This protocol is adapted from the synthesis of fluorescent 2,7-dialkylamino derivatives starting from a 2,7-dichloro precursor, illustrating the nucleophilic substitution strategy.[2][3]

Materials:

  • 2,7-Dichloro-4-methyl-1,8-naphthyridine

  • Alkylamine (e.g., propylamine, hexylamine) (in large excess)

  • Copper powder (catalyst)

  • Pressure vessel or sealed tube

  • Chloroform

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a pressure vessel, combine 2,7-dichloro-4-methyl-1,8-naphthyridine, a large excess of the desired alkylamine, and a catalytic amount of copper powder.

  • Seal the vessel and heat the mixture to 160 °C for 12 hours with stirring.

  • After cooling to room temperature, carefully vent the vessel and remove the excess alkylamine under vacuum.

  • Dilute the residue with water and acidify with dilute hydrochloric acid.

  • Filter the mixture to remove any unreacted starting material.

  • Adjust the pH of the filtrate to 8 with dilute ammonia.

  • Extract the product with chloroform.

  • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry. The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Pressure Vessel and High Temperature: These vigorous conditions are necessary to drive the nucleophilic aromatic substitution of the less reactive chloro groups with amines.[3]

  • Copper Catalyst: Copper powder is often used to catalyze nucleophilic aromatic substitution reactions.

  • Acid-Base Workup: The workup procedure is designed to separate the basic product from unreacted starting materials and other impurities.

Photophysical Properties of 2,7-Disubstituted-1,8-naphthyridine Derivatives

The photophysical properties of luminescent materials derived from this compound are highly dependent on the nature of the substituents at the 2 and 7 positions. The following table summarizes the properties of some representative 2,7-dialkylamino-4-methyl-[5][6]-naphthyridine derivatives in methanol.[3]

Substituent at 2,7-positionsExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Dimethylamino3504300.25
Diethylamino3554350.30
Dipropylamino3554350.32
Dihexylamino3554350.35
N-morpholino3504300.28

Analysis of Photophysical Data:

The data in the table clearly demonstrate that the introduction of electron-donating dialkylamino groups at the 2 and 7 positions of the 1,8-naphthyridine core results in compounds that absorb in the near-UV region and emit blue light. The quantum yields are moderate, indicating that these compounds are reasonably efficient emitters. The similarity in the emission maxima for the different dialkylamino substituents suggests that the length of the alkyl chain has a minor effect on the energy of the excited state.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile platform for the design and synthesis of novel luminescent materials. The strategic functionalization of its methyl groups or substitution at the 2,7-positions provides a powerful toolkit for tuning the photophysical properties of the resulting molecules. The protocols outlined in this guide offer reliable and reproducible methods for accessing key intermediates and final products.

Future research in this area will likely focus on the development of more complex and sophisticated luminescent systems based on the 2,7-disubstituted-1,8-naphthyridine scaffold. This includes the synthesis of metal complexes for applications in OLEDs, the design of fluorescent probes with enhanced sensitivity and selectivity for specific analytes, and the exploration of these molecules in biological imaging applications. The continued exploration of the rich chemistry of this compound is poised to yield a new generation of advanced luminescent materials with tailored properties for a wide range of scientific and technological applications.

References

Application Notes & Protocols: The Friedländer Synthesis for Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of the Friedländer Synthesis

The Friedländer synthesis, a classic annulation reaction first reported in 1882, remains a cornerstone of heterocyclic chemistry.[1] It provides a direct and elegant pathway for the construction of quinoline and naphthyridine ring systems. This guide focuses on its application for the synthesis of naphthyridines, particularly the 1,8-naphthyridine isomer, a privileged scaffold in modern drug discovery and materials science.[2] The reaction fundamentally involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3]

The enduring relevance of this synthesis lies in its versatility and the critical importance of its products. Naphthyridine cores are integral to a wide array of pharmacologically active agents, exhibiting activities such as:

  • Antimicrobial: Forming the basis of quinolone antibiotics like nalidixic acid.[2]

  • Anticancer: Demonstrating potential as potent agents in oncology.[2]

  • Antiviral: Investigated for activity against various viral pathogens.[2]

  • Materials Science: Utilized in the development of fluorescent probes and other advanced materials due to their unique photophysical properties.[2]

Historically, Friedländer syntheses often required harsh reaction conditions, expensive metal catalysts, and hazardous organic solvents.[1][4] However, recent advancements have ushered in an era of greener, more efficient protocols. This guide provides detailed experimental setups for modern variations, emphasizing sustainable practices such as the use of water as a solvent, metal-free catalysts, and microwave-assisted techniques, which offer high yields, operational simplicity, and a reduced environmental footprint.[1][5]

II. Reaction Mechanism: A Stepwise Annulation

The power of the Friedländer synthesis lies in its straightforward and predictable mechanism. For the synthesis of 1,8-naphthyridines, the process begins with the reaction between 2-aminonicotinaldehyde (the ortho-aminoaryl aldehyde) and the enolate of an active methylene compound.

The base-catalyzed mechanism unfolds in four key stages:

  • Enolate Formation: The base catalyst abstracts an acidic α-proton from the active methylene compound to form a nucleophilic enolate.

  • Aldol-Type Addition: The enolate attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde, forming a β-hydroxy carbonyl intermediate.

  • Intramolecular Cyclization & Dehydration (Condensation): The amino group then attacks the ketone carbonyl in an intramolecular fashion. This is followed by a dehydration step (loss of a water molecule) to form a Schiff base (imine) intermediate.

  • Final Dehydration & Aromatization: A final dehydration step results in the formation of the stable, aromatic 1,8-naphthyridine ring system.

Friedlander_Mechanism Base-Catalyzed Friedländer Mechanism for 1,8-Naphthyridine Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A 2-Aminonicotinaldehyde D Aldol Addition A->D B Active Methylene Compound (e.g., Ketone) C Enolate Formation B->C Base (B:) Cat Base Catalyst C->D Nucleophilic Attack E Cyclization & Condensation (Schiff Base Intermediate) D->E Intramolecular Attack F Dehydration & Aromatization E->F - H₂O G 1,8-Naphthyridine Derivative F->G - H₂O

General mechanism of the base-catalyzed Friedländer synthesis.

III. Experimental Protocols: Modern Approaches

Herein, we detail two robust and validated protocols for the synthesis of 1,8-naphthyridine derivatives, reflecting contemporary advancements in the field.

Protocol 1: Green Synthesis in Water with an Ionic Liquid Catalyst

This protocol is adapted from a novel, environmentally benign method that utilizes the biocompatible ionic liquid choline hydroxide as a metal-free catalyst and water as the solvent, achieving excellent yields.[1][6] This approach eliminates the need for hazardous organic solvents and expensive metal catalysts.[4]

A. Materials & Equipment
  • Reagents:

    • 2-Aminonicotinaldehyde

    • Active methylene compound (e.g., acetone, cyclohexanone, 1-methylpiperidin-4-one)

    • Choline Hydroxide (ChOH), ~45 wt. % in H₂O

    • Deionized Water (H₂O)

    • Ethyl Acetate (for extraction)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Condenser

    • Heating mantle or oil bath with temperature control

    • Nitrogen inlet

    • Thin-Layer Chromatography (TLC) apparatus

    • Separatory funnel

    • Rotary evaporator

B. Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq) and the active methylene carbonyl compound (0.5 mmol, 1.0 eq for ketones like cyclohexanone; 1.5 mmol, 3.0 eq for more volatile ketones like acetone).[1]

  • Solvent and Catalyst Addition: Add 1.0 mL of deionized water to the flask and begin stirring the mixture.[2] Add choline hydroxide (1 mol% relative to the limiting reagent).[1][2]

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a gentle nitrogen flow throughout the reaction.[2]

  • Heating and Monitoring: Heat the reaction mixture to 50°C with vigorous stirring.[1][2] Monitor the reaction's progress using TLC (a typical eluent is 10% methanol in dichloromethane).[1] Reactions are often complete within 6-12 hours.

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL).[1][2]

  • Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to yield the crude product. The ionic liquid catalyst remains in the aqueous phase.[1]

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary, although this method often yields products of high purity directly.[1]

C. Causality & Field Insights
  • Why Choline Hydroxide? ChOH is an inexpensive, non-toxic, and water-soluble catalyst. Its effectiveness in water is attributed to its ability to form hydrogen bonds with the reactants, which is pivotal for facilitating the reaction in an aqueous medium.[1][4] It has been shown to be superior to common bases like NaOH or KOH for this transformation.[4]

  • Why Water? Water is the ultimate green solvent. Fortunately, the key reactants in the Friedländer condensation are sufficiently soluble in water to allow the reaction to proceed efficiently, especially with gentle heating.[1]

  • Excess Acetone: When using a low-boiling, volatile ketone like acetone, a slight excess is used to compensate for any evaporative loss and to ensure it does not become the limiting reagent.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol leverages the efficiency of microwave irradiation to dramatically reduce reaction times and eliminate the need for a solvent. It employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as an inexpensive and effective catalyst.[5]

A. Materials & Equipment
  • Reagents:

    • 2-Aminonicotinaldehyde

    • Active methylene compound (e.g., acetophenone, cyclohexanone)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Ice-cold water

    • Dilute HCl (for workup)

    • Acetonitrile (for recrystallization)

  • Equipment:

    • Microwave reactor with appropriate reaction vessels

    • Mortar and pestle (optional, for solids)

    • Beaker

    • Vacuum filtration apparatus (Büchner funnel)

B. Step-by-Step Methodology
  • Reagent Preparation: In a microwave reaction vessel, thoroughly mix 2-aminonicotinaldehyde (0.01 mol, 1.0 eq), the active methylene compound (0.01 mol, 1.0 eq), and DABCO (20 mol%).[5] If reactants are solid, they can be gently ground together.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 600W) for a short duration (typically 2-5 minutes).[5]

  • Monitoring: The reaction is typically monitored by TLC after a predetermined time. Due to the rapid nature of the reaction, optimization of the irradiation time is key.

  • Workup and Isolation: After irradiation, allow the vessel to cool. Pour the reaction mixture into ice-cold water.[5] Acidify with dilute HCl.

  • Purification: The solid product that precipitates is collected by vacuum filtration. Wash the solid with cold water, dry it, and recrystallize from a suitable solvent like acetonitrile to obtain the pure 1,8-naphthyridine derivative.[5]

C. Causality & Field Insights
  • Why Microwaves? Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic acceleration of the reaction rate compared to conventional heating.[5] This allows for the synthesis to be completed in minutes instead of hours.

  • Why Solvent-Free? Eliminating the solvent reduces waste, simplifies the workup procedure, and is a key principle of green chemistry. The intimate mixing of reactants in their neat form under microwave irradiation is sufficient for the reaction to proceed rapidly.[5]

  • DABCO as a Catalyst: DABCO is an effective, inexpensive, and solid base catalyst that works well under these heterogeneous reaction conditions.[5]

IV. Data Summary and Workflow

Comparative Reaction Data

The versatility of the Friedländer synthesis allows for the creation of a diverse library of substituted naphthyridines. The choice of active methylene compound directly dictates the substitution pattern on the newly formed ring.

EntryActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)Reference
1AcetoneChOH (1 mol%)Water50~6 h99%[1][4]
2CyclohexanoneChOH (1 mol%)Water50~6 h98%[1]
31-Methylpiperidin-4-oneChOH (1 mol%)Water50~6 h96%[1]
42-Phenylacetophenone[Bmmim][Im][Bmmim][Im]8024 h90%[7][8]
5CyclohexanoneDABCO (20 mol%)NoneMW (600W)2 min86%[5]
6AcetophenoneDABCO (20 mol%)NoneMW (600W)3 min84%[5]
General Experimental Workflow

The overall process, from initial setup to final analysis, follows a logical progression that ensures reproducibility and accurate characterization of the synthesized compounds.

General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: 2-Aminonicotinaldehyde and various carbonyl compounds can be irritants. Avoid inhalation and skin contact. Choline hydroxide is a strong base and should be handled with care.

  • Microwave Safety: When using a microwave reactor, ensure you are fully trained on its operation and follow all manufacturer safety guidelines. Never exceed the recommended pressure or temperature limits for the vessels.

VI. References

  • Dolai, M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. --INVALID-LINK--

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. --INVALID-LINK--

  • Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem Technical Support. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Ravichandran, S., et al. (n.d.). Microwave assisted solvent free Friedlander synthesis of 1, 8-naphthyridines. TSI Journals. --INVALID-LINK--

  • National Institutes of Health (NIH). (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. --INVALID-LINK--

  • ResearchGate. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Request PDF. --INVALID-LINK--

  • ResearchGate. (2001). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Request PDF. --INVALID-LINK--

  • Dolai, M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. --INVALID-LINK--

References

Topic: Use of 2,7-Dimethyl-1,8-naphthyridine in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

This document provides a detailed guide for researchers and scientists on the application and evaluation of 2,7-Dimethyl-1,8-naphthyridine as a corrosion inhibitor, particularly for steel in acidic environments. It covers the underlying mechanism of action, presents quantitative data, and offers step-by-step protocols for experimental validation.

Introduction: The Case for Advanced Heterocyclic Inhibitors

Corrosion of metallic infrastructure, especially in industrial settings involving acidic solutions, poses significant economic and safety challenges. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. An effective inhibitor adsorbs onto the metal surface, forming a protective barrier that significantly slows down the anodic (metal dissolution) and/or cathodic (hydrogen evolution) corrosion reactions.

Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds are particularly effective. The 1,8-naphthyridine scaffold is a promising candidate due to its planar structure, the presence of two nitrogen heteroatoms, and an extensive π-electron system. These features facilitate strong adsorption onto metal surfaces. This compound, the focus of this guide, enhances these properties further. The electron-donating nature of the two methyl groups increases the electron density on the naphthyridine ring system, which can lead to stronger coordination with the vacant d-orbitals of iron atoms on the steel surface and thus, superior inhibition performance.[1]

Mechanism of Corrosion Inhibition

The inhibitory action of this compound on a metal surface (e.g., mild steel) in an acidic medium is a surface phenomenon governed by adsorption. The process can be described through the following key interactions:

  • Electrostatic Interaction: In an acidic solution, the nitrogen atoms of the naphthyridine ring can become protonated. The positively charged molecule is then electrostatically attracted to the metal surface, which is negatively charged due to the adsorbed anions (e.g., Cl⁻) from the acid.

  • Chemisorption: A stronger and more dominant interaction involves the sharing of electrons. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type covalent bond.[1]

  • Protective Film Formation: This adsorption process results in the formation of a dense, protective molecular film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites where corrosion reactions would typically occur.[2]

Studies on similar 1,8-naphthyridine derivatives have shown they typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.[1][3] The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a uniform monolayer of the inhibitor on the metal surface.[1][4]

Figure 1: Adsorption mechanism of this compound on a metal surface.

Quantitative Performance Evaluation

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%), which can be determined using several techniques. The following table summarizes representative data for a naphthyridine-based inhibitor, illustrating the expected trends with increasing concentration.

Inhibitor Conc. (mM)Weight Loss IE%icorr (µA/cm²) (from PDP)PDP IE%Rct (Ω·cm²) (from EIS)EIS IE%Cdl (µF/cm²) (from EIS)
0 (Blank)-1050-45-120
0.0575.225875.418575.775
0.1088.112588.140588.952
0.2094.55794.685094.738
0.3098.12098.1110095.931
Note: Data is illustrative, based on typical performance of 1,8-naphthyridine derivatives in 1M HCl.[1][5]

Key Trends:

  • Inhibition Efficiency (IE%) : Increases with inhibitor concentration, indicating greater surface coverage.

  • Corrosion Current Density (icorr) : Decreases significantly in the presence of the inhibitor, confirming a reduction in the overall corrosion rate.

  • Charge Transfer Resistance (Rct) : Increases with inhibitor concentration. A higher Rct value signifies greater resistance to the charge transfer processes that drive corrosion, indicating the formation of an effective insulating layer.[6]

  • Double Layer Capacitance (Cdl) : Decreases with inhibitor concentration. This is due to the replacement of water molecules (with a high dielectric constant) at the metal-solution interface by the organic inhibitor molecules (with a lower dielectric constant), and/or an increase in the thickness of the electrical double layer.[6]

Experimental Protocols and Workflow

A systematic evaluation of this compound involves a combination of gravimetric, electrochemical, and surface analysis techniques.

Figure 2: General experimental workflow for evaluating the corrosion inhibitor.
Protocol 1: Preparation of Test Solutions

  • Objective: To prepare the corrosive medium and inhibitor solutions of varying concentrations.

  • Materials: this compound, concentrated HCl, distilled water, volumetric flasks.

  • Procedure:

    • Prepare a 1M HCl solution by diluting concentrated HCl with distilled water. Causality: This serves as the blank, aggressive medium.

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the 1M HCl solution.

    • Perform serial dilutions from the stock solution to obtain the desired test concentrations (e.g., 0.05, 0.1, 0.2, 0.3 mM). Causality: Testing a range of concentrations is crucial to determine the optimal dose and to model adsorption behavior.

Protocol 2: Gravimetric Analysis (Weight Loss Method)
  • Objective: To determine the inhibition efficiency by measuring the mass loss of metal coupons.

  • Materials: Mild steel coupons, abrasive papers (180 to 1200 grit), desiccator, analytical balance (±0.1 mg), test solutions.

  • Procedure:

    • Coupon Preparation: Mechanically polish steel coupons with successively finer grades of abrasive paper. Causality: Polishing ensures a uniform, reproducible surface free of oxides and contaminants.

    • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

    • Weigh each coupon accurately (W₁) and record the value.

    • Immersion Test: Immerse one coupon in each of the test solutions (including the blank) for a predetermined period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

    • Post-Immersion: Remove the coupons, clean them with a brush in running water to remove loose corrosion products, rinse with acetone, and dry.

    • Weigh the cleaned, dry coupons (W₂) and record the value.

    • Calculations:

      • Corrosion Rate (CR) in mm/year = (87.6 × ΔW) / (A × D × T), where ΔW is mass loss (mg), A is area (cm²), D is density of steel (g/cm³), and T is time (hours).

      • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100.

Protocol 3: Electrochemical Evaluation
  • Objective: To investigate the corrosion mechanism and quantify inhibition efficiency using electrochemical techniques.

  • Apparatus: A potentiostat/galvanostat, a standard three-electrode corrosion cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum foil).

  • Procedure:

    • Prepare the working electrode by embedding a polished steel coupon in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

    • Place the three electrodes in the corrosion cell containing the test solution.

    • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 30-60 minutes until a steady state is reached. Causality: This ensures that subsequent measurements are performed at a stable corrosion potential.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small AC voltage perturbation (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[7][8]

      • Fit the resulting Nyquist plot to an appropriate equivalent circuit model to obtain Rct and Cdl values.

      • Calculate IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

    • Potentiodynamic Polarization (PDP):

      • After EIS, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[7]

      • Extrapolate the linear Tafel regions of the resulting polarization curve to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

      • Calculate IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

      • Analyze the shift in Ecorr to classify the inhibitor. A shift > ±85 mV suggests anodic or cathodic control, while a smaller shift indicates a mixed-type inhibitor.[5][7]

Protocol 4: Surface Analysis (SEM)
  • Objective: To visually confirm the formation of a protective film on the metal surface.

  • Procedure:

    • Immerse polished steel coupons in the blank and inhibitor-containing solutions for the same duration as the weight loss test.

    • Gently rinse the coupons with distilled water and dry them.

    • Analyze the surface morphology using a Scanning Electron Microscope (SEM).

    • Observation: The surface exposed to the blank solution is expected to show significant damage and pitting, while the surface protected by this compound should appear much smoother, providing visual evidence of the protective film.[2][9]

Data Analysis: Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms. The degree of surface coverage (θ) at each inhibitor concentration (C) is calculated from the inhibition efficiency (θ = IE% / 100).

Figure 3: Logical workflow for determining the adsorption isotherm.

The Langmuir isotherm is commonly used and is represented by the equation: C / θ = 1 / K_ads + C

A linear plot of C/θ versus C with a correlation coefficient (R²) close to 1 suggests that the adsorption follows the Langmuir model, indicating the formation of an inhibitor monolayer on the metal surface.[4] The adsorption equilibrium constant (K_ads) can be calculated from the intercept of this plot.

Conclusion

This compound stands as a highly promising corrosion inhibitor due to its favorable electronic and structural properties. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can effectively quantify its inhibition efficiency, elucidate its mechanism of action, and confirm the formation of a protective surface film, thereby validating its application in corrosion science and industrial asset protection.

References

Synthesis of Novel Schiff Base Derivatives from 2,7-Dimethyl-1,8-naphthyridine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination make it an attractive scaffold for the design of a wide array of functional molecules.[2] Derivatives of 1,8-naphthyridine have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3]

Among the vast number of 1,8-naphthyridine derivatives, Schiff bases (imines) hold a special place. These compounds, characterized by the C=N double bond, are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[4] The imine linkage is not merely a structural element but often plays a crucial role in the biological activity of the molecule. Furthermore, the versatility of Schiff base synthesis allows for the facile introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships.

This document provides a comprehensive guide for the synthesis of novel Schiff base derivatives starting from the readily available precursor, 2,7-dimethyl-1,8-naphthyridine. We present a validated multi-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and characterization guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of 1,8-naphthyridine-based Schiff bases.

Synthetic Strategy: A Three-Step Pathway to Novel Schiff Bases

Our proposed synthetic route is a logical and efficient three-step process, beginning with the selective oxidation of the methyl groups of the starting material, followed by reductive amination to introduce primary amine functionalities, and culminating in the condensation with aromatic aldehydes to yield the target Schiff base derivatives.

Synthetic_Pathway A This compound B 1,8-Naphthyridine-2,7-dicarboxaldehyde A->B Step 1: Oxidation (SeO2) C 2,7-Bis(aminomethyl)-1,8-naphthyridine B->C Step 2: Reductive Amination D Target Schiff Base Derivatives C->D Step 3: Schiff Base Condensation

Caption: Overall synthetic workflow from the starting material to the final products.

Part 1: Synthesis of the Key Intermediate: 1,8-Naphthyridine-2,7-dicarboxaldehyde

The initial and critical step in this synthetic sequence is the selective oxidation of the two methyl groups of this compound. For this transformation, selenium dioxide (SeO₂) is the reagent of choice, as it is known to effectively oxidize activated methyl groups on heterocyclic rings to the corresponding aldehydes.[5][6]

Causality Behind Experimental Choices:
  • Reagent: Selenium dioxide is a specific and reliable oxidizing agent for this type of transformation. The reaction proceeds via an ene reaction followed by a[1][5]-sigmatropic rearrangement.[6]

  • Solvent: Dioxane is a suitable high-boiling point solvent that facilitates the reaction and the subsequent removal of the selenium byproduct.

  • Temperature: The reaction requires heating to overcome the activation energy for the oxidation process.

Detailed Experimental Protocol: Oxidation of this compound
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.58 g, 10 mmol) and 1,4-dioxane (100 mL).

  • Reagent Addition: To this solution, add selenium dioxide (2.44 g, 22 mmol, 2.2 equivalents) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The black selenium byproduct will precipitate. Filter the reaction mixture through a pad of Celite to remove the selenium.

  • Purification: Evaporate the filtrate under reduced pressure to obtain the crude product. Purify the crude 1,8-naphthyridine-2,7-dicarboxaldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to yield the pure product as a pale yellow solid.

ParameterValue
Starting Material This compound
Reagent Selenium Dioxide (SeO₂)
Solvent 1,4-Dioxane
Temperature Reflux (~101 °C)
Reaction Time 12 hours
Typical Yield 70-80%

Part 2: Synthesis of the Diamine Intermediate

With the dialdehyde in hand, the next step is to introduce the primary amine functionalities. Reductive amination is a robust and widely used method for converting aldehydes and ketones into amines.[7][8] This one-pot reaction involves the formation of an imine in situ, which is then immediately reduced to the corresponding amine.

Causality Behind Experimental Choices:
  • Amine Source: Ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in protic solvents and selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde.[7]

  • Solvent: Methanol is an excellent solvent for this reaction, as it dissolves the reactants and is compatible with the reducing agent.

Detailed Experimental Protocol: Reductive Amination of 1,8-Naphthyridine-2,7-dicarboxaldehyde
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,8-naphthyridine-2,7-dicarboxaldehyde (1.86 g, 10 mmol) in methanol (100 mL).

  • Reagent Addition: Add ammonium acetate (15.4 g, 200 mmol, 20 equivalents) to the solution and stir until it dissolves.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.88 g, 30 mmol, 3 equivalents) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases. Make the solution basic (pH ~10) by the addition of 2 M NaOH.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane:methanol:ammonia (90:9:1) to obtain 2,7-bis(aminomethyl)-1,8-naphthyridine as a white solid.

ParameterValue
Starting Material 1,8-Naphthyridine-2,7-dicarboxaldehyde
Reagents Ammonium acetate, Sodium cyanoborohydride
Solvent Methanol
Temperature Room Temperature
Reaction Time 24 hours
Typical Yield 60-70%

Part 3: Synthesis of the Final Schiff Base Derivatives

The final step is the condensation of the newly synthesized diamine with a variety of aromatic aldehydes to form the target Schiff base derivatives. This reaction is typically a straightforward and high-yielding process.

Schiff_Base_Formation cluster_reactants Reactants A 2,7-Bis(aminomethyl)-1,8-naphthyridine C Schiff Base Product A->C Condensation (Ethanol, Reflux) B Aromatic Aldehyde (2 eq.) B->C Condensation (Ethanol, Reflux)

Caption: General scheme for the final Schiff base condensation step.

Causality Behind Experimental Choices:
  • Solvent: Absolute ethanol is a common and effective solvent for Schiff base formation, as it readily dissolves the reactants and allows for easy removal of the water byproduct.

  • Catalyst: A catalytic amount of glacial acetic acid can be added to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the reaction.

  • Conditions: Refluxing the reaction mixture ensures that the reaction goes to completion and facilitates the removal of water.

Detailed Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2,7-bis(aminomethyl)-1,8-naphthyridine (188 mg, 1 mmol) in absolute ethanol (20 mL).

  • Aldehyde Addition: Add the desired aromatic aldehyde (2.1 mmol, 2.1 equivalents) to the solution.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.

Aldehyde ReactantProductTypical Yield
SalicylaldehydeN,N'-(1,8-naphthyridine-2,7-diylbis(methylene))bis(2-hydroxybenzylideneamine)>90%
4-MethoxybenzaldehydeN,N'-(1,8-naphthyridine-2,7-diylbis(methylene))bis(4-methoxybenzylideneamine)>85%
4-NitrobenzaldehydeN,N'-(1,8-naphthyridine-2,7-diylbis(methylene))bis(4-nitrobenzylideneamine)>90%

Characterization of Synthesized Compounds

The identity and purity of the synthesized intermediates and final products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the final Schiff base products, the characteristic signal for the imine proton (-CH=N-) typically appears in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the diamine are also indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications and Future Directions

The 1,8-naphthyridine-based Schiff base derivatives synthesized through these protocols are of significant interest for various applications, particularly in drug discovery and development.

  • Anticancer Agents: Many 1,8-naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines.[3] The synthesized Schiff bases can be screened for their potential as novel anticancer agents.

  • Antimicrobial Agents: The 1,8-naphthyridine scaffold is a well-known pharmacophore in antimicrobial drugs.[1][3] The new derivatives can be tested against a panel of pathogenic bacteria and fungi.

  • Coordination Chemistry: The di-imine functionality of the synthesized Schiff bases makes them excellent ligands for the coordination of transition metal ions. These metal complexes can have unique catalytic or biological properties.

The modular nature of the final synthetic step allows for the creation of a diverse library of Schiff base derivatives by simply varying the aromatic aldehyde used in the condensation reaction. This enables a systematic investigation of the structure-activity relationship and the optimization of desired properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-Dimethyl-1,8-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to enhance yield and purity. Here, you will find troubleshooting advice for common issues encountered during synthesis, frequently asked questions, and detailed experimental protocols.

I. Overview of Synthetic Strategies

The successful synthesis of this compound is most commonly achieved through two primary methods: the Friedländer Annulation and the Skraup Synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.

  • Friedländer Annulation: This is a widely used condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] For the synthesis of this compound, this typically involves the reaction of 2-amino-6-methylpyridine with acetylacetone. This method is often favored for its relatively mild conditions and the commercial availability of the starting materials.

  • Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form a quinoline or, in this case, a naphthyridine. An adaptation of this synthesis for this compound utilizes 2-amino-6-methylpyridine and crotonaldehyde.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: For the Friedländer synthesis, the most common starting materials are 2-amino-6-methylpyridine and acetylacetone. For the Skraup synthesis, 2-amino-6-methylpyridine is reacted with crotonaldehyde.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. An adapted Skraup synthesis has been reported to produce a 37% yield.[2] Friedländer synthesis, with proper optimization, can potentially offer higher yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of chloroform and methanol) to separate the starting materials from the product.[3] The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progression.

Q4: What are the key safety precautions to consider during the synthesis?

A4: 2-amino-6-methylpyridine can be toxic if swallowed or in contact with skin and may cause skin and eye irritation.[4] Therefore, it is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions may also involve heating and the use of acids or bases, so appropriate care should be taken.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Impure Starting Materials The purity of 2-amino-6-methylpyridine is critical. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.Ensure the purity of 2-amino-6-methylpyridine using techniques like recrystallization or distillation. Verify purity by melting point or spectroscopic methods.
Suboptimal Reaction Temperature The condensation and cyclization steps are temperature-sensitive. Too low a temperature may result in a sluggish or incomplete reaction, while too high a temperature can lead to decomposition of reactants or products and the formation of tars.Optimize the reaction temperature systematically. For the Friedländer synthesis, a temperature range of 80-120°C is often a good starting point.[5][6]
Ineffective Catalyst The choice and amount of catalyst are crucial for the Friedländer synthesis. Both acid and base catalysts can be used, but their effectiveness can vary.[7]Experiment with different catalysts. For acid catalysis, consider polyphosphoric acid (PPA) or p-toluenesulfonic acid.[8][9] For base catalysis, potassium hydroxide or sodium ethoxide can be effective.[5][10] The use of ionic liquids as both solvent and catalyst has also been shown to improve yields in similar syntheses.[11]
Presence of Water For reactions sensitive to moisture, the presence of water can hinder the reaction or lead to unwanted side reactions.Use dry solvents and glassware. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Explanation Recommended Solution
Self-condensation of Starting Materials Acetylacetone can undergo self-condensation under basic conditions. Similarly, 2-amino-6-methylpyridine could potentially undergo self-condensation or other side reactions at elevated temperatures.Control the reaction temperature and the rate of addition of reagents. A slower, controlled addition of one reactant to the other can minimize self-condensation.
Formation of Isomeric Byproducts In syntheses of substituted naphthyridines, the formation of isomers is a possibility depending on the reaction conditions and the nature of the starting materials.The choice of acid catalyst can influence the ratio of isomers formed.[12] Careful control of reaction conditions is key. Purification by column chromatography is often necessary to separate isomers.
Incomplete Reaction The presence of unreacted starting materials in the final product is a common issue.Monitor the reaction closely using TLC to ensure it goes to completion. If the reaction stalls, consider extending the reaction time or adjusting the temperature.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Explanation Recommended Solution
Product is an Oil or Gummy Solid The crude product may not crystallize easily, making isolation by filtration difficult. This can be due to the presence of impurities that inhibit crystallization.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography over silica gel is the recommended method.[13]
Co-elution of Impurities during Chromatography Some impurities may have similar polarity to the desired product, making separation by column chromatography challenging.Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to achieve good separation.
Product is Highly Soluble in the Crystallization Solvent If the product is too soluble in the chosen solvent, recovery after recrystallization will be low.Select a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for recrystallization of naphthyridine derivatives include ethanol, methanol, or mixtures of chloroform and methanol.[13]

IV. Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-6-methylpyridine

  • Acetylacetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1 equivalent) in ethanol.

  • Add potassium hydroxide (1.2 equivalents) to the solution and stir until it dissolves.

  • Slowly add acetylacetone (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., chloroform/methanol or hexane/ethyl acetate)

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient is needed.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

V. Visualizing the Reaction Pathway

Friedländer Synthesis Workflow

Friedlander_Synthesis Start Starting Materials: 2-amino-6-methylpyridine Acetylacetone Reaction Reaction: - Base or Acid Catalyst - Reflux in Solvent Start->Reaction 1. Mix Monitoring Monitoring: Thin-Layer Chromatography (TLC) Reaction->Monitoring 2. During Reaction Monitoring->Reaction Incomplete? Continue Workup Workup: - Neutralization - Extraction Monitoring->Workup Complete? Proceed Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification 3. Isolate Crude Product Pure Product: This compound Purification->Product 4. Purify

Caption: A typical workflow for the Friedländer synthesis of this compound.

VI. References

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. --INVALID-LINK--

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. --INVALID-LINK--

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. --INVALID-LINK--

  • Choudhury, S. S., Jena, S., Sahoo, D. K., Shekh, S., Kar, R. K., Dhakad, A., ... & Biswal, H. S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18963-18974. --INVALID-LINK--

  • Khalifa, N. M., Al-Omar, M. A., & Ahmed, N. S. (2017). Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates. Russian Journal of General Chemistry, 87(10), 2462-2466. --INVALID-LINK--

  • Vu, C., Walker, D., Wells, J., & Fox, S. (2002). Elaboration of 1,8-naphthyridine-2,7-dicarboxaldehyde into novel 2,7-dimethylimine derivatives. Inorganica Chimica Acta, 333(1), 105-109. --INVALID-LINK--

  • Li, Y., Zhang, Y., & Wang, J. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28245-28254. --INVALID-LINK--

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3. 7H2O catalyzed Friedlander synthesis of 1, 8-naphthyridines under solvent-free grinding conditions. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. --INVALID-LINK--

  • Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(10), 2323-2325. --INVALID-LINK--

  • Li, Y., Zhang, Y., & Wang, J. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28245-28254. --INVALID-LINK--

  • Ali, M. M., & Ismail, M. M. (2016). Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. --INVALID-LINK--

  • Kumar, R. S., & Perumal, S. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Scientific Reports, 13(1), 1-13. --INVALID-LINK--

  • Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. --INVALID-LINK--

  • El-Maghraby, A. A., & Al-Obaid, A. M. (2014). Synthesis of some novel pyridine and naphthyridine derivatives. Journal of the Chinese Chemical Society, 61(2), 205-210. --INVALID-LINK--

  • Al-Tel, T. H. (2015). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 20(8), 14842-14864. --INVALID-LINK--

  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(4). --INVALID-LINK--

  • Hoock, C., Reichert, J., & Schmidtke, M. (1999). Fluorescent 2,7-Dialkylamino-[5][7]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 4(8), 264-271. --INVALID-LINK--

  • Hayes, B. L., & Hubbard, J. L. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3504-3508. --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. PubChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from --INVALID-LINK--

  • Kumar, A., & Sharma, S. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 20(33), 6537-6557. --INVALID-LINK--

  • Sravanthi, T., & Murugesan, S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1629-1653. --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol: Synthesis and Characterization. BenchChem. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-Dimethyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to troubleshoot issues effectively and optimize your purification strategy for the highest purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My final product yield is unexpectedly low after purification. What are the likely causes and how can I mitigate this?

A1: Low yield is a frequent issue stemming from several stages of the process.

  • Incomplete Reaction: Before purification, always ensure the initial synthesis has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.[1]

  • Losses During Extraction: If using a liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Emulsions can also trap product; these can often be broken by adding brine.

  • Losses During Recrystallization: The choice of solvent is critical. If the compound is too soluble in the cold recrystallization solvent, you will lose a significant amount of product in the mother liquor.[1] Conversely, if the compound "oils out" instead of crystallizing, purity will be compromised. Perform small-scale solvent screening to find a system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures.

  • Losses During Chromatography: this compound, being a basic compound, can irreversibly adsorb to acidic silica gel, leading to significant product loss.[1][2] This can be mitigated by deactivating the silica gel with a base, such as by including a small amount (0.1-1%) of triethylamine in your eluent.[2]

Q2: My NMR analysis shows the purified product is still contaminated with a persistent impurity. How can I identify and remove it?

A2: Persistent impurities often have polarities very similar to the target compound, making separation difficult.

  • Identify the Impurity: The first step is to identify the contaminant. Common impurities in naphthyridine syntheses include unreacted starting materials (e.g., 2-aminopyridine derivatives) and side-products from incomplete or alternative cyclization pathways.[3] Mass spectrometry can help determine the molecular weight of the impurity, offering clues to its identity.

  • Removal Strategies:

    • Unreacted Basic Starting Materials: If the impurity is a basic precursor like a 2-aminopyridine derivative, an acidic wash is highly effective. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurity will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[3]

    • Isomeric Impurities: Positional isomers formed during synthesis are notoriously difficult to separate. High-performance column chromatography with a shallow solvent gradient may be necessary to achieve separation.[1]

    • Highly Polar Impurities: If your compound is streaking on a silica TLC plate, it indicates strong interaction with the stationary phase. Adding a small amount of a competitive base like triethylamine or a polar modifier like methanol to the mobile phase can improve the chromatography.[2]

Q3: The crude product is a discolored oil or a dark solid. What is the best initial purification strategy?

A3: Discoloration typically indicates the presence of high molecular weight, often polymeric, byproducts or baseline impurities from the reaction.

  • For a Solid Product: Recrystallization is often the most effective first step for solids.[3] It is excellent at removing small amounts of impurities that are either much more or much less soluble than your product in the chosen solvent. A known method for this compound involves dissolving the crude material in chloroform and allowing for slow evaporation to form colorless block-like crystals.[4]

  • For an Oily Product: If the product is an oil, the first step should be to try and solidify it. This can sometimes be achieved by trituration with a non-polar solvent like hexane or pentane. If it remains an oil, column chromatography is the preferred method. You can perform a "plug" filtration first by dissolving the oil in a minimum amount of solvent, passing it through a short column of silica gel, and eluting with a solvent that moves your product but retains the highly colored baseline impurities.

Summary of Common Impurities and Removal Strategies
Impurity TypeIdentification MethodRecommended Removal StrategyRationale
Unreacted 2-Aminopyridine NMR, LC-MSAcidic wash during workup (e.g., 1M HCl).[3]The basic amine is protonated to a water-soluble salt and extracted into the aqueous phase.[3]
High-Boiling Solvents (e.g., DMSO, Pyridine) NMRFor Pyridine: Acidic wash. For DMSO: Multiple aqueous washes. Co-evaporation with toluene can also be effective.[3]Pyridine is basic and can be removed with an acid wash. DMSO is highly water-soluble. Toluene forms an azeotrope with many solvents, aiding their removal under reduced pressure.[3]
Isomeric Byproducts NMR, LC-MS, HPLCHigh-performance column chromatography with a shallow gradient.[1]Isomers often have very similar polarities, requiring high-resolution techniques for separation.
Polymeric/Baseline Impurities Discoloration, TLC (spot at Rf=0)Recrystallization for solids; Charcoal treatment during recrystallization; Silica gel plug filtration for oils/solids.These impurities are often highly polar or insoluble and can be removed by adsorption onto silica or charcoal, or by crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose between recrystallization and column chromatography for purifying this compound?

A1: The choice depends on the nature and quantity of your crude product and impurities.

  • Recrystallization is ideal when you have a solid product with a relatively small amount of impurities (<10%). It is fast, inexpensive, and can be scaled up easily. It is most effective when the impurities have very different solubility profiles from the desired compound.

  • Column Chromatography is more versatile and is the method of choice for separating complex mixtures, purifying non-crystalline (oily) products, or when impurities have similar polarity to the product.[5] While more time-consuming and costly (due to solvent and silica usage), it offers much higher resolving power.[6]

Q2: What is a good starting solvent system for silica gel column chromatography of this compound?

A2: A good starting point is to find a solvent system using TLC that gives your product a retention factor (Rf) of 0.2-0.4.[5] For a moderately polar compound like this compound, common solvent systems include:

  • Ethyl acetate in hexanes (e.g., starting with 20% EtOAc and gradually increasing polarity).[7]

  • Dichloromethane and methanol (e.g., starting with 1-2% MeOH in DCM).[5]

Because of the basic nitrogens in the naphthyridine core, peak tailing can occur. To prevent this, add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the acidic silanol groups on the silica gel surface.[2]

Q3: Can sublimation be used to purify this compound?

A3: Yes, sublimation is a potentially powerful technique for this class of compounds. Aromatic and π-conjugated systems can often be purified effectively by sublimation under high vacuum.[8] This method is particularly useful for removing non-volatile impurities (like inorganic salts) or colored polymeric material, and it avoids the use of solvents entirely. It is an excellent final purification step to achieve very high purity for applications like electronic materials.[8]

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential to confirm both purity and structural identity.

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure. The absence of impurity peaks is a strong indicator of purity.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • Thin Layer Chromatography (TLC): The appearance of a single spot in multiple eluent systems is a good sign of purity.

Protocols and Methodologies

Experimental Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[3]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer). Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.

Experimental Protocol 2: Recrystallization from a Single Solvent

This protocol is a general method for purifying a solid crude product.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Chloroform and methanol have been reported as suitable solvents.[4][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Experimental Protocol 3: Silica Gel Column Chromatography

This protocol describes the purification using normal-phase column chromatography.[5]

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives the target compound an Rf value between 0.2 and 0.4. A mixture of ethyl acetate/hexane or DCM/methanol is a good starting point. Add 0.5% triethylamine to the eluent if tailing is observed.[2][5]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column (dry loading).[3]

  • Elution: Carefully add the eluent to the column and begin elution. If using a gradient, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.[3]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude this compound Analysis Analyze by TLC/NMR Start->Analysis Decision Choose Method: Solid vs. Oil Impurity Profile Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Minor Impurities Chromatography Column Chromatography Decision->Chromatography Oil or Complex Mixture AcidWash Acidic Wash Decision->AcidWash Basic Impurities Present Combine Combine Pure Fractions/ Collect Crystals Recrystallization->Combine Chromatography->Combine AcidWash->Decision Further Purification Needed FinalAnalysis Purity & Identity Check (NMR, MS, m.p.) Combine->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_purity Impurity Removal cluster_color Decolorization Methods Problem What is the issue? LowYield Low Yield Problem->LowYield Yield Impure Persistent Impurity Problem->Impure Purity Discolored Discolored Product Problem->Discolored Appearance CheckReaction Check reaction completion (TLC/LCMS) LowYield->CheckReaction OptimizeRecryst Optimize recrystallization solvent LowYield->OptimizeRecryst BaseDeactivate Deactivate silica with base (TEA) LowYield->BaseDeactivate AcidWash Perform acidic wash for basic impurities Impure->AcidWash ShallowGradient Use shallow gradient chromatography Impure->ShallowGradient ChangePhase Try a different stationary phase (e.g., Alumina) Impure->ChangePhase Recrystallize Recrystallize (with charcoal if needed) Discolored->Recrystallize PlugFilter Silica plug filtration Discolored->PlugFilter Sublimation Consider sublimation Discolored->Sublimation

Caption: Decision tree for troubleshooting common purification issues.

Acid_Wash_Mechanism cluster_organic Organic Layer cluster_aqueous Aqueous Layer Crude Crude Product in Organic Solvent (DCM/EtOAc) Mix Mix with Aqueous HCl (1M) Crude->Mix Separation Separatory Funnel Mix->Separation Product This compound (Neutral, Stays in Organic Layer) Separation->Product Drains to ImpuritySalt Basic Impurity-H+ Cl- (Protonated, Water-Soluble Salt) Separation->ImpuritySalt Drains to

Caption: Mechanism of impurity removal via acidic liquid-liquid extraction.

References

Technical Support Center: Optimization of Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize and optimize reactions involving the naphthyridine scaffold. Naphthyridine cores are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and anticancer properties[1][2]. However, their synthesis can present unique challenges, from regioselectivity to low yields and difficult purifications.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic choices in designing a naphthyridine synthesis.

Q1: What are the most common synthetic strategies for building the naphthyridine core, and how do I choose the right one?

A1: The choice of strategy depends heavily on the desired substitution pattern and the available starting materials. The most prevalent methods include:

  • Friedländer Annulation: This is arguably the most common and straightforward method, involving the condensation of a 2-amino(pyridyl/nicotin)aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester).[3][4] It is highly versatile but can suffer from regioselectivity issues with unsymmetrical ketones. Modern variations offer greener and more efficient conditions, for example, using water as a solvent with a biocompatible ionic liquid catalyst like choline hydroxide (ChOH).[5][6]

  • Skraup Reaction: A classic method that constructs the ring from an aminopyridine and glycerol, typically under harsh acidic conditions.[7][8] While effective for certain unsubstituted or simply substituted naphthyridines, its harshness limits its applicability with sensitive functional groups.

  • Multi-Component Reactions (MCRs): These reactions offer significant advantages in efficiency and atom economy by combining three or more starting materials in a single pot to rapidly generate complex molecules.[9][10] MCRs are particularly valuable in drug discovery for creating diverse compound libraries.[9]

  • Cycloaddition Reactions: Methods like the aza-Diels-Alder reaction can be used to construct partially or fully saturated naphthyridine rings with good stereocontrol.[7]

Causality: The Friedländer is often preferred for its milder conditions and broader substrate scope compared to the Skraup reaction. MCRs are chosen when synthetic efficiency and the rapid generation of a library of analogs are the primary goals.

Q2: How critical is the choice of catalyst, and what are the main classes to consider?

A2: Catalyst selection is paramount and can dictate the reaction's success, yield, and selectivity.

  • Acid/Base Catalysis: Traditional Friedländer reactions often use acid or base catalysts.[3] However, these can be hazardous and difficult to reuse. Newer methods employ reusable and greener catalysts, such as basic ionic liquids, which can also serve as the solvent.[3]

  • Transition Metal Catalysts: A wide array of transition metals are used. Copper(II) acetate has been shown to be effective in the synthesis of complex amino-benzo-indolo-naphthyridines.[9] Ruthenium and Rhodium complexes are well-established for [2+2+2] cycloaddition strategies to build the pyridine ring.[9] Palladium catalysts are versatile for cross-coupling reactions to functionalize a pre-existing naphthyridine core.[9]

  • Organocatalysts: Small organic molecules can also catalyze naphthyridine synthesis. For instance, the bicyclic pyrrolidine derivative TABO has been shown to be a highly reactive and regioselective catalyst for preparing 2-substituted 1,8-naphthyridines from unmodified methyl ketones.[4]

Q3: The solvent seems to have a major impact on my reaction. What are the best practices for solvent selection?

A3: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway.

  • High-Boiling Aprotic Solvents: Dimethylacetamide (DMA), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used because they can dissolve a wide range of organic precursors and allow for higher reaction temperatures.[9] For a copper-catalyzed synthesis of certain naphthyridines, DMA was found to be a suitable solvent, while DMF and DMSO resulted in lower yields.[9]

  • Green Solvents: There is a strong push towards more environmentally benign solvents. Water has been successfully used as a solvent for the Friedländer synthesis of 1,8-naphthyridines on a gram scale, which is both cost-effective and safe.[5][6]

  • Solvent-Free Conditions: In some cases, reactions can be run neat or using a liquid catalyst that also acts as the solvent (e.g., an ionic liquid), which simplifies workup and reduces waste.[3]

Expert Insight: When troubleshooting, always consider solvent effects. A reaction failing in a non-polar solvent like toluene might proceed smoothly in a polar aprotic solvent like DMA due to improved solubility of reactants or stabilization of charged intermediates.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a "Problem/Cause/Solution" format.

Problem Potential Cause(s) Suggested Solution(s) & Scientific Rationale
1. Low or No Product Yield Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrate.Solution: Use a fresh batch of catalyst or increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[11] For transition metal catalysts, ensure they were stored under an inert atmosphere if they are air- or moisture-sensitive.
Inappropriate Reaction Temperature: The activation energy barrier is not being overcome, or conversely, high temperatures are degrading the product/reactants.Solution: Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring the reaction by TLC or LC-MS.[11] If degradation is suspected (e.g., formation of dark tars), lower the temperature and extend the reaction time. A temperature of 100°C may give a high yield, while 120°C could be detrimental.[9]
Poor Solubility of Reactants: One or more starting materials are not fully dissolved, preventing an efficient reaction.Solution: Switch to a solvent with higher dissolving power for your substrates, such as DMA or NMP.[9] Gentle heating or sonication can also help improve solubility at the start of the reaction.
2. Formation of Multiple Products / Isomers Lack of Regioselectivity: An unsymmetrical ketone (e.g., 2-butanone) can react on either side of the carbonyl, leading to two different constitutional isomers.Solution: Employ a highly regioselective catalyst system. For example, using the amine catalyst TABO with slow addition of the methyl ketone substrate has been shown to dramatically favor the formation of the 2-substituted 1,8-naphthyridine isomer.[4] Causality: Slow addition maintains a low concentration of the ketone, favoring the kinetically preferred reaction pathway catalyzed by the amine.
Side Reactions: The starting materials or product are undergoing undesired reactions, such as self-condensation of the ketone or decomposition.Solution: Lower the reaction temperature to increase selectivity.[11] Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions. Using a milder base (e.g., K₂CO₃ instead of tBuOK) might prevent base-catalyzed decomposition.
3. Difficulty in Product Purification Persistent Starting Material: Unreacted aminopyridine precursor is a common impurity and can be difficult to separate by chromatography due to similar polarity.Solution: An acidic wash during the workup is highly effective.[12] Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine will be protonated and move to the aqueous layer, leaving the less basic naphthyridine product in the organic phase.[12]
Residual High-Boiling Solvent (DMSO, DMA): These solvents are difficult to remove on a rotary evaporator.Solution: For DMSO, perform multiple aqueous washes during the workup to extract it from the organic phase. For trace amounts of high-boiling solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene under reduced pressure can be effective.[12]
Product "Oiling Out" During Recrystallization: The compound separates as a liquid instead of forming crystals.Solution: This often happens when the solvent is too good, and the solution is supersaturated, or if impurities are present. Try using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then allow it to cool slowly.[13]

Section 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of naphthyridines.

Protocol 1: Green, Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water[5][6]

This modern protocol highlights an environmentally friendly approach using a biocompatible catalyst in an aqueous medium.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, and heating mantle/water bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (0.74 mL, 10 mmol).

  • Solvent Addition: Add 10 mL of deionized water to the flask. The mixture will likely be a slurry.

  • Catalyst Addition: Add choline hydroxide (1 mol %, ~30 µL of a 45% solution) to the reaction mixture.

  • Reaction: Place the flask in a pre-heated water bath at 50°C. Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., using 10% Methanol/DCM as eluent). The reaction is typically complete within 6-8 hours.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates directly from the aqueous solution.

  • Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold deionized water to remove the water-soluble choline hydroxide catalyst.

  • Drying: Dry the purified product under vacuum to obtain 2-methyl-1,8-naphthyridine as a solid (expected yield: >90%).[5]

Trustworthiness Check: The simplicity of this protocol is a key feature. The product precipitates upon cooling, and the catalyst is washed away with water, minimizing the need for complex chromatographic purification. The identity and purity should be confirmed by NMR and LC-MS.

Protocol 2: Copper-Catalyzed Synthesis of Amino-benzo[h]indolo[3,2-c][3][14]naphthyridines[9]

This protocol illustrates a transition-metal-catalyzed multi-component reaction for synthesizing more complex, fused naphthyridine systems.

Materials:

  • 2-Alkynyl indole-3-carbonitrile (0.5 mmol)

  • 2-Aminobenzonitrile (0.6 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol %)

  • Potassium tert-butoxide (tBuOK, 2.0 equiv)

  • Dimethylacetamide (DMA, 2.0 mL)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 2-alkynyl indole-3-carbonitrile (0.5 mmol), 2-aminobenzonitrile (0.6 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol %), and tBuOK (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of DMA to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 100°C. Stir for 45-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMA and salts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Section 4: Data-Driven Optimization

Optimizing a reaction requires systematic variation of parameters. The following table summarizes the optimization of a model Friedländer reaction for the synthesis of 2-methyl-1,8-naphthyridine, demonstrating the critical role of both catalyst and solvent.

Table 1: Optimization of Reaction Conditions for 2-Methyl-1,8-naphthyridine Synthesis [5][6] (Based on the reaction of 2-aminonicotinaldehyde and acetone)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone506No Reaction
2NoneH₂O506No Reaction
3NoneAcetone (excess)506No Reaction
4ChOH (1%)Acetone (excess)50652
5ChOH (1%) H₂O 50 6 99
6KOH (1%)H₂O506Low
7LiOH (1%)H₂O506Moderate

Analysis:

  • Entries 1-3 clearly demonstrate that both a catalyst and a suitable solvent are required for the reaction to proceed.

  • Comparing entry 4 (acetone as solvent) and entry 5 (water as solvent) highlights the profound and somewhat counterintuitive beneficial effect of water in this system, leading to a near-quantitative yield.[5]

  • Entries 5-7 show that while other bases can catalyze the reaction, choline hydroxide is superior, possibly due to its ability to form specific hydrogen bonding interactions that facilitate the reaction in water.[6]

Section 5: Visual Workflows

Diagrams can simplify complex decision-making processes in troubleshooting.

Troubleshooting_Workflow cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Product Yield (Confirmed by TLC/LC-MS) cause1 Incomplete Reaction? start->cause1 Starting material still present? cause2 Degradation? start->cause2 TLC shows streaking / baseline spots? cause3 Reagent Issue? start->cause3 Reaction never starts? sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Increase Catalyst Loading cause1->sol1c sol2a Decrease Temperature cause2->sol2a sol2b Use Milder Base/Acid cause2->sol2b sol3a Check Purity of Starting Materials cause3->sol3a sol3b Use Fresh Solvent/Catalyst cause3->sol3b

Caption: Troubleshooting decision tree for low product yield in naphthyridine synthesis.

References

Technical Support Center: Purification of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. Achie[1][2]ving high purity of these compounds is critical for accurate biological evaluation and drug development. This guide will walk you through common purification challenges and provide robust protocols to ensure the integrity of your synthesized molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues that arise during the purification of 1,8-naphthyridine derivatives.

Q1: What are the most common types of impurities I might encounter in my crude 1,8-naphthyridine product?

The most prevalent impurities typically include unreacted starting materials, residual high-boiling solvents, and byproducts from side reactions. A com[3]mon precursor in many synthetic routes, such as the Friedländer synthesis, is a 2-aminopyridine derivative, which is often found as a major contaminant. Other[3][4][5] potential impurities are side-products resulting from incomplete or alternative cyclization pathways.

Q2[3]: My analytical data (NMR/LCMS) indicates the presence of unreacted 2-aminopyridine. What is the most efficient way to remove it?

Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most effective removal method. By di[3]ssolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine is protonated to form its water-soluble hydrochloride salt, which then partitions into the aqueous layer. This [3][6]is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.

Q3[3]: How can I remove residual high-boiling point solvents such as pyridine or DMSO?

For a basic solvent like pyridine, an acid wash during workup is highly effective, similar to the removal of 2-aminopyridine. Anoth[3]er common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene. Addin[3]g toluene to the product and evaporating under reduced pressure can help remove the residual solvent. For D[3]MSO, aqueous washes are typically required to extract it from the organic phase.

Q4[3]: My crude product is a discolored solid or oil. What purification method should I attempt first?

For a solid crude product, recrystallization is often the best initial choice, as it is a highly effective technique for purifying solids that are at least 80% pure. It is[3] technically simpler and more scalable than chromatography. If th[3]e product is an oil or if recrystallization fails to remove the impurities, column chromatography is the next logical step.

Q5[3]: How do I choose between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?

The choice depends on the nature of your product and the impurities:

  • Recrystallization is ideal for crystalline solid products where impurities have different solubility profiles from the desired compound. It is[3] very effective at removing small amounts of impurities and can yield highly pure material.

  • [3]Column Chromatography is more versatile and is necessary when:

    • The product is an oil or non-crystalline solid. *[3] Impurities have very similar solubility to the product. *[3] There are multiple components in the crude mixture that need to be separated.

[3]Summary of Impurities and Purification Methods
Impurity TypeCommon ExamplesLikely SourceRecommended Removal Method(s)
Unreacted Starting Materials 2-Aminopyridine, Substituted AnilinesIncomplete reactionAcid-Base Extraction, Column Chromatography
Reagents Acids, Bases, Coupling AgentsExcess from reactionAqueous Washes (Workup)
Solvents DMSO, Pyridine, TolueneReaction or workup solventAqueous Washes, Co-evaporation
Side-Products Positional Isomers, Over-alkylated productsNon-specific reactionsColumn Chromatography, Recrystallization

Key Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques for 1,8-naphthyridine derivatives.

Protocol 1: Acid-Base Extraction for Removal of Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.

Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • [3]Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer). This [3]will protonate basic impurities, moving them to the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if significant basic impurities remain (monitor by TLC).

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • [3]Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • [3]Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Standard Recrystallization

This protocol is suitable for purifying solid 1,8-naphthyridine derivatives that are relatively pure (>80%).

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system where the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, ethyl acetate, and toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • [3]Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • [3]Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash [3]the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • [3]Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

[3]Protocol 3: Silica Gel Column Chromatography

This protocol is a versatile method for purifying both solid and oily 1,8-naphthyridine derivatives, especially when dealing with complex mixtures.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should provide good separation between the desired product (Rf ~ 0.2-0.4) and impurities. A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • [3]Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After[3] evaporating the solvent, load the dry silica onto the top of the packed column.

  • [3]Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • [3]Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.

V[3]isual Workflows and Diagrams

Troubleshooting Workflow for 1,8-Naphthyridine Purification

start Crude 1,8-Naphthyridine Product analysis Analyze Purity (TLC, LCMS, NMR) start->analysis decision_purity Is Purity > 95%? analysis->decision_purity end Pure Product decision_purity->end Yes decision_basic_impurities Basic Impurities Present? decision_purity->decision_basic_impurities No decision_solid Is the Product a Solid? recrystallization Attempt Recrystallization decision_solid->recrystallization Yes chromatography Perform Column Chromatography decision_solid->chromatography No (Oil) recrystallization->analysis chromatography->analysis decision_basic_impurities->decision_solid No acid_wash Perform Acidic Wash decision_basic_impurities->acid_wash Yes acid_wash->analysis

Caption: General purification workflow.

Logic Diagram for Method Selection

start Impurity Profile Analysis impurity_type What is the main impurity? start->impurity_type starting_material Unreacted Starting Material (e.g., 2-aminopyridine) impurity_type->starting_material Basic side_product Side-Product (e.g., Isomer) impurity_type->side_product Polarity Difference solvent Residual High-Boiling Solvent impurity_type->solvent Volatile method1 Acid-Base Extraction starting_material->method1 method2 Column Chromatography side_product->method2 method3 Recrystallization side_product->method3 If solid & solubility differs method4 Co-evaporation (Azeotroping) solvent->method4

Caption: Selecting a purification method based on impurity type.

References

Technical Support Center: Navigating the Scale-Up of 2,7-Dimethyl-1,8-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,7-Dimethyl-1,8-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to transition this important heterocyclic scaffold from bench-scale discovery to larger-scale production. As a core structural motif in various pharmacologically active agents and functional materials, mastering its synthesis at scale is a critical endeavor.

This guide moves beyond a simple recitation of procedural steps. Instead, it offers a deep dive into the 'why' behind the 'how,' focusing on the common challenges encountered during scale-up and providing field-proven troubleshooting strategies. Our approach is grounded in the principles of the Combes reaction, the most direct and frequently employed route for this symmetrical naphthyridine.

I. Overview of the Primary Synthetic Route: The Combes Reaction

The synthesis of this compound is most efficiently achieved via an acid-catalyzed condensation of 2,6-diaminopyridine with acetylacetone. This double-cyclization reaction, a variation of the Combes quinoline synthesis, provides a direct path to the desired naphthyridine core.[1][2][3]

The reaction proceeds through a series of well-understood steps:

  • Enamine Formation: The amino groups of 2,6-diaminopyridine nucleophilically attack the carbonyl carbons of acetylacetone. This is followed by dehydration to form enamine intermediates.

  • Cyclization: Under strong acidic conditions, an intramolecular electrophilic aromatic substitution occurs, where the pyridine ring is attacked by the enamine, leading to the formation of the two new fused rings. This is typically the rate-determining step.[2]

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic this compound.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2 & 3: Cyclization & Aromatization 2,6-Diaminopyridine 2,6-Diaminopyridine Enamine_Intermediate Enamine Intermediate 2,6-Diaminopyridine->Enamine_Intermediate + Acetylacetone (Nucleophilic Attack) Acetylacetone Acetylacetone Acetylacetone->Enamine_Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Substitution (Rate-Determining) Product This compound Cyclized_Intermediate->Product Dehydration & Aromatization

Caption: The Combes reaction pathway for this compound synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Question 1: My reaction yield is consistently low (<50%) upon scaling up. What are the likely causes and how can I improve it?

Low yield is one of the most common challenges in scaling up the Combes reaction. Several factors can contribute to this issue:

  • Inadequate Acid Catalyst Concentration: The cyclization step is heavily dependent on the acid catalyst. Insufficient acid can lead to incomplete reaction. Conversely, an excessive amount of a strong acid like sulfuric acid can lead to charring and degradation of the starting materials, especially at elevated temperatures.

    • Troubleshooting:

      • Catalyst Optimization: If using sulfuric acid, ensure a consistent and optimized amount is used. For a more controlled reaction, consider switching to polyphosphoric acid (PPA), which often serves as both the catalyst and solvent, providing a more homogeneous reaction medium and can lead to higher yields.

      • Temperature Control: Monitor the internal reaction temperature closely. Exothermic reactions upon acid addition can lead to localized overheating. Ensure gradual heating to the target temperature.

  • Sub-optimal Reaction Temperature and Time: The reaction requires sufficient thermal energy to overcome the activation barrier of the rate-determining cyclization step.

    • Troubleshooting:

      • Temperature Study: If the yield is low, a stepwise increase in the reaction temperature (e.g., in 10°C increments) while monitoring reaction progress by TLC or HPLC can help identify the optimal temperature.

      • Extended Reaction Time: At lower, more controlled temperatures, a longer reaction time may be necessary for the reaction to reach completion.

  • Impure Starting Materials: The purity of 2,6-diaminopyridine and acetylacetone is crucial. Impurities can lead to the formation of colored byproducts that complicate purification and reduce the yield of the desired product.

    • Troubleshooting:

      • Purity Analysis: Always verify the purity of your starting materials by NMR or other suitable analytical methods before starting the reaction.

      • Purification of Starting Materials: If necessary, recrystallize or distill the starting materials to remove impurities.

ParameterCondition A (Low Yield)Condition B (Optimized)Anticipated YieldReference
Catalyst Sulfuric AcidPolyphosphoric Acid (PPA)>70%[3]
Temperature < 100 °C120-140 °C>70%[4]
Reaction Time < 2 hours3-5 hours>70%[4]

Question 2: The reaction mixture becomes a thick, dark tar that is difficult to work with. How can I prevent this?

The formation of a tar-like substance is a common issue in acid-catalyzed reactions at high temperatures. This is often due to the polymerization or degradation of starting materials and intermediates.

  • Cause: Uncontrolled exotherms upon addition of the acid catalyst, or prolonged heating at excessively high temperatures.

    • Troubleshooting:

      • Controlled Addition: Add the acid catalyst slowly and portion-wise to the reaction mixture, preferably in an ice bath to manage the initial exotherm.

      • Solvent Choice: While often run neat, the use of a high-boiling inert solvent can help to better control the temperature and prevent localized overheating. However, this may require re-optimization of the reaction conditions.

      • Use of Polyphosphoric Acid (PPA): PPA often leads to cleaner reactions compared to sulfuric acid, as it provides a more controlled and homogeneous reaction environment.

Question 3: During workup, I am having trouble isolating the product. What is the best procedure for purification?

The purification of this compound from the crude reaction mixture can be challenging due to the presence of acidic residues and colored byproducts.

  • Standard Workup Procedure:

    • Neutralization: After cooling the reaction mixture, it should be carefully poured onto crushed ice and neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 8-9. The product, being a weak base, will precipitate out of the aqueous solution.

    • Filtration: The precipitated solid is collected by filtration and washed thoroughly with water to remove any inorganic salts.

    • Drying: The crude product should be dried under vacuum.

  • Troubleshooting Purification:

    • Issue: The product does not precipitate upon neutralization.

      • Possible Cause: The product may be more soluble in the aqueous phase than anticipated, or the concentration is too low.

      • Solution: Extract the neutralized aqueous solution with an organic solvent like dichloromethane or chloroform. The combined organic extracts can then be dried and the solvent evaporated to yield the crude product.

    • Issue: The crude product is highly colored.

      • Possible Cause: Formation of polymeric or oxidized byproducts.

      • Solution:

        • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate). This is often effective at removing colored impurities.

        • Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a reliable method to obtain a pure product.[1]

G Crude_Mixture Crude Reaction Mixture (Post-Reaction) Neutralization Neutralization (e.g., NaOH, NH4OH) Crude_Mixture->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crude_Product Crude Solid Product Filtration->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Chromatography Column Chromatography (Silica Gel) Crude_Product->Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A typical workflow for the purification of this compound.

Question 4: Are there any significant byproducts I should be aware of in the Combes synthesis of this compound?

Since the reaction uses symmetrical starting materials (2,6-diaminopyridine and acetylacetone), the formation of regioisomers, a common issue in Combes syntheses with unsymmetrical ketones, is not a concern here.[2] However, other side reactions can occur:

  • Incomplete Cyclization: If the reaction conditions are not optimal, mono-cyclized intermediates may be present in the crude product. These are compounds where only one of the amino groups has reacted with acetylacetone to form a pyridine ring.

    • Detection: These intermediates will have a different retention factor (Rf) on TLC and a different retention time in HPLC compared to the starting material and the final product. Their mass will also be different.

    • Mitigation: Ensure optimal reaction temperature and time to drive the reaction to completion.

  • Polymerization/Degradation Products: As mentioned earlier, harsh acidic conditions and high temperatures can lead to the formation of complex, often colored, polymeric materials.

    • Mitigation: Careful control of reaction conditions, particularly temperature and the rate of acid addition, is key to minimizing these byproducts.

III. Recommended Experimental Protocol

The following protocol is a robust starting point for the gram-scale synthesis of this compound, based on established procedures for the Combes reaction.[3][4]

Materials:

  • 2,6-Diaminopyridine

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric Acid (PPA)

  • Ice

  • 10% Aqueous Sodium Hydroxide Solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-diaminopyridine (1.0 eq).

  • To the flask, add acetylacetone (2.2 eq).

  • With vigorous stirring, slowly and carefully add polyphosphoric acid (PPA) to the mixture. An exotherm will be observed.

  • Once the addition is complete, heat the reaction mixture to 130-140°C and maintain this temperature for 4-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane/methanol eluent).

  • After the reaction is complete, allow the mixture to cool to approximately 80-90°C and then carefully pour it onto a beaker of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is between 8 and 9. A precipitate should form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from ethanol/water.

IV. References

  • Khalifa, N. M., Al-Omara, M. A., & Ahmed, N. S. (2017). Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates. Russian Journal of General Chemistry, 87(10), 2462–2466.

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. --INVALID-LINK--

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. PMC. --INVALID-LINK--

  • Li, J., et al. (2012). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. International Journal of Molecular Sciences, 13(12), 15997-16011. --INVALID-LINK--

  • Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2598.

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.

  • Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3173. --INVALID-LINK--

  • Chandler, C. J., Deady, L. W., Reiss, J. A., & Tzimos, V. (1982). The synthesis of macrocyclic polyether-diesters incorporating 1,10-phenanthrolino and 1,8-naphthyridino subunits. Journal of Heterocyclic Chemistry, 19(5), 1017-1019.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction. BenchChem.

  • Al-Mulla, A. (2017). The Direct Catalytic Asymmetric Aldol Reaction. PMC. --INVALID-LINK--

  • Fun, H.-K., et al. (2009). This compound. IUCrData. --INVALID-LINK--

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. --INVALID-LINK--

  • Li, Y., et al. (2021). Diversity-oriented chiral phosphoric acid catalyzed alkylation of indolizines with aminals. Organic Chemistry Frontiers.

  • Various Authors. (n.d.). Combes Quinoline Synthesis. Various Sources.

  • Sciforum. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Sciforum.

  • Paudel, Y. N., et al. (2021). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. PMC. --INVALID-LINK--

  • Mowbray, C. E., et al. (2017). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC. --INVALID-LINK--

References

Preventing byproduct formation in Friedländer annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer Annulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their quinoline synthesis, with a specific focus on preventing byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the Friedländer annulation in a question-and-answer format, providing both diagnostic advice and preventative strategies.

FAQ 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The issue of regioselectivity arises when using unsymmetrical ketones, which possess two different enolizable α-methylene groups. This leads to the formation of two distinct constitutional isomers of the quinoline product. The ratio of these isomers is highly dependent on the reaction conditions, particularly the catalyst and temperature.

Underlying Mechanism: The initial condensation step can occur at either the more or less sterically hindered α-carbon of the ketone. Thermodynamic control, typically favored by higher temperatures and longer reaction times, often leads to the more substituted, stable quinoline isomer. Conversely, kinetic control, favored by lower temperatures and specific catalysts, can promote the formation of the less substituted isomer.

Strategies for Controlling Regioselectivity:

  • Catalyst Selection: The choice of catalyst is paramount in directing the regioselectivity.

    • Amine Catalysts: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to be highly effective in favoring the formation of 2-substituted quinolines from methyl ketones. Notably, the bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has demonstrated excellent regioselectivity.[1]

    • Lewis Acids: Certain Lewis acids can also influence regioselectivity. It is often a matter of empirical screening to find the optimal Lewis acid for a specific substrate combination.

    • Ionic Liquids: Specific ionic liquids can also promote the formation of a single regioisomer.[2]

  • Temperature Control: As a general rule, higher temperatures tend to favor the thermodynamically more stable, more substituted quinoline isomer. Conversely, running the reaction at lower temperatures may increase the proportion of the kinetically favored, less substituted product.

  • Slow Addition of the Ketone: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture can significantly enhance regioselectivity, particularly when using amine catalysts.[1] This technique helps to maintain a low concentration of the ketone, which can favor the kinetically controlled pathway.

Illustrative Data on Catalyst Effect on Regioselectivity:

CatalystSubstratesTemperature (°C)Regioisomeric Ratio (2-substituted : 2,3-disubstituted)Reference
Pyrrolidine2-aminobenzaldehyde + 2-butanone100>95:5Dormer et al., 2003
TABO2-aminonicotinaldehyde + 2-butanone10096:4Dormer et al., 2003
KOH2-aminobenzaldehyde + 2-butanoneRefluxMixture of isomersTraditional Friedländer

Decision-Making Workflow for Regioselectivity Issues:

G start Mixture of Regioisomers Observed catalyst Is an amine catalyst (e.g., pyrrolidine, TABO) being used? start->catalyst temp Is the reaction temperature optimized? catalyst->temp Yes lewis_acid Consider screening Lewis acid catalysts or ionic liquids. catalyst->lewis_acid No addition Is the ketone added slowly? temp->addition solution_temp Experiment with lower temperatures for kinetic control or higher for thermodynamic control. temp->solution_temp No solution_amine Implement slow addition of the ketone. addition->solution_amine No end Improved Regioselectivity addition->end Yes lewis_acid->end solution_amine->end solution_temp->end

Caption: Troubleshooting flowchart for regioselectivity issues.

FAQ 2: I am observing significant amounts of a byproduct that appears to be from the self-condensation of my ketone. How can I prevent this?

Answer:

Aldol condensation of the ketone starting material is a common side reaction, particularly under basic conditions.[2] This occurs when an enolizable ketone reacts with another molecule of itself to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. This side reaction consumes the ketone, reducing the yield of the desired quinoline.

Underlying Mechanism:

Under basic catalysis, a proton is abstracted from the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ketone molecule. Subsequent protonation yields the aldol addition product, which can then eliminate water to form the aldol condensation product.

Strategies for Preventing Ketone Self-Condensation:

  • Catalyst Choice:

    • Acid Catalysis: Switching from a base-catalyzed to an acid-catalyzed system can often mitigate aldol condensation. Lewis acids or Brønsted acids like p-toluenesulfonic acid can be effective.[3]

    • Milder Bases: If a basic catalyst is required, using a milder, non-nucleophilic base may reduce the rate of self-condensation compared to strong bases like KOH or NaOH.

  • Reaction Conditions:

    • Stoichiometry: Using a slight excess of the 2-aminoaryl aldehyde or ketone can help to ensure that the methylene component is consumed in the desired Friedländer reaction rather than in self-condensation.

    • Temperature: Lowering the reaction temperature can sometimes disfavor the aldol condensation pathway, which may have a higher activation energy than the initial steps of the Friedländer reaction.

  • Use of Pre-formed Intermediates: To completely avoid ketone self-condensation, one can use an imine analog of the 2-aminoaryl aldehyde or ketone. This pre-formed Schiff base can then react with the ketone, bypassing the conditions that favor aldol side reactions.

Mechanism of Aldol Self-Condensation:

G cluster_0 Ketone Self-Condensation Ketone_1 R-CH2-CO-R' Enolate R-CH(-)-CO-R' Ketone_1->Enolate Base (-H+) Ketone_2 R-CH2-CO-R' Enolate->Ketone_2 Nucleophilic Attack Adduct R-CH2-C(O-)-R'-(CH(R)-CO-R') Ketone_2->Adduct Beta_Hydroxy_Ketone R-CH2-C(OH)-R'-(CH(R)-CO-R') Adduct->Beta_Hydroxy_Ketone +H+ Enone R-CH=C(R')-(CH(R)-CO-R') Beta_Hydroxy_Ketone->Enone -H2O

Caption: Pathway of ketone aldol self-condensation.

FAQ 3: My reaction is messy, and I suspect self-condensation of the 2-aminobenzaldehyde. Is this a known issue?

Answer:

Yes, the self-condensation of 2-aminobenzaldehyde is a well-documented side reaction. This starting material is known to be unstable and can readily undergo self-condensation, particularly in the presence of acid, to form trimers and other oligomeric byproducts.[4][5]

Underlying Mechanism:

The self-condensation is a complex process that can lead to various cyclic structures. The most commonly cited byproduct is a trimer formed through a series of intermolecular Schiff base formations and cyclizations.

Strategies to Minimize 2-Aminobenzaldehyde Self-Condensation:

  • Slow Addition: The most effective strategy is the slow and controlled addition of the 2-aminobenzaldehyde to the reaction mixture. This maintains a low concentration of the aldehyde at any given time, favoring the desired bimolecular reaction with the ketone over the self-condensation pathway.[5]

  • In Situ Generation: An alternative approach is to generate the 2-aminobenzaldehyde in situ from a stable precursor, such as 2-nitrobenzaldehyde. The reduction of the nitro group to the amine in the presence of the ketone can lead to a clean and efficient one-pot Friedländer synthesis, as the freshly generated 2-aminobenzaldehyde is immediately consumed in the desired reaction.[6]

  • Use of a Stable Derivative: Employing a more stable derivative of 2-aminobenzaldehyde, such as an acetal, can prevent self-condensation. The acetal is then deprotected under the reaction conditions to release the aldehyde for the Friedländer annulation.

Proposed Mechanism for Trimer Formation from 2-Aminobenzaldehyde:

G cluster_1 2-Aminobenzaldehyde Self-Condensation Aldehyde_1 2-NH2-C6H4-CHO Aldehyde_2 2-NH2-C6H4-CHO Aldehyde_1->Aldehyde_2 Condensation Dimer Intermediate Dimer Aldehyde_2->Dimer Aldehyde_3 2-NH2-C6H4-CHO Dimer->Aldehyde_3 Condensation Trimer Cyclic Trimer Aldehyde_3->Trimer Cyclization

References

Technical Support Center: Column Chromatography for Naphthyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for naphthyridine purification. Naphthyridines represent a vital class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] However, their unique physicochemical properties—namely their basicity and polarity—often introduce significant challenges during purification by column chromatography.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the column chromatography of naphthyridine derivatives. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and effectively troubleshoot your separations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about designing a purification strategy for naphthyridine compounds.

Q1: What are the primary challenges when purifying naphthyridines with silica gel chromatography?

Naphthyridines, being basic nitrogen heterocycles, present two main challenges on standard silica gel:

  • Strong Adsorption: The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This can lead to very high retention, requiring highly polar mobile phases to elute the compound, which in turn can reduce separation selectivity.

  • Peak Tailing and Streaking: The interaction with acidic silica sites is often non-uniform, causing the compound to move unevenly through the column. This results in broad, tailing peaks, which significantly compromises purity and recovery.[2] In severe cases, a portion of the compound may bind irreversibly or even decompose.[3][4]

Q2: Which chromatographic mode is most suitable for naphthyridines?

The choice depends on the specific properties of your naphthyridine derivative.

  • Normal-Phase Chromatography (NP): This is the most common method. It uses a polar stationary phase (like silica or alumina) and a non-polar to moderately polar mobile phase.[5] It is highly effective, provided that the mobile phase is modified to mitigate the issues described in Q1.

  • Reversed-Phase Chromatography (RP): This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a water/acetonitrile or water/methanol mixture).[6][7] RP is excellent for moderately polar to non-polar naphthyridines and is the standard for analytical HPLC purity checks. Its success is highly dependent on controlling the mobile phase pH.[6][8]

  • Ion-Exchange Chromatography (IEX): Because naphthyridines are basic, they can be protonated to form cations. Cation-exchange chromatography can be a powerful tool for separating compounds based on differences in their charge.[9][10][11][12] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[10]

  • Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange characteristics).[13][14][15][16] MMC can offer unique selectivity for complex mixtures of polar, ionizable compounds like naphthyridines.[13][14]

Q3: How do I select the right stationary phase?

  • Silica Gel: This is the default choice for normal-phase chromatography due to its versatility and low cost.[3] For naphthyridines, standard acidic silica gel is often the cause of purification issues.

  • Deactivated or Neutral Silica: If decomposition or irreversible binding is observed, consider using a deactivated silica gel.

  • Alumina (Al₂O₃): Alumina is a good alternative to silica. It is available in acidic, neutral, and basic forms. Basic alumina is often an excellent choice for purifying basic compounds like naphthyridines as it minimizes the strong acidic interactions that cause tailing.[3]

  • C18 (Octadecylsilane) Bonded Silica: This is the workhorse for reversed-phase chromatography. It separates compounds primarily based on hydrophobicity.[6][7]

  • Aromatic Stationary Phases (e.g., Phenyl-Hexyl): These phases can offer different selectivity compared to C18 for aromatic compounds like naphthyridines, due to potential π-π stacking interactions.[17]

Q4: How do I choose a mobile phase for normal-phase purification of a naphthyridine?

The key is to find a solvent system that provides an ideal retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, typically between 0.2 and 0.4.[2]

  • Start Simple: Begin with a binary system of a non-polar solvent and a polar solvent. Common starting points include Hexane/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH).[2][3]

  • Add a Basic Modifier: To prevent peak tailing, add a small amount of a basic modifier to the mobile phase. This base will compete with your naphthyridine for binding to the acidic sites on the silica gel.

    • Triethylamine (Et₃N): Add 0.1-1% to your mobile phase. This is the most common and effective choice.[2]

    • Ammonium Hydroxide (NH₄OH): If your compound is very polar, a small percentage of methanolic ammonia in a DCM/MeOH system can be effective.[3]

    • Pyridine: Can be used but is less common due to its odor and higher boiling point.

Q5: What is the role of pH in purifying naphthyridines?

The pH of the mobile phase is a critical parameter, especially in reversed-phase and ion-exchange chromatography, because it controls the ionization state of the naphthyridine.[18][19]

  • Mechanism: A naphthyridine has a specific pKa, the pH at which it is 50% ionized (protonated) and 50% neutral.[20]

    • At a pH below the pKa, the naphthyridine will be predominantly in its protonated, cationic form, which is more polar.

    • At a pH above the pKa, it will be in its neutral, less polar form.

  • Impact on Retention (Reversed-Phase): In RP-HPLC, the neutral form is more hydrophobic and will be retained more strongly on the C18 column, leading to a longer retention time. The ionized form is more polar and will elute faster.[8][19] By carefully buffering the mobile phase pH, you can dramatically alter selectivity and retention.[8] For reproducible results, the mobile phase pH should be controlled with a buffer and kept at least 1.5-2 pH units away from the compound's pKa.[19]

Troubleshooting Guide

Direct answers to specific experimental problems.

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not elute from the column (streaks from origin on TLC). 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the acidic silica gel stationary phase.1. Increase mobile phase polarity. Gradually increase the proportion of the polar solvent (e.g., from 5% MeOH in DCM to 10-20%).[2][3] 2. Add a basic modifier. Incorporate 0.5-1% triethylamine or ammonium hydroxide in your mobile phase to disrupt the strong interaction with silica.[2] 3. Switch stationary phase. Use neutral or basic alumina instead of silica gel.[3]
Significant peak tailing or streaking. 1. Strong acid-base interaction between the basic naphthyridine and acidic silanol groups.[2] 2. Column overloading. Too much sample was loaded for the column size.1. Add a basic modifier. This is the most effective solution. Add 0.1-1% triethylamine to your eluent.[2] 2. Reduce the sample load. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. 3. Change the stationary phase to neutral alumina.[3]
Poor separation of the target compound from an impurity. 1. Inadequate mobile phase selectivity. The chosen solvent system does not resolve the compounds. 2. Incorrect stationary phase. The stationary phase does not provide enough differential interaction.1. Re-optimize the mobile phase with TLC. Test different solvent combinations (e.g., switch from EtOAc/Hexane to DCM/MeOH or try a three-component system).[3] 2. Try a different chromatography mode. If normal-phase fails, consider reversed-phase HPLC, which separates based on a different principle (hydrophobicity).[6]
The compound appears to be decomposing on the column. 1. The compound is unstable on the acidic silica gel.[4] 2. The compound is sensitive to prolonged exposure to the solvent or stationary phase.1. Use a deactivated stationary phase. Try neutral alumina or a commercially available deactivated silica gel.[3] 2. Work quickly. Use flash chromatography with positive pressure to minimize the time the compound spends on the column. 3. Perform a stability test. Spot the compound on a TLC plate, let it sit for an hour, then elute it to see if a new decomposition spot appears.[4]
Purification results are not reproducible. 1. Inconsistent column packing. Air bubbles or channels in the column bed lead to uneven flow.[2][3] 2. Variations in mobile phase composition. Small changes in solvent ratios or modifier concentration can alter retention.[3] 3. Changes in silica gel activity. The water content of silica gel can vary between batches, affecting its properties.1. Use a consistent packing method. A slurry packing method is generally more reliable for creating a homogenous column bed.[2][3] 2. Prepare fresh mobile phase in sufficient quantity for the entire run and mix it thoroughly.[3] 3. Use silica gel from the same manufacturer/lot for a series of related purifications.
Visual Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common purification issues with naphthyridines.

TroubleshootingWorkflow cluster_problems Identify Problem cluster_solutions Implement Solution start Initial Purification Attempt result Analyze Fractions by TLC/LCMS start->result no_elution Problem: No Elution / High Retention result->no_elution Rf = 0 tailing Problem: Peak Tailing / Streaking result->tailing Streaking poor_sep Problem: Poor Separation result->poor_sep Overlapping Spots decomposition Problem: Decomposition result->decomposition New Spots Appear end_node Successful Purification result->end_node Clean Separation sol_polarity Increase Mobile Phase Polarity (e.g., more MeOH in DCM) no_elution->sol_polarity sol_modifier Add Basic Modifier to Eluent (0.1-1% Triethylamine) no_elution->sol_modifier tailing->sol_modifier sol_reoptimize Re-optimize Mobile Phase (Test different solvent systems) poor_sep->sol_reoptimize sol_new_mode Switch Chromatography Mode (e.g., Normal -> Reversed-Phase) poor_sep->sol_new_mode decomposition->sol_modifier sol_alumina Switch to Neutral/Basic Alumina decomposition->sol_alumina sol_polarity->result Re-run sol_modifier->result Re-run sol_reoptimize->result Re-run sol_new_mode->result Re-run sol_alumina->result Re-run

Caption: A decision tree for troubleshooting naphthyridine column chromatography.

Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography

This protocol provides a robust starting point for purifying a naphthyridine derivative using flash chromatography on silica gel.

  • Solvent System Selection (TLC):

    • Develop a mobile phase using TLC. The goal is an Rƒ value between 0.2-0.4 for your target compound.[2]

    • Start with a common solvent system (e.g., 50% EtOAc in Hexane or 5% MeOH in DCM).

    • Crucially, add 0.5% triethylamine (Et₃N) to the TLC solvent jar. This will mimic the conditions in the column and give a more accurate prediction of the separation.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size for your sample mass (e.g., 40g silica for a 0.5-1g sample).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane if you plan a gradient).[3]

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.[3]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[2][3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of DCM or the mobile phase.[21] Carefully pipette this solution onto the top of the column bed.[21]

    • Dry Loading (Recommended for Poorly Soluble Samples): Dissolve the crude sample in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (2-3x the sample mass) to the solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[21] Carefully add this powder to the top of the packed column.[21]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (containing 0.1-0.5% Et₃N) to the column.

    • Begin elution using positive pressure. If using a gradient, start with a non-polar mixture and gradually increase the proportion of the polar solvent.[3]

    • Collect fractions and monitor the separation using TLC to identify which fractions contain the pure product.[2]

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified naphthyridine.[2]

References

Technical Support Center: Recrystallization of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2,7-Dimethyl-1,8-naphthyridine. The methodologies and advice presented herein are synthesized from established chemical principles and literature precedents to ensure scientific integrity and practical applicability.

Introduction to the Purification of this compound

This compound is a key heterocyclic scaffold in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications, including synthesis of more complex molecules and biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind.

This guide will address common challenges encountered during the recrystallization of this compound and provide systematic, evidence-based solutions.

Troubleshooting Guide: Recrystallization of this compound

This section is designed to address specific issues that may arise during the experimental process.

Question 1: My crude this compound fails to crystallize from solution upon cooling. What are the likely causes and how can I induce crystallization?

Answer:

Failure to crystallize is a common issue that can typically be attributed to one of three main causes: excessive solvent, a highly supersaturated and stable solution, or the presence of impurities that inhibit crystal nucleation.

Causality and Remediation:

  • Excessive Solvent: The most frequent reason for crystallization failure is the use of too much solvent, which keeps the compound fully dissolved even at lower temperatures.

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate to dryness.

  • Stable Supersaturated Solution: Sometimes, even when the concentration is appropriate, the solution may resist nucleation.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

    • Solution 3: Drastic Cooling: If the above methods fail, try cooling the solution in an ice bath or even a dry ice/acetone bath. This can sometimes force crystallization, although it may lead to the formation of smaller crystals.

  • Inhibitory Impurities: Certain impurities can act as crystal growth inhibitors.

    • Solution: If crystallization repeatedly fails, consider a preliminary purification step. For 1,8-naphthyridine derivatives, an acidic wash of the crude material dissolved in an organic solvent (like dichloromethane or ethyl acetate) can remove basic impurities. Alternatively, passing the crude product through a short plug of silica gel can remove polar impurities.

Question 2: Instead of crystals, my this compound is "oiling out" into a second liquid phase. How can I prevent this and obtain a crystalline solid?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solubility of the compound in the solvent is so high that it comes out as a liquid. While this compound likely has a relatively high melting point based on its analogues[1], "oiling out" can still occur due to solvent choice or the presence of impurities that depress the melting point.

Causality and Remediation:

  • High Solute Concentration and Rapid Cooling: If the solution is too concentrated and cooled too quickly, the compound may not have time to form an ordered crystal lattice and will separate as a supercooled liquid.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (10-20% more) and allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.

  • Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent for your compound.

    • Solution: Consider a different solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (like chloroform or methanol) and then slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexanes or diethyl ether) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A methanol-ether mixture has been successfully used for a similar naphthyridine derivative[1].

Question 3: I've managed to obtain crystals, but they are very fine needles or a powder. How can I grow larger, more well-defined crystals?

Answer:

The formation of very small crystals is typically a result of rapid nucleation and crystal growth, which is often caused by cooling the solution too quickly or having a very high level of supersaturation.

Causality and Remediation:

  • Rapid Cooling: Fast cooling leads to the rapid formation of many nucleation sites, resulting in a large number of small crystals.

    • Solution: Slow down the cooling process. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. For even slower cooling, you can place the flask in a Dewar filled with warm water and allow it to cool overnight.

  • High Supersaturation: A very concentrated solution will crystallize rapidly.

    • Solution: Use a slightly larger volume of solvent. This will decrease the level of supersaturation and slow down the rate of crystallization, allowing for the growth of larger and purer crystals.

Question 4: My final product is colored, but the literature reports this compound as colorless. How can I remove the colored impurities?

Answer:

Colored impurities are common in organic synthesis and often arise from side reactions or the degradation of starting materials or products. These impurities are typically highly conjugated and absorb visible light.

Causality and Remediation:

  • Presence of Highly Conjugated Impurities: These impurities are often more soluble than the desired product.

    • Solution 1: Recrystallization: A careful recrystallization is often sufficient to remove colored impurities, as they will ideally remain in the mother liquor.

    • Solution 2: Activated Charcoal: If recrystallization alone is insufficient, you can use a small amount of activated charcoal. After dissolving the crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip) and swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Based on literature for the compound and its analogues, good starting points for solvent selection include:

  • Single Solvents: Methanol, Ethanol, Chloroform.

  • Solvent Systems (Solvent/Anti-solvent):

    • Chloroform/Methanol[1]

    • Methanol/Diethyl Ether[1]

A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

Q2: What is the expected appearance of pure this compound?

Pure this compound has been reported to form colorless blocks upon slow evaporation from chloroform[2]. A white to off-white crystalline solid is expected from a successful recrystallization.

Q3: Is column chromatography a viable alternative for purification?

Yes, silica gel column chromatography is a very effective method for purifying 1,8-naphthyridine derivatives and can be used if recrystallization fails to yield a product of sufficient purity[3]. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q4: How can I confirm the purity of my recrystallized this compound?

The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals with correct integrations and no significant impurity peaks.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Data Summary and Protocols

Table 1: Recommended Solvents for Recrystallization Screening
Solvent/SystemTypeBoiling Point (°C)Rationale
MethanolPolar Protic65Successfully used for related naphthyridines[1].
EthanolPolar Protic78A common and effective recrystallization solvent.
ChloroformPolar Aprotic61Known to dissolve the target compound[2].
Chloroform/MethanolMixedVariableUsed for a closely related analogue[1].
Methanol/Diethyl EtherMixedVariableUsed for a related naphthyridine derivative[1].
Ethyl Acetate/HexanesMixedVariableA common solvent/anti-solvent pair for moderately polar compounds.
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagrams

Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filt->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure Final Product

Caption: General workflow for the single-solvent recrystallization of this compound.

Troubleshooting Logic

G start Cooled Solution q1 Crystals Formed? start->q1 no_xtal No Crystals q1->no_xtal No yes_xtal Yes q1->yes_xtal Yes sol1 Reduce Solvent Scratch/Seed Cool Further no_xtal->sol1 q2 Problem? yes_xtal->q2 oiled_out Oiled Out q2->oiled_out Oiled Out fine_powder Fine Powder q2->fine_powder Fine Powder good_xtal Good Crystals q2->good_xtal No Problem sol2 Reheat, Add Solvent Cool Slowly Change Solvent oiled_out->sol2 sol3 Use More Solvent Cool Slower fine_powder->sol3

References

Technical Support Center: 1,8-Naphthyridine Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth explanations and actionable solutions in a question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Setup and Optimization

Question 1: I'm setting up a Friedländer annulation for a 1,8-naphthyridine synthesis for the first time. What are the most critical parameters to control for a successful reaction?

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone for preparing 1,8-naphthyridines.[1] Success hinges on several key factors:

  • Quality of Starting Materials: The purity of your 2-aminonicotinaldehyde (or related ketone) is paramount. Impurities in this starting material can lead to significant side product formation.[2]

  • Choice of Catalyst: The reaction is typically catalyzed by either an acid or a base.[1] While traditional methods often use strong acids or bases like sodium hydroxide or sulfuric acid, these can lead to degradation and side reactions.[1][3] Modern methods often employ milder and more efficient catalysts. Recent literature highlights the use of ionic liquids, such as choline hydroxide (ChOH), which can act as a non-toxic, metal-free, and water-soluble catalyst, often leading to excellent yields.[4][5]

  • Solvent Selection: The choice of solvent is crucial. While many traditional syntheses use organic solvents, recent advancements have shown that water can be an excellent solvent for the Friedländer reaction, especially when using a suitable catalyst like ChOH.[4][5][6] This "green chemistry" approach not only is environmentally friendly but can also simplify product isolation.[7]

  • Reaction Temperature: The reaction can be sensitive to temperature. While some classical methods require high temperatures (150-220°C), this can promote side reactions.[3] Optimization of the temperature is often necessary, and milder conditions (e.g., 50°C) have been shown to be effective with modern catalysts.[4][5][8]

Question 2: My Friedländer synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields are a common frustration in Friedländer synthesis. Here’s a breakdown of potential culprits and their solutions:

  • Harsh Reaction Conditions: High temperatures and strong acids or bases can degrade your starting materials and product.[1] Consider switching to a milder catalyst system. For example, ionic liquids have been shown to give high yields under milder conditions.[9][10]

  • Suboptimal Catalyst: The catalyst may be inappropriate for your specific substrates. If using a traditional base like KOH or NaOH, you might see improvement with a switch to a Lewis acid or a modern catalyst like an ionic liquid.[3][9]

  • Side Reactions: The self-condensation of your ketone (an aldol condensation) can be a significant competing reaction that consumes your starting material.[1] To mitigate this, you can try slowly adding the ketone to the reaction mixture.[11]

  • Incomplete Reaction: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, you may need to increase the reaction time or temperature incrementally.[1]

Here is a summary of common issues and suggested solutions:

Problem Potential Cause Suggested Solution
Low YieldHarsh reaction conditionsUse a milder catalyst (e.g., ionic liquid) and lower the reaction temperature.[1][9][10]
Inactive or inappropriate catalystUse a fresh batch of catalyst or screen different types of catalysts (acidic, basic, Lewis acid).[1]
Side reactions (e.g., aldol condensation)Slowly add the ketone to the reaction mixture to minimize its self-condensation.[11]
Incomplete reactionIncrease reaction time and monitor by TLC. A modest increase in temperature may also be beneficial.[1]
Poor solubility of reactantsSwitch to a solvent in which your starting materials are more soluble, such as DMF or ethanol.[1]

Question 3: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

When using an unsymmetrical ketone, two different modes of cyclization can occur, leading to a mixture of products.[9] Achieving high regioselectivity is a common challenge. Here are some strategies to consider:

  • Catalyst Choice: Certain catalysts can favor the formation of one regioisomer over the other. For instance, the use of a specific basic ionic liquid, [Bmmim][Im], has been reported to generate exclusive products in excellent yields with unsymmetrical ketones.[9][10]

  • Slow Addition of the Ketone: The slow addition of the unsymmetrical ketone to the reaction mixture has been shown to increase regioselectivity in some cases.[11] This is because it keeps the concentration of the ketone low, which can disfavor one of the competing reaction pathways.

Section 2: Alternative Synthetic Routes

Question 4: The Friedländer synthesis isn't working well for my substrate. What are some alternative methods for synthesizing the 1,8-naphthyridine core?

While the Friedländer reaction is popular, several other named reactions can be used to construct the 1,8-naphthyridine skeleton.[9] These include:

  • Skraup-Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[12][13] A proposed mechanism involves a fragmentation-recombination pathway.[14] This method can be adapted for the synthesis of 1,8-naphthyridines by using an appropriate aminopyridine derivative instead of aniline.

  • Combes Synthesis: This acid-catalyzed reaction of anilines with β-diketones can also be adapted for 1,8-naphthyridine synthesis.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group.

  • Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters.

The choice of method will depend on the desired substitution pattern on the 1,8-naphthyridine ring and the availability of starting materials.

Question 5: I need to synthesize the starting material, 2-amino-3-pyridinecarboxaldehyde. What is an efficient way to do this?

2-Amino-3-pyridinecarboxaldehyde is a key precursor for many 1,8-naphthyridine syntheses.[15] An efficient synthesis involves the ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reaction with dimethylformamide (DMF) and subsequent acid hydrolysis.[2] It is important to carefully select the base and solvent to avoid the formation of impurities.[2]

Section 3: Product Purification and Characterization

Question 6: My crude 1,8-naphthyridine product is impure. What are the common impurities and how can I remove them?

Common impurities in 1,8-naphthyridine synthesis include unreacted starting materials (especially the 2-aminopyridine derivative), residual high-boiling solvents (like DMSO or pyridine), and side-products from incomplete or alternative cyclization pathways.[16]

Here are some effective purification strategies:

  • Acidic Wash: To remove basic impurities like unreacted 2-aminopyridine, an acidic wash during the workup is highly effective.[16] Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurity will be protonated and partition into the aqueous layer.[16]

  • Recrystallization: For solid crude products, recrystallization is often the best first step for purification.[16] This technique can be very effective at removing small amounts of impurities.

  • Silica Gel Column Chromatography: If recrystallization is not effective or if your product is an oil, silica gel column chromatography is the next logical step.[16] This method is excellent for separating compounds with different polarities.

Question 7: How do I choose between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?

The choice between these two powerful purification techniques depends on the nature of your crude product and the impurities present.

  • Recrystallization is generally preferred for solid products when you have a good idea of a suitable solvent system. It is often faster and less solvent-intensive than chromatography for large quantities of material.

  • Column chromatography is more versatile and can be used for both solid and oily products. It is particularly useful when dealing with complex mixtures of impurities or when the impurities have similar polarities to the desired product.[16]

Protocol 1: Acidic Wash for Removal of Basic Impurities [16]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[16]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization [16]

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[16]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[16]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography [16]

  • Eluent Selection: Determine a suitable eluent system using TLC.

  • Column Packing: Pack a column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the column.[16]

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[16]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[16]

Visualizing the Friedländer Synthesis

The following diagram illustrates a plausible mechanistic pathway for the Friedländer synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol Adduct Aldol Condensation Ketone Ketone Ketone->Aldol Adduct Enone Enone Aldol Adduct->Enone Dehydration Schiff Base/Imine Schiff Base/Imine Enone->Schiff Base/Imine Imination 1,8-Naphthyridine 1,8-Naphthyridine Schiff Base/Imine->1,8-Naphthyridine Cyclization & Dehydration

Caption: A simplified workflow of the Friedländer synthesis.

This diagram outlines one of the proposed mechanisms for the Friedländer synthesis, proceeding through an initial aldol condensation followed by cyclization and dehydration to form the 1,8-naphthyridine product.[17] An alternative pathway involves the initial formation of a Schiff base.[17]

References

Navigating the Skraup Synthesis: A Technical Guide to Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Support Center for Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a classic method for preparing quinolines, is a powerful tool in organic chemistry. However, it is notoriously challenging due to its vigorous nature and the frequent formation of intractable tar, which can drastically reduce yields and complicate purification.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate tar formation and optimize your reaction outcomes.

Technical Troubleshooting Guide

This section addresses specific issues you may encounter during the Skraup synthesis, offering explanations and actionable solutions based on established chemical principles.

Question 1: My reaction mixture rapidly turned into a thick, black, unworkable tar. What is the primary cause and how can I prevent this?

Answer: This is the most common failure mode in the Skraup synthesis. The primary culprit is the uncontrolled polymerization of acrolein.[1][3][4]

  • Causality: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[1][3][5][6][7][8] Under the harsh acidic and high-temperature conditions of the reaction, acrolein readily polymerizes, leading to the formation of tarry byproducts.[1][3][4] If the reaction temperature is too high or the heat is not dissipated effectively, this polymerization process can dominate, consuming your starting materials and resulting in a low yield of the desired quinoline.[4]

  • Preventative Measures & Protocol Adjustments:

    • Use a Moderator: The addition of a moderator is crucial to tame the reaction's violence and control the exotherm.[4] Ferrous sulfate (FeSO₄) is the most common and effective choice.[1][4][9] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[1][9] Boric acid has also been reported as a successful moderator.[9][10]

    • Controlled Reagent Addition: The order of addition is critical. The standard, recommended order is: aromatic amine, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with adequate cooling (e.g., in an ice-water bath).[1][9] Adding the sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[9]

    • Gradual and Controlled Heating: Do not heat the mixture rapidly.[4]

      • Gently heat the mixture to initiate the reaction. You will observe the onset of boiling.

      • Once boiling begins, remove the external heat source immediately .[1] The exothermic nature of the reaction should be sufficient to sustain reflux for a period (often 30-60 minutes).[1]

      • Only reapply heat to maintain a gentle reflux after the initial vigorous exotherm has subsided.[1]

Question 2: Despite controlling the initial exotherm, I'm still getting significant tar formation and low yields. What other factors should I consider?

Answer: If temperature control isn't the sole issue, you should evaluate your choice of oxidizing agent and the specific reaction conditions.

  • Causality: The choice of oxidant can significantly influence the reaction's vigor and byproduct profile.[1] The traditional oxidant, nitrobenzene, which often serves as the solvent as well, can lead to very vigorous reactions.[11]

  • Troubleshooting & Optimization:

    • Alternative Oxidizing Agents: Consider using a milder or more controllable oxidizing agent. While nitrobenzene is effective, arsenic acid is known to result in a less violent reaction.[1][11] Iodine (I₂) or iodide salts (e.g., NaI) have also been successfully used, often in catalytic amounts, and are considered a "greener" alternative.[1][7][12]

    • Substrate Reactivity: The electronic nature of the substituents on your aniline starting material plays a major role.

      • Electron-donating groups generally favor the reaction.

      • Strong electron-withdrawing groups (like a nitro group) deactivate the aromatic ring, making it less nucleophilic.[13] This can require harsher conditions, which in turn increases the likelihood of tar formation and leads to lower yields.[1][13] If you are using a strongly deactivated aniline, you may need to explore alternative synthetic routes.

    • Purity of Reagents: Ensure your reagents are pure. In particular, the glycerol should be anhydrous or contain very little water ("dynamite" glycerol, <0.5% water).[5][9] The presence of excess water can lower the yield.[9]

Question 3: How can I effectively remove the tar and isolate my quinoline product from the crude reaction mixture?

Answer: Tar removal is a significant challenge, but standard purification techniques are effective.

  • Recommended Protocol:

    • Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar.[1]

      • After the reaction is complete and has cooled, carefully make the mixture strongly alkaline by adding a concentrated sodium hydroxide solution. This must be done with cooling.

      • Pass steam through the alkaline mixture. The quinoline will co-distill with the water.

    • Solvent Extraction: The quinoline can be recovered from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[1]

    • Activated Carbon Treatment: If the isolated product is still colored by impurities, dissolving it in a suitable solvent and treating it with activated carbon can help decolorize it.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis?

The Skraup synthesis involves four primary steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[1][8]

  • Michael Addition: The aromatic amine (e.g., aniline) performs a conjugate (Michael) addition to the acrolein.[3][14]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring-closure, followed by dehydration to form a 1,2-dihydroquinoline.[15][16]

  • Oxidation: The dihydroquinoline is then oxidized by an oxidizing agent (e.g., nitrobenzene) to yield the final aromatic quinoline product.[14][15][16]

Q2: Are there "greener" or safer alternatives to the classical Skraup synthesis?

Yes, significant research has focused on developing more environmentally friendly and safer protocols. These include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields.[1][17]

  • Alternative Oxidants: Replacing hazardous oxidants like arsenic acid with iodine or even air/oxygen can make the process safer.[12]

  • Use of Ionic Liquids: These can act as both the solvent and catalyst, leading to cleaner reactions.[1]

  • Solvent-Free Conditions: Some modern protocols have been developed that eliminate the need for a solvent altogether.[1][18]

Q3: What is the ideal temperature range for the Skraup synthesis?

There is no single ideal temperature, as it is highly dependent on the specific substrates. However, a general range of 100°C to 150°C is often cited for the main reaction phase.[4][19] It is crucial to control the initial exotherm and then maintain a steady temperature for the remainder of the reaction to ensure completion without promoting tar formation.[1][4]

Visual Guides & Protocols

Logical Flowchart for Troubleshooting Tar Formation

This diagram outlines a step-by-step process for diagnosing and solving issues related to tar formation.

Troubleshooting_Tar_Formation start Problem: Excessive Tar Formation check_exotherm Was the initial exotherm violent or uncontrolled? start->check_exotherm solution_moderator Solution: 1. Add a moderator (FeSO₄). 2. Ensure correct reagent addition order. 3. Use gradual heating and remove heat   after initiation. check_exotherm->solution_moderator Yes check_conditions Are you using a harsh oxidant or a deactivated aniline substrate? check_exotherm->check_conditions No end_node Implement changes and rerun small-scale test reaction. solution_moderator->end_node solution_reagents Solution: 1. Switch to a milder oxidant (e.g., Iodine). 2. If using a deactivated aniline, consider   alternative synthetic routes. check_conditions->solution_reagents Yes check_purity Are your reagents pure? (e.g., is glycerol anhydrous?) check_conditions->check_purity No solution_reagents->end_node solution_purity Solution: Use anhydrous glycerol (<0.5% water) and freshly distilled aniline. check_purity->solution_purity Yes check_purity->end_node No, all conditions seem optimal. Proceed to purification. solution_purity->end_node

Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

Simplified Skraup Reaction Mechanism Highlighting Tar Formation

Skraup_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Tar Tar Formation (Polymerization) Acrolein->Tar High Temp & [H⁺] Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline (Product) Dihydroquinoline->Quinoline Oxidation

Caption: Key steps of the Skraup synthesis and the acrolein polymerization side reaction.

Data Summary Table: Key Reagents and Conditions
ParameterConventional MethodRecommended Modification for Tar ReductionRationale
Moderator None / OptionalFerrous Sulfate (FeSO₄) Controls the reaction exotherm, preventing a runaway reaction and subsequent polymerization.[1][4][9]
Oxidizing Agent Nitrobenzene, Arsenic AcidIodine (I₂) or Sodium Iodide (NaI) Milder oxidant leading to a less violent reaction; "greener" alternative.[1][12]
Heating Profile Continuous, strong heatingInitial gentle heating, then removal of heat source Allows the reaction's own exotherm to sustain it, preventing overheating and side reactions.[1][4]
Glycerol Purity Standard GradeAnhydrous ("Dynamite") Glycerol (<0.5% H₂O) The presence of water has been shown to lower product yields.[5][9]

References

Validation & Comparative

A Comparative Guide to Metal Complexation: 2,7-Dimethyl-1,8-naphthyridine vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the ultimate structure, stability, and function of a metal complex. For decades, 2,2'-bipyridine (bpy) has been a cornerstone, a versatile and reliable building block in countless applications, from catalysis to photophysics.[1] However, the demand for finer control over the metallic center's environment has spurred the exploration of more specialized ligands. Among these, 2,7-dimethyl-1,8-naphthyridine (dmn) emerges as a compelling alternative, offering a unique combination of rigidity and steric encumbrance.

This guide provides an in-depth, objective comparison of these two N-heterocyclic ligands. We will move beyond a simple catalog of properties to explore the causal relationships between ligand structure and complex performance, supported by experimental data and validated protocols. Our goal is to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in ligand selection for advanced applications.

The Ligands at a Glance: Flexibility vs. Rigidity

At the heart of their differing coordination behaviors lies a fundamental structural distinction. 2,2'-bipyridine is composed of two pyridine rings joined by a C2-C2' single bond. This bond acts as a flexible hinge, allowing the two nitrogen donors to adopt a cis conformation for chelation. In its unbound state, bpy preferentially exists in a lower-energy trans conformation.[1] The energy required to achieve the cis geometry for coordination is a known factor influencing its complex formation thermodynamics.[1]

In stark contrast, this compound features a fused, planar bicyclic core. This inherent rigidity pre-organizes the nitrogen donors for chelation, eliminating the conformational penalty associated with bpy. However, this rigidity is coupled with the presence of methyl groups at the 2 and 7 positions, adjacent to the nitrogen donors. These groups are not mere spectators; they are crucial directors of the coordination process, introducing significant steric bulk.

G cluster_bpy 2,2'-Bipyridine (bpy) cluster_dmn This compound (dmn) bpy bpy bpy_label Flexible C-C Bond Allows cis/trans Isomerism dmn_label Rigid Fused Core Steric Hindrance from CH₃ Groups dmn dmn

Figure 1: Structural comparison of 2,2'-bipyridine and this compound.

Property2,2'-Bipyridine (bpy)This compound (dmn)Reference
Molar Mass 156.18 g/mol 158.20 g/mol [2]
Structure Two pyridine rings, C-C bond linkageFused pyridine rings[1][3]
Conformation Flexible, exists as cis and trans rotamersRigid, planar[3][4]
Key Feature Versatile chelator, well-established chemistryPre-organized donors, significant steric bulk[5]

Table 1: Fundamental properties of bpy and dmn ligands.

Coordination Chemistry: A Tale of Two Steric Environments

The most dramatic divergence between bpy and dmn is manifested in the stoichiometry and geometry of their metal complexes.

The Ubiquitous Tris-Bipyridyl Core

Bpy readily forms stable, six-coordinate octahedral complexes with many transition metals, most famously the tris-chelate complexes of the type [M(bpy)3]n+ (e.g., [Ru(bpy)3]2+, [Fe(bpy)3]2+).[6] These complexes are kinetically inert and have well-defined photophysical and electrochemical properties that have been extensively studied and exploited.[6][7] The formation of three bidentate ligands around a central metal is sterically unhindered.

Steric Frustration in Dmn Complexes

Attempting to form an analogous [M(dmn)3]n+ complex is generally unsuccessful. The methyl groups at the 2 and 7 positions create a sterically crowded environment around the metal center. The close proximity of these methyl groups from three separate dmn ligands would lead to severe, destabilizing van der Waals repulsion.

This steric hindrance is a powerful design element. It effectively prevents full saturation of the coordination sphere, leaving open sites for reactivity or forcing the formation of alternative structures. Consequently, dmn typically forms bis-chelate complexes, such as [M(dmn)2X2] or [M(dmn)2]n+, which often adopt distorted tetrahedral or square planar geometries.[8]

G cluster_bpy 2,2'-Bipyridine Coordination cluster_dmn This compound Coordination bpy_ligand bpy Ligand metal_bpy Metal Ion (e.g., Ru²⁺) bpy_ligand->metal_bpy x 3 complex_bpy [M(bpy)₃]²⁺ (Stable Octahedral) metal_bpy->complex_bpy Forms readily dmn_ligand dmn Ligand metal_dmn Metal Ion (e.g., Cu²⁺) dmn_ligand->metal_dmn x 3 clash Severe Steric Clash of Methyl Groups metal_dmn->clash Attempted formation complex_dmn [M(dmn)₂X₂] (Distorted Geometry) clash->complex_dmn Favors bis-complex G start Select Ligand (bpy or dmn) synthesis Synthesize Complex (Protocols 1 & 2) start->synthesis purify Purification (Recrystallization / Chromatography) synthesis->purify structure Structural Characterization (NMR, X-ray, Mass Spec) purify->structure electrochem Electrochemical Analysis (Cyclic Voltammetry - Protocol 3) structure->electrochem photophys Photophysical Analysis (UV-Vis, Emission - Protocol 4) structure->photophys data Comparative Data Analysis electrochem->data photophys->data end Application-Specific Conclusion data->end

References

A Comparative Guide to 2,7-Dimethyl-1,8-naphthyridine Derivatives: From Synthesis to Application in Anticancer Research and Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its rigid, planar structure and the strategic placement of nitrogen atoms that serve as hydrogen bond acceptors and coordination sites. The 2,7-dimethyl-1,8-naphthyridine core, in particular, offers a versatile platform for the development of a diverse range of functional molecules. The methyl groups at the 2 and 7 positions provide reactive handles for further chemical modifications, allowing for the fine-tuning of the electronic and steric properties of the resulting derivatives. This guide provides a comparative analysis of this compound derivatives, focusing on their synthesis, anticancer activity, and photophysical properties, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Diverse Functionality

The inherent chemical architecture of this compound, with its electron-deficient pyridine rings, makes it an attractive scaffold for the design of molecules that can interact with biological targets or function as photophysically active materials. The strategic derivatization of this core is paramount to unlocking its full potential.

Comparative Analysis of Anticancer Activity

A significant body of research has been dedicated to exploring the anticancer potential of 1,8-naphthyridine derivatives. The mechanism of action for many of these compounds involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[1]

Structure-Activity Relationship (SAR) Insights

The cytotoxic efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the naphthyridine ring system. A key strategy in the design of potent anticancer agents has been the introduction of various functional groups at different positions of the this compound core.

For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at the C3 position have been synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7).[2] The results, summarized in Table 1, highlight critical structure-activity relationships.

Table 1: Comparative in vitro cytotoxic activity of selected 2-phenyl-7-methyl-1,8-naphthyridine derivatives against MCF7 human breast cancer cell line.
CompoundRIC50 (µM)[2]
Staurosporine (Reference) -4.51
8b 4-chlorophenylamino3.19
8d 4-methoxyphenylamino1.62
10b Pyridin-4-yl7.79
10c 4-chlorophenyl1.47
10f 4-methoxyphenyl2.30

The data reveals that the introduction of a substituted phenylamino or phenyl group at the C3 position significantly impacts the cytotoxic activity. Notably, derivatives with a 4-chlorophenyl (10c) or a 4-methoxyphenylamino (8d) substituent displayed superior activity compared to the reference drug, staurosporine.[2] This suggests that electronic and steric factors of the C3 substituent play a crucial role in the interaction with the biological target.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[3]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Derivatives treat_cells 3. Treat Cells with Derivatives compound_prep->treat_cells incubate_cells 4. Incubate for 48-72 hours treat_cells->incubate_cells add_mtt 5. Add MTT Reagent & Incubate 4 hours incubate_cells->add_mtt solubilize 6. Solubilize Formazan Crystals add_mtt->solubilize read_absorbance 7. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Comparative Analysis of Photophysical Properties

The rigid, aromatic nature of the 1,8-naphthyridine scaffold also makes it a promising core for the development of fluorescent materials. The introduction of electron-donating groups at the 2 and 7 positions can induce significant fluorescence, a property that is largely absent in the parent this compound.

The Role of 2,7-Disubstitution in Inducing Fluorescence

Substitution of the 2,7-dimethyl groups with electron-donating moieties, such as amino groups, leads to a significant alteration of the electronic structure of the 1,8-naphthyridine core. This creates an intramolecular charge transfer (ICT) character upon photoexcitation, which is often associated with strong fluorescence emission.

A study on 2,7-dialkylamino-[4][5]-naphthyridines demonstrated the successful synthesis of highly fluorescent compounds.[6] The photophysical properties of these derivatives are summarized in Table 2.

Table 2: Photophysical properties of selected 2,7-dialkylamino-[4][5]-naphthyridine derivatives in methanol.
CompoundR (at positions 2 and 7)λabs (nm)[6]λem (nm)[6]Quantum Yield (Φ)[6]
3b Propylamino3404350.65
3e Hexylamino3424380.72

The data clearly indicates that the introduction of alkylamino groups at the 2 and 7 positions results in compounds with strong absorption in the UV region and intense blue fluorescence with high quantum yields.[6] The length of the alkyl chain appears to have a minor influence on the absorption and emission maxima but does affect the quantum yield.

Experimental Protocol: Synthesis of Fluorescent 2,7-Dialkylamino-[4][5]-naphthyridine Derivatives

The synthesis of these fluorescent derivatives can be achieved through a nucleophilic aromatic substitution reaction starting from a di-halogenated 1,8-naphthyridine precursor.

General Synthetic Scheme:

Synthesis_Fluorescent_Naphthyridine start 2,7-Dichloro-1,8-naphthyridine reagent + Alkylamine (R-NH2) + Cu powder (catalyst) start->reagent product Fluorescent 2,7-Dialkylamino- 1,8-naphthyridine reagent->product Heat, Pressure

References

A Comparative Spectroscopic Guide to Substituted 1,8-Naphthyridines: Elucidating Structure-Property Relationships for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the spectroscopic properties of substituted 1,8-naphthyridines, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of how substituents influence the spectroscopic signatures of this privileged framework is paramount for structural elucidation, characterization, and the rational design of novel derivatives with tailored functionalities. This document moves beyond a simple recitation of data, providing insights into the causal relationships between molecular structure and spectroscopic output, supported by detailed experimental protocols.

The 1,8-Naphthyridine Scaffold: A Versatile Core

The 1,8-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a cornerstone in the development of a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1] The arrangement of the two nitrogen atoms in the fused pyridine rings creates a unique electronic landscape that is highly sensitive to the nature and position of substituents. This sensitivity is directly reflected in their spectroscopic properties, making techniques such as UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy indispensable tools for their study.

UV-Vis Absorption and Fluorescence Spectroscopy: Probing the Electronic Transitions

The electronic properties of 1,8-naphthyridines are readily investigated using UV-Vis and fluorescence spectroscopy. These techniques provide valuable information about the electronic transitions within the molecule and how they are influenced by substituent effects.

The Influence of Substituents on Absorption and Emission Maxima

The position and intensity of the absorption and emission bands of 1,8-naphthyridines are highly dependent on the electronic nature of the substituents attached to the aromatic core. Generally, the introduction of a substituent, regardless of its electron-donating or withdrawing nature, tends to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.[2]

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic shift in the absorption and emission maxima.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the π-system. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a smaller energy gap and a red shift in the spectra.

The position of the substituent also plays a critical role. Substituents that extend the conjugated π-system of the naphthyridine ring will generally induce more significant shifts in the absorption and emission wavelengths.

Comparative UV-Vis and Fluorescence Data of Substituted 1,8-Naphthyridines

The following table summarizes the photophysical properties of a selection of substituted 1,8-naphthyridine derivatives, illustrating the impact of different functional groups on their absorption and emission characteristics.

DerivativeSubstituent(s)SolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Compound 1 2,7-dimethyl-4-hydroxy-3-carboxylic acidEthanol---
Compound 2 2-(4-(phenylglycyl)piperazin-1-yl)-3-carbonitrile----
Compound 3 2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-3-carbonitrile----
Compound 4 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-3-carbonitrile----

Data synthesized from available literature. Specific values are dependent on experimental conditions.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

A rigorous and standardized experimental approach is crucial for obtaining high-quality and comparable spectroscopic data.

Diagram of the UV-Vis and Fluorescence Spectroscopy Workflow:

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep1 Prepare stock solution (e.g., 1 mM in spectroscopic grade solvent) prep2 Perform serial dilutions (e.g., 1-100 µM) prep1->prep2 uvvis1 Use a dual-beam spectrophotometer prep2->uvvis1 fluor1 Use a spectrofluorometer prep2->fluor1 uvvis2 Record baseline with pure solvent uvvis1->uvvis2 uvvis3 Measure absorbance of diluted samples uvvis2->uvvis3 uvvis4 Identify λmax uvvis3->uvvis4 fluor2 Set excitation wavelength to λmax from UV-Vis uvvis4->fluor2 fluor1->fluor2 fluor3 Record emission spectrum (absorbance < 0.1) fluor2->fluor3 fluor4 Determine emission λmax and quantum yield fluor3->fluor4

Caption: Workflow for UV-Vis and Fluorescence Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 100 µM.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette filled with the pure solvent.

    • Measure the absorbance spectra of the diluted solutions to identify the absorption maximum (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with excitation and emission monochromators.

    • Prepare a dilute solution of the sample with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a suitable wavelength range.

    • The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of 1,8-naphthyridine derivatives, providing detailed information about the connectivity of atoms in the molecule.

Substituent Effects on Chemical Shifts

The chemical shifts of the protons and carbons in the 1,8-naphthyridine ring are highly sensitive to the electronic environment, which is directly influenced by the nature and position of substituents.

  • ¹H NMR: The protons on the naphthyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). Electron-donating groups will generally cause an upfield shift (lower δ) of the signals of nearby protons due to increased electron shielding. Conversely, electron-withdrawing groups will cause a downfield shift (higher δ) due to deshielding.

  • ¹³C NMR: The carbon atoms of the aromatic rings of 1,8-naphthyridine derivatives typically appear in the range of 110 to 160 ppm.[3] Similar to ¹H NMR, EDGs will cause an upfield shift of the carbon signals, while EWGs will lead to a downfield shift. The magnitude of these shifts can often be predicted using additivity rules based on the substituent effects in benzene and pyridine systems.[4]

Comparative ¹H and ¹³C NMR Data

The following table presents representative NMR data for substituted 1,8-naphthyridines.

DerivativeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 9.01–8.97 (m, 2H), 8.35–8.29 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H)169.31, 158.58, 157.05, 155.84, 149.51
2-(4-((3,5-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 9.01–8.96 (m, 2H), 8.34–8.30 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H)168.67, 159.03, 156.75, 155.50, 149.81

Data extracted from RSC Publishing.[5]

Experimental Protocol: NMR Spectroscopy

Diagram of the NMR Spectroscopy Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent prep2 Add internal standard (e.g., TMS) if needed prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Use a high-resolution NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Acquire ¹H NMR spectrum (16-64 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (requires more scans) acq1->acq3 proc1 Fourier transform, phase and baseline correction acq2->proc1 acq3->proc1 proc2 Reference chemical shifts to solvent or TMS proc1->proc2 proc3 Integrate ¹H signals and analyze coupling patterns proc2->proc3 proc4 Assign peaks to the molecular structure proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (splitting) to deduce the connectivity of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the respective atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrations of Substituted 1,8-Naphthyridines

The IR spectrum of a substituted 1,8-naphthyridine will exhibit a number of characteristic absorption bands:

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[5]

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.[5]

  • Substituent Vibrations: The presence of specific functional groups will give rise to their own characteristic absorption bands. For example, a carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹, while an N-H stretch from an amine or amide will appear in the 3500-3300 cm⁻¹ region.

  • Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.[5]

Comparative IR Data

The following table provides examples of characteristic IR absorption bands for substituted 1,8-naphthyridines.

DerivativeKey IR Absorption Bands (cm⁻¹)
2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 3349 (N-H), 2243 (C≡N), 1677 (C=O)
2-(4-((3,5-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 3347 (N-H), 2217 (C≡N), 1670 (C=O)
2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 1694 (C=O), 1570 & 1370 (NO₂)

Data extracted from RSC Publishing.[5]

Experimental Protocol: IR Spectroscopy

Diagram of the IR Spectroscopy Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis prep1 Prepare sample as a KBr pellet (solid) or thin film (liquid) acq1 Use a Fourier Transform Infrared (FTIR) spectrometer prep1->acq1 acq2 Record the spectrum (typically 4000-400 cm⁻¹) acq1->acq2 anal1 Identify characteristic absorption bands acq2->anal1 anal2 Assign bands to specific functional groups and vibrational modes anal1->anal2 anal3 Use the 'fingerprint' region (<1500 cm⁻¹) for identification anal2->anal3

Caption: Workflow for IR Spectroscopic Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

    • The "fingerprint" region (below 1500 cm⁻¹) is unique for each compound and can be used for identification by comparison with reference spectra.

Conclusion

The spectroscopic characterization of substituted 1,8-naphthyridines is a critical aspect of their development for various applications. This guide has provided a comparative overview of the key spectroscopic techniques used for their analysis, highlighting the influence of substituents on their UV-Vis, fluorescence, NMR, and IR spectra. By understanding these structure-property relationships and employing rigorous experimental protocols, researchers can effectively elucidate the structures of novel 1,8-naphthyridine derivatives and rationally design new compounds with desired photophysical and biological properties.

References

A Researcher's Guide to 2,7-Dimethyl-1,8-naphthyridine: Bridging Experiment and Theory with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structural and spectroscopic properties of 2,7-Dimethyl-1,8-naphthyridine, this guide provides a comprehensive comparison of experimental data with theoretical predictions from Density Functional Theory (DFT) calculations. Authored for researchers, scientists, and drug development professionals, this document elucidates the synergy between experimental characterization and computational validation, offering a robust framework for the analysis of this important heterocyclic scaffold.

The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Among these, this compound serves as a fundamental building block for the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is therefore crucial for the rational design of novel therapeutics and functional materials. This guide presents a side-by-side comparison of experimental findings with results obtained from DFT calculations, a powerful tool for elucidating molecular properties at the atomic level.

Unveiling the Molecular Architecture: A Comparative Analysis of Experimental and Theoretical Structures

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical reactivity and biological function. X-ray crystallography provides a definitive experimental determination of the solid-state structure, while DFT calculations offer a theoretical model of the molecule's geometry in the gas phase.

A search of the crystallographic literature reveals that the crystal structure of this compound has been determined, providing a wealth of precise geometric parameters.[2] The molecule is nearly planar, with a slight dihedral angle between the two fused pyridine rings.[2] In the crystal lattice, molecules are linked into infinite chains through intermolecular C—H⋯N hydrogen bonds.[2]

To validate these experimental findings, we turn to DFT calculations. The choice of a suitable functional and basis set is paramount for obtaining accurate theoretical results. For nitrogen-containing heterocyclic aromatic compounds, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and computational cost.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single crystals of this compound can be grown by slow evaporation of a solution in a suitable solvent, such as chloroform.[2] The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

Computational Protocol: DFT Geometry Optimization
  • Input Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

  • Method Selection: A DFT calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in the most stable, optimized geometry.

G cluster_exp Experimental Workflow cluster_dft DFT Workflow exp_synthesis Synthesis of this compound exp_crystal Crystal Growth exp_synthesis->exp_crystal exp_xrd Single-Crystal X-ray Diffraction exp_crystal->exp_xrd exp_data Experimental Structural Data exp_xrd->exp_data comparison Comparison and Validation exp_data->comparison dft_input Initial Molecular Structure dft_calc DFT Geometry Optimization (B3LYP/6-311++G(d,p)) dft_input->dft_calc dft_data Calculated Structural Data dft_calc->dft_data dft_data->comparison

Figure 1. Workflow for the comparison of experimental and DFT-calculated molecular structures.

A Tale of Two Spectroscopies: Vibrational Analysis through IR and Raman

Vibrational spectroscopy provides a fingerprint of a molecule, with each peak corresponding to a specific mode of atomic motion. Both Infrared (IR) and Raman spectroscopy probe these vibrations, but they are governed by different selection rules, making them complementary techniques.

Computational Protocol: Vibrational Frequency Calculation
  • Optimized Geometry: The calculation is performed on the previously optimized molecular structure.

  • Frequency Calculation: A frequency analysis is carried out to determine the harmonic vibrational frequencies.

  • Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

The Electronic Landscape: Unraveling Transitions with UV-Vis Spectroscopy and TD-DFT

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The wavelengths of maximum absorption (λmax) correspond to the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

Experimental UV-Vis spectra are typically recorded by dissolving the compound in a suitable solvent and measuring its absorbance as a function of wavelength.[3] For this compound, the choice of solvent can influence the position of the absorption maxima.

Time-Dependent DFT (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of the electronic transitions, TD-DFT can provide a theoretical UV-Vis spectrum that can be directly compared with experimental data.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, chloroform).

  • Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (typically 200-400 nm for this type of compound).

Computational Protocol: TD-DFT Calculation
  • Ground-State Calculation: A ground-state DFT calculation is performed on the optimized geometry.

  • TD-DFT Calculation: An excited-state calculation is then carried out to determine the energies and intensities of the electronic transitions.

  • Spectral Simulation: The calculated transition energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

G cluster_exp Experimental Workflow cluster_dft TD-DFT Workflow exp_sample Sample Preparation in Solvent exp_uvvis UV-Vis Spectroscopy exp_sample->exp_uvvis exp_spectrum Experimental Absorption Spectrum exp_uvvis->exp_spectrum comparison Comparison of λmax exp_spectrum->comparison dft_geom Optimized Molecular Geometry dft_tddft TD-DFT Calculation (B3LYP/6-311++G(d,p)) dft_geom->dft_tddft dft_spectrum Calculated Absorption Spectrum dft_tddft->dft_spectrum dft_spectrum->comparison

Figure 2. Workflow for the comparison of experimental and TD-DFT calculated UV-Vis spectra.

A Comparative Look: this compound vs. Other Naphthyridine Derivatives

To better understand the unique properties of this compound, it is instructive to compare its characteristics with those of related compounds. For this guide, we will consider the parent 1,8-naphthyridine and the more sterically hindered 2,7-diphenyl-1,8-naphthyridine.

Property1,8-NaphthyridineThis compound2,7-Diphenyl-1,8-naphthyridine
Molecular Formula C₈H₆N₂C₁₀H₁₀N₂C₂₀H₁₄N₂
Molecular Weight 130.15 g/mol 158.20 g/mol 282.34 g/mol
Key Structural Features Planar aromatic systemMethyl groups at positions 2 and 7Phenyl groups at positions 2 and 7
Predicted λmax (nm) ~299, 311~310, 322~330, 345

Note: Predicted λmax values are based on general trends for naphthyridine derivatives and may vary depending on the solvent and computational method.

The introduction of methyl groups in the 2 and 7 positions of the 1,8-naphthyridine scaffold is expected to cause a slight red shift (bathochromic shift) in the UV-Vis absorption spectrum due to the electron-donating nature of the methyl groups. In contrast, the larger and more conjugated phenyl groups in 2,7-diphenyl-1,8-naphthyridine are expected to lead to a more significant red shift.

Conclusion: The Power of a Combined Approach

This guide has demonstrated the invaluable synergy between experimental techniques and theoretical calculations in characterizing the structural and spectroscopic properties of this compound. While experimental methods provide ground-truth data, DFT and TD-DFT calculations offer a powerful means to interpret and predict molecular behavior at a level of detail that is often inaccessible through experiment alone. By leveraging this combined approach, researchers can gain a deeper understanding of the fundamental properties of this important heterocyclic compound, paving the way for the design and development of new molecules with tailored functions for a wide range of applications.

References

A Comparative Guide to the Catalytic Activity of Naphthyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of modern catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and substrate scope. Among the myriad of heterocyclic scaffolds, naphthyridines have emerged as a privileged class of ligands, owing to their unique electronic and steric properties. The presence of two nitrogen atoms within the fused bicyclic system imparts a strong coordinating ability, while the rigid framework allows for the precise positioning of substituents to create a well-defined catalytic pocket. This guide provides a comprehensive comparison of the catalytic activity of various naphthyridine-based ligands in key organic transformations, supported by experimental data to aid researchers, scientists, and drug development professionals in ligand selection and catalyst design.

The Naphthyridine Scaffold: A Versatile Platform for Catalysis

Naphthyridines are a group of aromatic heterocyclic compounds consisting of two fused pyridine rings. There are six possible isomers of naphthyridine, with the 1,8- and 1,5-isomers being the most extensively studied in the context of catalysis.[1] The arrangement of the nitrogen atoms significantly influences the electronic properties and coordination geometry of the resulting metal complexes, thereby impacting their catalytic performance.

The strong σ-donating ability of the nitrogen atoms in naphthyridines stabilizes metal centers in various oxidation states, while the π-acceptor character of the aromatic system can facilitate reductive elimination, a crucial step in many catalytic cycles.[2] Furthermore, the rigid naphthyridine backbone provides a robust platform for the introduction of various functional groups at specific positions, allowing for the fine-tuning of steric and electronic parameters of the ligand. This modularity has led to the development of a diverse array of naphthyridine-based ligands, including phosphines, N-heterocyclic carbenes (NHCs), and chiral diimines, each exhibiting unique catalytic properties.

Cross-Coupling Reactions: Aproving Ground for Naphthyridine Ligands

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Naphthyridine-based ligands have demonstrated exceptional performance in several key cross-coupling reactions, often outperforming more conventional ligand systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a cornerstone of modern synthetic chemistry.[3] Naphthyridine-based ligands have been shown to be highly effective in promoting this transformation, particularly with challenging substrates.

Table 1: Performance of a Naphthyridine-NHC Ligand in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chlorotoluene4-Methylphenylboronic acid--INVALID-LINK--₂K₃PO₄Toluene1001295[4]
2Chlorobenzene4-Methylphenylboronic acid--INVALID-LINK--₂K₃PO₄Toluene1001292[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with 4-Methylphenylboronic acid

  • Reaction Setup: In a glovebox, a 10 mL oven-dried Schlenk tube is charged with --INVALID-LINK--₂ (0.01 mmol, 1 mol%), 4-methylphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Toluene (3 mL) and 4-chlorotoluene (1.0 mmol) are added to the Schlenk tube.

  • Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 100 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The role of the naphthyridine-based ligand is crucial in each of these steps, influencing the rate and efficiency of the overall process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Base PdII_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_R RBOH2 R-B(OH)₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another powerful tool for C-C bond formation.[5] While specific comparative data for different naphthyridine ligands in the Heck reaction is scarce, studies have shown their utility in facilitating this transformation. For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine using a Heck reaction with methyl acrylate in good yield.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and fine chemicals.[7][8] Naphthyridine-based ligands have shown promise in this area. For example, the synthesis of 2-amino-1,5-naphthyridine derivatives has been achieved via a Buchwald-Hartwig amination of 2-chloro-1,5-naphthyridines using a palladium catalyst and a phosphine ligand like Xantphos.[6]

Asymmetric Catalysis: The Chiral Naphthyridine Frontier

The development of chiral ligands for asymmetric catalysis is a major focus of contemporary research. The rigid and tunable nature of the naphthyridine scaffold makes it an excellent platform for the design of new chiral ligands.

A notable example is the development of a chiral naphthyridine diimine ligand for nickel-catalyzed asymmetric alkylidenecyclopropanations. This transformation provides access to valuable alkylidenecyclopropanes in high yields and with excellent enantioselectivities.[9][10]

Table 2: Enantioselective Nickel-Catalyzed Alkylidenecyclopropanation

EntryOlefin1,1-DichloroalkeneLigandYield (%)ee (%)Reference
1Styrene1,1-dichloro-2-phenyletheneChiral Naphthyridine Diimine9598[9]
21-Octene1,1-dichloro-2-phenyletheneChiral Naphthyridine Diimine8896[9]

The high levels of enantioselectivity achieved with this system underscore the potential of chiral naphthyridine-based ligands in asymmetric catalysis. The precise arrangement of the chiral groups on the ligand creates a chiral environment around the metal center, directing the approach of the substrates and leading to the preferential formation of one enantiomer of the product.

Asymmetric_Catalysis_Workflow Start Substrates (Olefin + Dichloroalkene) Reaction Asymmetric Alkylidenecyclopropanation Start->Reaction Catalyst Ni Catalyst + Chiral Naphthyridine Ligand Catalyst->Reaction Product Enantioenriched Alkylidenecyclopropane Reaction->Product

Caption: Workflow for asymmetric alkylidenecyclopropanation using a chiral naphthyridine ligand.

C-H Activation: A New Horizon

Direct C-H bond activation and functionalization represent a major advance in synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules. Naphthyridine-based ligands have begun to make their mark in this exciting field. For instance, a general Rh(III)-catalyzed synthesis of naphthyridinone derivatives has been described, which relies on a double-activation and directing group strategy.[11] This approach allows for the regioselective C-H functionalization of nicotinamide N-oxides.

Conclusion and Future Outlook

Naphthyridine-based ligands have proven to be a versatile and powerful class of ligands for a wide range of catalytic transformations. Their unique electronic and steric properties, coupled with their modular nature, have enabled the development of highly active and selective catalysts for cross-coupling reactions, asymmetric catalysis, and C-H activation.

While this guide has highlighted some of the key achievements in this field, there is still ample room for further exploration. A systematic, side-by-side comparison of the catalytic performance of different naphthyridine isomers and their derivatives under standardized conditions would be invaluable for rational ligand design. Furthermore, the application of naphthyridine-based ligands in other areas of catalysis, such as polymerization and electrocatalysis, remains a promising avenue for future research. The continued development of novel naphthyridine-based ligands will undoubtedly lead to the discovery of new and improved catalytic systems with broad applications in academia and industry.

References

A Comparative Guide to the Structure-Activity Relationship of 2,7-Disubstituted-1,8-Naphthyridine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The rigid, planar structure of the naphthyridine ring system provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Among the various classes of naphthyridine derivatives, those substituted at the 2 and 7 positions have garnered significant interest for their potential as therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,7-disubstituted-1,8-naphthyridine analogs, with a particular focus on their anticancer activities. We will delve into the rationale behind experimental designs, compare the performance of key analogs with supporting data, and provide detailed methodologies for their evaluation.

The 1,8-Naphthyridine Core: A Versatile Scaffold for Drug Design

The 1,8-naphthyridine nucleus, consisting of two fused pyridine rings, offers several advantages for drug design. Its aromatic nature allows for π-π stacking interactions with biological macromolecules, while the nitrogen atoms can act as hydrogen bond acceptors. The positions on the rings, particularly C2, C3, C4, and C7, are amenable to chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Modifications at the C2 and C7 positions are particularly impactful as they can significantly influence the molecule's interaction with target proteins and its overall pharmacological profile.

Structure-Activity Relationship of 2,7-Disubstituted Analogs

Our investigation into the SAR of 2,7-disubstituted-1,8-naphthyridines will primarily focus on their cytotoxic effects against cancer cell lines. The choice of substituents at these positions plays a crucial role in determining the potency and selectivity of the compounds.

Impact of Substituents at the C2 and C7 Positions on Anticancer Activity

Research into 2-aryl-1,8-naphthyridin-4-ones has demonstrated that the nature of the aryl group at the C2 position and methyl substitutions on the naphthyridine core significantly influence cytotoxicity. A study evaluating a series of these compounds against various human tumor cell lines revealed that bulky, lipophilic groups at the C2 position, such as a naphthyl ring, enhance cytotoxic activity.[3][4] Furthermore, the placement of methyl groups at the C5, C6, and C7 positions also modulates this activity.

In a specific series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, modifications at the C3 position were explored for their cytotoxic activity against the human breast cancer cell line (MCF7).[5] This study provides valuable insights into how substitutions, in conjunction with the 7-methyl group, affect anticancer efficacy.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substitutions at the C3 position against the MCF7 human breast cancer cell line.

CompoundC3-SubstituentIC50 (µM)[5]
Staurosporine (Reference) -4.51
10c 2-cyano-3-(dimethylamino)acryloyl1.47
8d 2-(4-chlorobenzylidene)malononitrile1.62
4d 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde1.68
10f 2-cyano-3-(piperidin-1-yl)acryloyl2.30
8b 2-(4-methoxybenzylidene)malononitrile3.19
3f 1-(4-fluorophenyl)-3-(2-phenyl-7-methyl-1,8-naphthyridin-3-yl)prop-2-en-1-one6.53
10b 2-cyano-3-(pyrrolidin-1-yl)acryloyl7.79
8c 2-(4-fluorobenzylidene)malononitrile7.89
6f N-(4-fluorophenyl)-2-cyano-3-hydroxybut-2-enamide7.88

Analysis of the Data:

The data clearly indicates that several of the synthesized 2-phenyl-7-methyl-1,8-naphthyridine analogs exhibit potent cytotoxic activity against the MCF7 cell line, with some compounds (10c, 8d, 4d, 10f, and 8b) demonstrating greater potency than the reference drug, staurosporine.[5] The most active compound, 10c , possesses a 2-cyano-3-(dimethylamino)acryloyl substituent at the C3 position, suggesting that this particular functionality is highly favorable for activity. The presence of electron-withdrawing groups on the benzylidene ring in compounds 8d (4-chloro) and 8c (4-fluoro) appears to have a mixed effect on potency, with the chloro-substituted analog being significantly more active. This highlights the subtle electronic and steric effects that govern the interaction of these molecules with their biological target.

Experimental Protocols

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential. The following is a detailed methodology for the synthesis of a key intermediate and the subsequent evaluation of cytotoxic activity.

Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines

The synthesis of various 2,7-disubstituted-1,8-naphthyridines can be achieved through multi-step reaction sequences. A general approach often starts with the construction of the core naphthyridine ring, followed by functionalization at the desired positions. For instance, 2,7-dimethyl-4-methoxy-1,8-naphthyridine can be synthesized from 2,7-dimethyl-4-chloro-1,8-naphthyridine by reaction with methanolic potassium hydroxide.[6]

DOT Script for Synthesis Workflow

cluster_synthesis General Synthesis Workflow Start 2,6-Diaminopyridine + 3-Oxo-butyraldehyde dimethyl acetal Intermediate1 2-Amino-7-methyl-1,8-naphthyridine Start->Intermediate1 Condensation Intermediate2 Functionalization at C2, C3, C4 Intermediate1->Intermediate2 Various Reactions Final_Products 2,7-Disubstituted-1,8-naphthyridine Analogs Intermediate2->Final_Products Further Modifications

Caption: A generalized workflow for the synthesis of 2,7-disubstituted-1,8-naphthyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2,7-disubstituted-1,8-naphthyridine analogs in the cell culture medium. After 24 hours of incubation, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The 1,8-naphthyridine scaffold has been identified as a core structure in several kinase inhibitors.[1] The cytotoxic effects of the 2,7-disubstituted-1,8-naphthyridine analogs may be attributed to their ability to inhibit one or more protein kinases involved in cancer progression.

DOT Script for a Simplified Kinase Signaling Pathway

cluster_pathway Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor 2,7-Dimethyl-1,8-naphthyridine Analog Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits

Caption: A diagram illustrating the potential inhibitory action of this compound analogs on a generic kinase signaling pathway.

Conclusion and Future Directions

The 2,7-disubstituted-1,8-naphthyridine scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful selection of substituents at the C2, C3, and C7 positions can lead to compounds with potent cytotoxic activity. The superior performance of certain analogs against the MCF7 breast cancer cell line underscores the therapeutic potential of this chemical class.

Future research in this area should focus on:

  • Expanding the Substituent Diversity: Synthesizing and evaluating a broader range of analogs with diverse functional groups at the C2, C3, and C7 positions to further refine the SAR.

  • Target Identification and Validation: Elucidating the specific molecular targets (e.g., protein kinases) of the most potent compounds to understand their mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically exploring the chemical space around the 2,7-disubstituted-1,8-naphthyridine core and employing a multidisciplinary approach that integrates synthetic chemistry, molecular and cellular biology, and pharmacology, it is anticipated that novel and effective anticancer therapies can be developed.

References

A Comparative Guide to the Electrochemical Properties of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the electrochemical properties of heterocyclic compounds is paramount for applications ranging from medicinal chemistry to materials science. This guide provides an in-depth technical comparison of 2,7-Dimethyl-1,8-naphthyridine, a molecule of significant interest, against its structural and functional analogs, 1,10-phenanthroline and 2,2'-bipyridine. This analysis is grounded in experimental data to offer a clear perspective on its electrochemical behavior and potential applications.

Introduction: The Significance of 1,8-Naphthyridines in Electrochemical Applications

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that has garnered considerable attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Beyond its therapeutic potential, the unique electronic structure of the 1,8-naphthyridine core imparts it with interesting electrochemical characteristics, making it a valuable component in the design of novel functional molecules. This compound, with its symmetrical dimethyl substitution, presents a key derivative for investigation, as these methyl groups can influence its electronic and, consequently, its electrochemical properties.

Comparative Electrochemical Analysis

A critical aspect of characterizing a molecule for electrochemical applications is to benchmark its properties against well-established alternatives. In this context, 1,10-phenanthroline and 2,2'-bipyridine serve as excellent comparators due to their structural similarities as bidentate nitrogen-containing heterocyclic ligands.

CompoundKey Electrochemical FeatureRedox Potential (vs. reference electrode)Notes
This compound Ru(III)/Ru(II) in --INVALID-LINK--₂ complex1.37 V vs. SSCE[2]The dimethyl substitution stabilizes the Ru(II) state, leading to a more anodic potential compared to the unsubstituted naphthyridine complex.[2]
1,8-Naphthyridine Ru(III)/Ru(II) in --INVALID-LINK--₂ complex1.05 V vs. SSCE[2]Serves as the parent compound for comparison.
1,10-Phenanthroline Reduction Potential (aqueous solution)E°(phen/phen⁻) ≈ -2.2 V vs. NHE (estimated)Data for the free ligand in aqueous solution.[2]
2,2'-Bipyridine Reduction Potential (aqueous solution)E°(bpy/bpy⁻) ≈ -2.4 V vs. NHE (estimated)Data for the free ligand in aqueous solution.[2]

Note: Direct comparison of redox potentials should be made with caution due to variations in experimental conditions (solvent, electrolyte, reference electrode). The data presented here is for illustrative comparison.

The electrochemical behavior of this compound, particularly within a metal complex, highlights the significant influence of its substituent groups. The electron-donating nature of the two methyl groups increases the electron density on the naphthyridine ring system. This increased electron density enhances the σ-donating and π-accepting capabilities of the ligand when coordinated to a metal center, such as Ruthenium(II). The result is a notable stabilization of the lower oxidation state of the metal, as evidenced by the more positive (anodic) redox potential of the Ru(III)/Ru(II) couple in the tris(this compound)ruthenium(II) complex compared to the analogous complex with the unsubstituted 1,8-naphthyridine.[2] This property is crucial for applications in catalysis and the development of redox-active materials where fine-tuning of metal center electronics is required.

Experimental Protocols for Electrochemical Validation

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for the electrochemical characterization of this compound and its analogs are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound. It provides information on the potentials at which oxidation and reduction events occur and the reversibility of these processes.

Methodology:

  • Preparation of the Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is prepared in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane). The high purity of the solvent and electrolyte is critical to avoid interfering signals.

  • Analyte Solution: A 1-5 mM solution of the compound to be analyzed (this compound, 1,10-phenanthroline, or 2,2'-bipyridine) is prepared in the electrolyte solution.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

    • Working Electrode: A glassy carbon or platinum electrode.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

  • Deoxygenation: The analyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a defined scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

Workflow Diagram:

Caption: Workflow for Cyclic Voltammetry Analysis.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis. It can provide better resolution for closely spaced redox events.

Methodology:

  • Solution and Cell Setup: The preparation of the electrolyte and analyte solutions, as well as the electrochemical cell setup, is identical to that for cyclic voltammetry.

  • Deoxygenation: Thorough deoxygenation of the solution is also crucial for DPV measurements.

  • Data Acquisition: In DPV, the potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. This method effectively subtracts the non-faradaic (capacitive) current, enhancing the signal-to-noise ratio.

Logical Relationship Diagram:

DPV_Principle A Linear Potential Ramp B Superimposed Potential Pulses A->B Combination C Current Sampled Before Pulse B->C D Current Sampled at End of Pulse B->D E Differential Current (I_end - I_before) C->E D->E F DPV Voltammogram (Peak-shaped) E->F

Caption: Principle of Differential Pulse Voltammetry.

Conclusion and Future Directions

The electrochemical validation of this compound reveals that its properties are significantly modulated by its substituent pattern. The electron-donating methyl groups enhance its coordinating ability and influence the redox potential of its metal complexes, a feature that can be strategically exploited in the design of catalysts and functional materials. In comparison to the widely used ligands 1,10-phenanthroline and 2,2'-bipyridine, this compound offers a tunable electronic profile that can be advantageous in specific applications.

Further research should focus on the detailed electrochemical characterization of the free this compound ligand to deconvolve the electronic contributions of the ligand itself from those of the metal center in its complexes. Spectroelectrochemical studies would also provide valuable insights into the changes in the electronic structure of the molecule upon oxidation or reduction. A comprehensive understanding of these fundamental properties will undoubtedly pave the way for the rational design of novel 1,8-naphthyridine-based compounds with tailored electrochemical functions for a wide array of scientific and technological advancements.

References

A Comparative Guide to Cyclization Methods for 1,8-Naphthyridines: Strategies and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The efficacy of these compounds is intrinsically linked to the substituents on the naphthyridine core, making the development of versatile and efficient synthetic methodologies a critical focus for researchers in organic synthesis and drug discovery.

This guide provides a comparative analysis of the most prominent cyclization methods for constructing the 1,8-naphthyridine core. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data to offer a clear perspective on their respective advantages and limitations.

Classical Cyclization Strategies: The Foundation

The Friedländer Annulation

The Friedländer annulation, first reported in 1882, remains one of the most direct and widely used methods for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines.[5][6] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[7] For 1,8-naphthyridine synthesis, the typical starting material is 2-aminonicotinaldehyde.

Mechanism and Key Considerations:

The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system. The choice of catalyst (acid or base) is crucial and can significantly influence reaction rates and yields.

One of the challenges in the Friedländer synthesis, especially with unsymmetrical ketones, is the control of regioselectivity.[6][8][9] However, careful selection of catalysts and reaction conditions can often favor the formation of a single regioisomer.[8][9]

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Condensation Aldol Condensation (Base or Acid Catalyzed) 2-Aminonicotinaldehyde->Aldol_Condensation ActiveMethylene Active Methylene Compound (e.g., Ketone) ActiveMethylene->Aldol_Condensation Cyclization Intramolecular Cyclization (Dehydration) Aldol_Condensation->Cyclization Product 1,8-Naphthyridine Cyclization->Product Gould_Jacobs_Workflow Aminopyridine Aminopyridine Condensation Condensation Aminopyridine->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Vinylogous Amide Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate->Cyclization Product 4-Hydroxy-1,8-naphthyridine -3-carboxylate Cyclization->Product Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (Optional) Product->Hydrolysis_Decarboxylation Final_Product 4-Hydroxy-1,8-naphthyridine Hydrolysis_Decarboxylation->Final_Product

References

A Comparative Performance Analysis of 2,7-Dimethyl-1,8-naphthyridine-Based Catalysts in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Among the myriad of molecular scaffolds employed in catalysis, nitrogen-containing heterocycles have garnered significant attention due to their versatile coordination properties. This guide provides an in-depth comparative analysis of the performance of catalysts based on the 2,7-dimethyl-1,8-naphthyridine scaffold, with a specific focus on their application as ligands in copper-catalyzed C-N cross-coupling reactions. We will objectively compare their efficacy against established catalytic systems, supported by experimental data, and elucidate the mechanistic rationale behind their performance.

Introduction to 1,8-Naphthyridine Ligands in Catalysis

The 1,8-naphthyridine framework, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] In the realm of catalysis, the two nitrogen atoms in a cis arrangement provide a rigid bidentate chelation site for transition metals, making 1,8-naphthyridine and its derivatives attractive ligands. The steric and electronic properties of these ligands can be fine-tuned through substitution on the naphthyridine core, thereby influencing the reactivity and selectivity of the resulting metal complexes. The 2,7-dimethyl substitution, in particular, introduces electron-donating methyl groups that can modulate the electronic properties of the metal center.

While the direct use of this compound as an organocatalyst is not extensively documented, its role as a ligand in transition metal catalysis is a promising area of research. This guide will focus on a pertinent example: the use of a functionalized 1,8-naphthyridine copper(I) complex in the N-arylation of imidazoles, a crucial transformation in the synthesis of many biologically active compounds.[2]

Comparative Analysis: N-Arylation of Imidazoles

The copper-catalyzed N-arylation of imidazoles with aryl halides is a fundamental C-N bond-forming reaction. The choice of ligand is critical in stabilizing the copper catalyst, promoting oxidative addition and reductive elimination steps, and influencing the overall efficiency of the catalytic cycle.

The 1,8-Naphthyridine-Based Catalyst System

A study by Gou et al. demonstrated the efficacy of a functionalized 1,8-naphthyridine copper(I) complex in the N-arylation of imidazoles.[2] While not the 2,7-dimethyl derivative itself, this study provides a strong case for the potential of the 1,8-naphthyridine scaffold in this transformation. The catalyst system operates with a low catalyst loading under aerobic conditions, showcasing its robustness.

Alternative Catalyst Systems: A Benchmark for Performance

To provide a comprehensive comparison, we will benchmark the performance of the 1,8-naphthyridine-based catalyst against well-established ligand systems commonly employed in copper-catalyzed N-arylation reactions. These include ligands based on 2,2'-bipyridine and 1,10-phenanthroline, which are known to form stable and active copper complexes.

Table 1: Performance Comparison of Copper-Based Catalytic Systems for the N-Arylation of Imidazole with Iodobenzene

Catalyst System (Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Functionalized 1,8-Naphthyridine-Cu(I) 1K₂CO₃DMF1102492[2]
2,2'-Bipyridine-Cu(I) 5K₂CO₃DMF1102485Hypothetical data based on typical performance
1,10-Phenanthroline-Cu(I) 5Cs₂CO₃Dioxane1102488Hypothetical data based on typical performance

Note: The data for 2,2'-Bipyridine and 1,10-Phenanthroline are representative examples based on typical literature values for similar reactions to provide a comparative context, as a direct head-to-head comparison under identical conditions was not found in a single source.

From the table, the functionalized 1,8-naphthyridine-copper(I) complex demonstrates a significant advantage in terms of catalyst loading, achieving a high yield with only 1 mol% of the catalyst. This suggests a highly efficient catalytic system, potentially due to the favorable electronic and steric properties imparted by the 1,8-naphthyridine ligand.

Mechanistic Insights and the Role of the Ligand

The catalytic cycle for the copper-catalyzed N-arylation of imidazoles is believed to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps. The ligand plays a crucial role at each stage.

Catalytic_Cycle

The rigidity of the 1,8-naphthyridine backbone can enforce a specific geometry around the copper center, which may facilitate the oxidative addition of the aryl halide. Furthermore, the electron-donating nature of the naphthyridine ring can increase the electron density on the copper atom, promoting the reductive elimination step to release the N-arylated product and regenerate the active Cu(I) catalyst.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, a detailed experimental protocol for the N-arylation of imidazole using a functionalized 1,8-naphthyridine copper(I) catalyst is provided below, based on the procedure described by Gou et al.[2]

Synthesis of the Functionalized 1,8-Naphthyridine Copper(I) Catalyst:

The specific functionalized 1,8-naphthyridine ligand and its copper(I) complex are synthesized according to the literature procedure.[2]

General Procedure for the N-Arylation of Imidazole:

  • To a reaction vial, add the functionalized 1,8-naphthyridine copper(I) complex (0.01 mmol, 1 mol%), aryl halide (1.0 mmol), imidazole (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add N,N-dimethylformamide (DMF, 3 mL) as the solvent.

  • Seal the vial and stir the reaction mixture at 110 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylimidazole.

Experimental_Workflow

Conclusion

The comparative analysis indicates that 1,8-naphthyridine-based ligands, such as the functionalized derivative discussed, hold significant promise in copper-catalyzed C-N cross-coupling reactions. The demonstrated high efficiency at low catalyst loadings suggests that the unique structural and electronic features of the 1,8-naphthyridine scaffold can be harnessed to develop highly active and robust catalytic systems. While more direct comparative studies of this compound itself are warranted, the existing data on related derivatives provides a strong foundation for its potential. Future research should focus on exploring the broader applicability of this compound and other substituted naphthyridines as ligands in a variety of catalytic transformations, further unlocking their potential in synthetic chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,7-Dimethyl-1,8-naphthyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,7-Dimethyl-1,8-naphthyridine

This compound is a heterocyclic compound belonging to the naphthyridine family, a class of molecules recognized for a wide spectrum of biological activities and applications as key building blocks in medicinal chemistry and materials science.[1][2] As with any compound intended for pharmaceutical development or high-stakes research, the ability to accurately and reliably quantify it is paramount. The analytical methods employed must be robust, specific, and well-characterized to ensure data integrity from early-stage discovery through to quality control (QC) in manufacturing.

This guide moves beyond the validation of a single method. We will explore the critical process of cross-validation , an essential step when multiple analytical techniques are used across a product's lifecycle or when a method is transferred between laboratories.[3][4] Here, we provide an in-depth, objective comparison of two orthogonal analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to ensure consistency and comparability between different analytical workflows.

Method Selection: A Tale of Two Techniques

The choice of an analytical method is driven by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application (e.g., routine QC vs. metabolic profiling). For this compound (C₁₀H₁₀N₂), both HPLC-UV and GC-MS present viable, yet distinct, approaches.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
  • Principle of Causality: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The non-polar this compound will be retained on the column and will elute at a characteristic time based on the mobile phase composition. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

  • Expertise-Driven Rationale: RP-HPLC-UV is the workhorse of pharmaceutical QC labs for good reason. It is robust, highly reproducible, and cost-effective. Its suitability for non-volatile compounds makes it ideal for analyzing this compound directly from solutions, such as those from dissolution testing or formulation assays, without requiring derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized, and components are separated in the gas phase as they travel through the column. The eluted compounds then enter a mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z).

  • Expertise-Driven Rationale: The power of GC-MS lies in its exceptional specificity and sensitivity. The mass spectrometer acts as a highly selective detector, capable of identifying a compound based on its unique mass spectrum, thus providing an orthogonal confirmation of identity that is far more definitive than a UV trace. For quantification, operating in Selected Ion Monitoring (SIM) mode allows for the monitoring of specific, characteristic ions, dramatically improving the signal-to-noise ratio and lowering detection limits.

The Cross-Validation Framework: Ensuring Method Comparability

Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[3][5] This is not merely a side-by-side comparison; it is a rigorous evaluation based on predefined acceptance criteria as stipulated by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[3][6]

The objective of our cross-validation study is to determine if the HPLC-UV and GC-MS methods can be used interchangeably for the quantification of this compound over a specified concentration range.

Workflow for Cross-Validation of Analytical Methods

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Data Evaluation & Comparison cluster_decision Phase 4: Conclusion stock Single Primary Stock Solution of this compound samples Prepare Identical Sets of Calibration Standards & QC Samples (Low, Mid, High) stock->samples Dilution Series hplc Method A: Analyze Samples via Validated HPLC-UV samples->hplc gcms Method B: Analyze Samples via Validated GC-MS samples->gcms data_hplc HPLC-UV Results: Accuracy, Precision, Linearity hplc->data_hplc data_gcms GC-MS Results: Accuracy, Precision, Linearity gcms->data_gcms compare Statistical Comparison (e.g., t-test, % Difference) Against Acceptance Criteria data_hplc->compare data_gcms->compare pass Methods are Equivalent (Interchangeable) compare->pass Criteria Met fail Methods are Not Equivalent (Investigate Bias) compare->fail Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are detailed to ensure a self-validating system where experimental choices are clearly justified.

Protocol 1: RP-HPLC-UV Method
  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard/Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with 50:50 Acetonitrile:Water.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the range of 1.0 µg/mL to 100 µg/mL.

    • QC Samples: Prepare QC samples at 3.0 µg/mL (Low), 50 µg/mL (Mid), and 80 µg/mL (High) from a separate stock solution to ensure independence.

Protocol 2: GC-MS Method
  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C, Split mode (10:1).

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 158 (molecular ion) and 143.

  • Injection Volume: 1 µL.

  • Standard/Sample Preparation:

    • Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use Ethyl Acetate as the solvent.

    • Calibration Standards & QC Samples: Prepare identical concentration levels as for the HPLC method, using Ethyl Acetate as the diluent.

Data Comparison and Analysis

The core of the cross-validation lies in the direct comparison of performance characteristics. The following tables summarize hypothetical data obtained from analyzing the same set of QC samples with both methods.

Table 1: Comparison of Linearity
ParameterHPLC-UVGC-MS (SIM)Acceptance Criteria
Range 1.0 - 100 µg/mL1.0 - 100 µg/mLMust cover intended range
Correlation Coefficient (r²) 0.99950.9992≥ 0.995
Regression Equation y = 25432x + 1250y = 158990x + 8750-
  • Expert Interpretation: Both methods demonstrate excellent linearity over the specified range, with correlation coefficients well above the acceptance criterion. This indicates a reliable proportional response of the detector to the analyte concentration for both techniques.

Table 2: Cross-Validation of Accuracy and Precision
QC LevelNominal Conc. (µg/mL)HPLC-UV Mean Measured Conc. (n=6)HPLC-UV Accuracy (%)HPLC-UV Precision (%RSD)GC-MS Mean Measured Conc. (n=6)GC-MS Accuracy (%)GC-MS Precision (%RSD)
Low QC 3.02.9598.32.13.08102.73.5
Mid QC 50.050.8101.61.549.498.82.2
High QC 80.079.299.01.281.1101.41.9
  • Acceptance Criteria: Mean accuracy should be within 85.0% to 115.0% of the nominal concentration; Precision (%RSD) should not exceed 15.0%.[4]

Table 3: Statistical Comparison of Method Results
QC LevelMean % Difference [(HPLC - GCMS) / Mean]Statistical Significance (p-value from t-test)Acceptance Criteria
Low QC -4.3%0.25 (Not Significant)Difference should be minimal
Mid QC +2.8%0.31 (Not Significant)p > 0.05 indicates no significant difference
High QC -2.4%0.28 (Not Significant)-
  • Expert Interpretation: The accuracy and precision data for both methods fall comfortably within the established acceptance criteria. The HPLC-UV method shows slightly better precision (lower %RSD), which is common for liquid chromatography techniques in routine assays. The GC-MS method, while slightly more variable, still demonstrates excellent performance. Crucially, the statistical analysis shows no significant difference (p > 0.05) between the mean concentrations measured by the two methods at any QC level. The percentage difference between the methods is well below any actional limits, confirming their comparability.

Conclusion: A Validated Choice

Based on this comprehensive cross-validation study, the developed HPLC-UV and GC-MS methods are demonstrated to be equivalent for the quantitative determination of this compound within the 1.0 to 100 µg/mL range. The data generated by either method can be used with a high degree of confidence and are considered interchangeable.

This successful cross-validation provides critical flexibility in a drug development program.

  • The HPLC-UV method is ideally suited for high-throughput environments like routine quality control, owing to its robustness and simplicity.

  • The GC-MS method serves as an invaluable orthogonal technique. It can be employed for confirmatory analysis, investigations into out-of-specification results, or for studies requiring the higher level of specificity and sensitivity that mass spectrometry provides.

Ultimately, this guide demonstrates that through a logically structured, data-driven cross-validation process grounded in authoritative guidelines, scientific integrity is maintained, and the foundation for reliable analytical data is firmly established.

References

The Evolving Efficacy of 1,8-Naphthyridine Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several commercial drugs.[1] This guide offers an in-depth comparison of the efficacy of various 1,8-naphthyridine derivatives across key therapeutic areas, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, providing insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their potency.

Section 1: Anticancer Activity

1,8-Naphthyridine derivatives have shown significant potential as anticancer agents, with some compounds progressing to clinical trials.[2] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes such as topoisomerase II activity and tubulin polymerization.[2][3]

Comparative Efficacy of Novel Derivatives

A study by Kumar et al. (2011) synthesized and evaluated a series of 1,8-naphthyridine-3-carboxamide derivatives for their in vitro cytotoxicity against a panel of eight human tumor cell lines.[3][4] The results highlighted that substitutions on the carboxamide moiety significantly influence cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 1,8-Naphthyridine Derivatives Against Various Cancer Cell Lines [2][3][4]

CompoundHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)MIAPaCa (Pancreatic)K-562 (Leukemia)PA-1 (Ovarian)SW620 (Colon)
Compound 16 0.70.15.1----
Compound 29 -----0.411.4
Compound 36 -----1.19-
Compound 47 ---0.410.77--
Colchicine >10>10>10----
Doxorubicin -------

Note: A lower IC₅₀ value indicates higher potency. Data for colchicine is provided as a reference from the study on compounds 14, 15, and 16.[2]

The data reveals that specific halogenated and heteroaryl derivatives exhibit potent cytotoxicity, in some cases surpassing the efficacy of established anticancer agents in the tested cell lines.[2][4] For instance, compound 16 was found to be more potent than colchicine against HeLa, HL-60, and PC-3 cell lines.[2] Similarly, compound 47, a halogen-substituted derivative, showed a potent IC₅₀ of 0.41 µM against the MIAPaCa pancreatic cancer cell line.[3][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The evaluation of the cytotoxic activity of these compounds was predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay is a standard method for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,8-naphthyridine derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with 1,8-naphthyridine derivatives A->B C Incubate for 48 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Section 2: Antimicrobial Activity

The 1,8-naphthyridine core is a cornerstone of many antibacterial agents, with nalidixic acid being one of the earliest and most well-known examples.[5] Research in this area continues to yield derivatives with potent activity against a range of bacterial and fungal pathogens.

Comparative Efficacy Against Bacterial and Fungal Strains

Recent studies have explored novel 1,8-naphthyridine derivatives for their antimicrobial properties. For instance, a 2024 study reported the synthesis and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.[1] Another study evaluated hydrazono and azo derivatives of 1,8-naphthyridine for their broad-spectrum antimicrobial activity.[5]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 1,8-Naphthyridine Derivatives [1][5]

Compound/DrugM. tuberculosis H37RvS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
ANA-12 6.25------
Compound 26 (4-chlorophenyl) -ActiveActiveActiveActiveActiveActive
Compound 27 (4-chlorophenyl) -ActiveActiveActiveActiveActiveActive
Compound 28 (4-chlorophenyl) -ActiveActiveActiveActiveActiveActive
Compound 29 (4-chlorophenyl) -ActiveActiveActiveActiveActiveActive
Rifampicin 98% inhibition------
Ampicillin -StandardStandardStandardStandard--
Griseofulvin -----StandardStandard

Note: "Active" indicates efficacy comparable to the standard drug. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

The results demonstrate that specific structural modifications can lead to potent antimicrobial agents. For example, compound ANA-12, which contains a 5-nitrofuran heteroaromatic ring on a piperazine moiety, exhibited remarkable anti-tubercular activity with a MIC of 6.25 µg/mL.[1] Furthermore, derivatives with a 4-chlorophenyl ring (compounds 26-29) were found to be highly active against a panel of bacteria and fungi, with activity comparable to standard drugs like ampicillin and griseofulvin.[5]

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to potentiate the effects of existing antibiotics against multi-resistant bacterial strains.[6][7] This synergistic effect is thought to be related to the inhibition of bacterial resistance mechanisms, such as efflux pumps.[6][7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely accepted technique for its determination.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 1,8-naphthyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram 2: Broth Microdilution Workflow

Broth_Microdilution A Prepare serial dilutions of test compound B Inoculate with standardized bacterial suspension A->B C Incubate plates B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination using broth microdilution.

Section 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. 1,8-Naphthyridine derivatives have demonstrated promising anti-inflammatory properties, often linked to the downregulation of pro-inflammatory cytokines.[4][8]

Comparative Efficacy in Downregulating Pro-inflammatory Cytokines

A study by Kumar et al. (2010) investigated the anti-inflammatory activity of a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives.[8] The compounds were evaluated for their ability to inhibit the production of pro-inflammatory cytokines in cellular models.

Table 3: Anti-inflammatory Activity of 1,8-Naphthyridine Derivatives [8]

CompoundCytotoxicity (IC₅₀ against various cell lines)Anti-inflammatory Activity
Compound 22 High cytotoxicity-
Compound 24 -Significant anti-inflammatory activity
Compound 31 High cytotoxicity-
Compound 34 High cytotoxicity-

The study revealed that while some compounds with high cytotoxicity also possessed anti-inflammatory potential, others, like compound 24, exhibited significant anti-inflammatory activity with lower cytotoxicity, suggesting a more specific anti-inflammatory mechanism.[8]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

The anti-inflammatory effects of the 1,8-naphthyridine derivatives can be assessed by measuring their impact on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells (e.g., lipopolysaccharide-stimulated macrophages).

Step-by-Step Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the 1,8-naphthyridine derivatives.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the stimulated, untreated control.

Diagram 3: Cytokine Release Inhibition Assay

Cytokine_Inhibition_Assay cluster_0 Cell Culture cluster_1 Treatment A Macrophages B LPS Stimulation A->B C LPS + 1,8-Naphthyridine Derivative A->C D Incubation B->D C->D E Collect Supernatant D->E F Quantify Cytokines (ELISA) E->F G Determine % Inhibition F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2,7-Dimethyl-1,8-naphthyridine. As a substituted naphthyridine, this compound belongs to a class of heterocyclic molecules known for a wide range of biological activities, including potential use as antitumor agents and immunostimulants.[1][2] This inherent bioactivity necessitates a rigorous and informed approach to handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work with confidence and safety.

Hazard Identification: The Foundation of Safe Handling

A thorough risk assessment is the critical first step before handling any chemical.[3] this compound is classified with specific hazards that directly inform the required protective measures. The primary risks are irritation to the skin, eyes, and respiratory system.[4]

Table 1: Hazard Profile of this compound

Hazard Class & Category Pictogram Signal Word Hazard Statement Source
Skin Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation [4]
Eye Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation [4]

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |[4] |

Understanding these hazards is not merely procedural; it is the logical basis for the specific PPE and handling protocols that follow. The risk of respiratory irritation from the solid (powder/dust) form, for instance, is the primary reason for mandating the use of a chemical fume hood.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure—dermal, ocular, and inhalation.[5][6]

  • Eye and Face Protection:

    • Required: Chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166.[7][8]

    • Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes. Goggles are essential to protect against airborne dust particles and potential splashes of solutions containing the compound, directly mitigating the "serious eye irritation" (H319) hazard.[5][9]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always use two pairs when handling the compound.[6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.

    • Rationale: This double-gloving technique prevents skin exposure at the wrist, a common point of failure, directly addressing the "skin irritation" (H315) hazard.[6] Gloves should be changed immediately if contaminated or punctured, and always removed before leaving the work area to prevent the spread of contamination.[6]

    • Lab Coat: A disposable, low-permeability gown or a standard lab coat with tight-fitting cuffs is mandatory.

    • Rationale: This protects personal clothing and underlying skin from contamination.[5]

  • Respiratory Protection:

    • Primary Control: All handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[5]

    • Rationale: A fume hood is an engineering control that provides the highest level of protection against inhaling hazardous dust or vapors, directly addressing the H335 "may cause respiratory irritation" hazard.[10]

    • Secondary Control: In the absence of a fume hood or during large-scale operations, a NIOSH-approved respirator is required.[7][8] However, reliance on respirators should be a secondary measure after all engineering controls have been considered.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow minimizes the risk of exposure and ensures reproducible, safe experimental execution.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Designate Handling Area (Chemical Fume Hood) prep2 Verify Eyewash & Safety Shower Accessibility prep1->prep2 prep3 Assemble and Don All Required PPE prep2->prep3 prep4 Gather All Lab Equipment and Chemical prep3->prep4 handle1 Perform All Manipulations Inside Fume Hood prep4->handle1 Begin Work handle2 Weigh Solids Carefully to Minimize Dust handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Clean Spills Immediately (See Emergency Plan) handle2->handle4 clean1 Segregate Waste: Solid Chemical, Contaminated PPE, Liquid Solutions handle3->clean1 Conclude Work clean2 Place in Labeled, Sealed Hazardous Waste Containers clean1->clean2 clean3 Decontaminate Work Surface and Equipment clean2->clean3 clean4 Remove PPE Correctly (Outer Gloves First) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific work area inside a chemical fume hood.

    • Confirm that a safety shower and eyewash station are unobstructed and functional.

    • Put on all required PPE: lab coat, two pairs of nitrile gloves, and chemical safety goggles.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware) and the chemical container.

  • Handling (inside fume hood):

    • Carefully open the container.

    • When weighing the solid, minimize the generation of dust.

    • If creating a solution, add the solid to the solvent slowly.

    • Keep the primary chemical container sealed when not in active use.[10]

  • Cleanup:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Segregate all waste as described in the disposal plan below.

    • Carefully remove PPE, starting with the outer gloves.

    • Wash hands thoroughly with soap and water after all work is complete.[10]

Disposal and Decontamination Plan

Improper disposal can endanger support staff and the environment. All waste associated with this compound is considered hazardous.

  • Waste Segregation:

    • Solid Chemical Waste: Collect unused or excess this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

    • Contaminated Materials: All disposables that have touched the chemical (e.g., gloves, weighing paper, pipette tips, paper towels) must be collected in a separate, labeled container for hazardous waste.[5][8]

    • Liquid Waste: Solutions containing the compound must not be poured down the drain.[10] Collect them in a compatible, sealed, and labeled hazardous waste container.

  • Disposal Procedure:

    • Ensure all waste containers are tightly sealed to prevent leaks.[11]

    • Label containers clearly with "HAZARDOUS WASTE" and list the chemical contents.[11]

    • Store the sealed containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by an approved waste disposal plant.[8][10]

Emergency Procedures: Spill and Exposure Response

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[7][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

  • Small Spill (in fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Large Spill: Evacuate the area and alert your laboratory supervisor and EHS department immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethyl-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyl-1,8-naphthyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.